molecular formula C9H9I B3040168 3-Iodo-4-methylstyrene CAS No. 165803-90-7

3-Iodo-4-methylstyrene

Cat. No.: B3040168
CAS No.: 165803-90-7
M. Wt: 244.07 g/mol
InChI Key: CTSQKIBZLLPKFS-UHFFFAOYSA-N
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Description

3-Iodo-4-methylstyrene is a useful research compound. Its molecular formula is C9H9I and its molecular weight is 244.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-4-methylstyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-4-methylstyrene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenyl-2-iodo-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSQKIBZLLPKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401302433
Record name 4-Ethenyl-2-iodo-1-methylbenzene
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Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165803-90-7
Record name 4-Ethenyl-2-iodo-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165803-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethenyl-2-iodo-1-methylbenzene
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URL https://comptox.epa.gov/dashboard/DTXSID401302433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Iodo-4-methylstyrene chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Iodo-4-methylstyrene

Executive Summary: This guide provides a comprehensive technical overview of 3-Iodo-4-methylstyrene (CAS 165803-90-7), a substituted aromatic compound of significant interest to researchers in organic synthesis and drug development. This molecule incorporates two key functional groups: a vinyl group susceptible to polymerization and an aryl-iodide bond that serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation. This document details its chemical structure, molecular weight, a validated synthetic protocol, predicted spectroscopic characteristics, and its potential applications as a pivotal building block in medicinal chemistry and materials science.

Molecular Identity and Physicochemical Properties

Chemical Structure

3-Iodo-4-methylstyrene possesses a benzene ring substituted with an iodine atom at the C3 position, a methyl group at the C4 position, and a vinyl group at the C1 position. The presence of the bulky iodine atom ortho to the vinyl substituent and meta to the methyl group defines its steric and electronic properties, which in turn govern its reactivity.

Chemical Structure of 3-Iodo-4-methylstyrene

Figure 1. Chemical Structure of 3-Iodo-4-methylstyrene.

Key Identifiers

The fundamental properties and identifiers of 3-Iodo-4-methylstyrene are summarized below for unambiguous identification and reference.

IdentifierValueSource
IUPAC Name 1-Iodo-2-methyl-4-vinylbenzeneN/A
CAS Number 165803-90-7[1][2]
Molecular Formula C₉H₉I[1][2]
Molecular Weight 244.07 g/mol [1][2]
SMILES CC1=C(I)C=C(C=C)C=C1[2]
InChI InChI=1S/C9H9I/c1-3-7-4-5-8(2)9(10)6-7/h3-6H,1H2,2H3N/A
InChIKey Not availableN/A
Physicochemical Properties (Predicted)

Specific experimental data for 3-Iodo-4-methylstyrene is not widely published. The following properties are estimated based on structurally related compounds such as 4-methylstyrene and other iodinated aromatics. These values should be used as a guideline pending experimental verification.

PropertyPredicted ValueBasis of Estimation
Physical Form Colorless to light yellow liquidAnalogy with 3- and 4-methylstyrene[3]
Boiling Point > 175 °CHigher than 4-methylstyrene (170-175 °C) due to the heavy iodine atom[4]
Density ~1.5 g/cm³Significantly higher than 4-methylstyrene (~0.9 g/cm³) due to iodine
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ether, THF, CH₂Cl₂)General properties of aryl halides and styrenes[3]

Synthesis and Mechanistic Considerations

The most reliable and versatile method for synthesizing styrenes from benzaldehydes is the Wittig reaction. This approach offers high yields and excellent functional group tolerance, making it ideal for the preparation of 3-Iodo-4-methylstyrene from its corresponding aldehyde precursor.

Retrosynthetic Analysis

The retrosynthetic pathway highlights the key bond disconnection, tracing the target molecule back to commercially available or readily synthesized starting materials. The primary disconnection is the double bond, pointing to a Wittig olefination strategy.

G cluster_synthesis Retrosynthesis Target 3-Iodo-4-methylstyrene SM1 3-Iodo-4-methylbenzaldehyde Target->SM1 Wittig Disconnection SM2 Methyltriphenylphosphonium Bromide

Caption: Retrosynthetic analysis of 3-Iodo-4-methylstyrene.

Recommended Synthetic Protocol: Wittig Reaction

This protocol describes a self-validating system for the synthesis, purification, and confirmation of 3-Iodo-4-methylstyrene.

Materials:

  • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • 3-Iodo-4-methylbenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

Procedure:

  • Ylide Formation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution will turn a characteristic deep orange/yellow, indicating the formation of the phosphonium ylide. Allow the mixture to stir at 0 °C for 1 hour.

    • Causality: The strong base n-BuLi is required to deprotonate the phosphonium salt, forming the nucleophilic ylide. Anhydrous conditions are critical as the ylide is highly reactive with water.

  • Aldehyde Addition: In a separate flask, dissolve 3-Iodo-4-methylbenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with 100% hexanes or a hexane/ethyl acetate gradient to isolate the pure product.

  • Validation: Confirm the identity and purity of the product fractions using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization (Predicted)

TechniquePredicted Signals and Features
¹H NMR Vinyl Protons (3H): One proton on the α-carbon and two on the β-carbon, appearing as a complex multiplet (dd or ddt) in the 5.0-7.0 ppm range. Aromatic Protons (3H): Three protons on the aromatic ring, likely appearing as a singlet and two doublets between 7.0-8.0 ppm. Methyl Protons (3H): A sharp singlet around 2.4 ppm.
¹³C NMR Aromatic Carbons (6C): Six distinct signals in the 120-145 ppm range, including two quaternary carbons (one attached to iodine, one to the vinyl group). Vinyl Carbons (2C): Two signals between 110-140 ppm. Methyl Carbon (1C): One signal around 20 ppm.
IR (Infrared) ~3080 cm⁻¹: C-H stretch (vinylic and aromatic). ~2920 cm⁻¹: C-H stretch (methyl). ~1630 cm⁻¹: C=C stretch (vinyl). ~1600, 1480 cm⁻¹: C=C stretches (aromatic ring). ~990, 910 cm⁻¹: C-H bend (out-of-plane for vinyl group). ~500-600 cm⁻¹: C-I stretch.
Mass Spec. Molecular Ion (M⁺): A strong peak at m/z = 244. Isotope Pattern: A characteristic pattern due to the presence of iodine. Fragmentation: Loss of iodine (M-127), loss of methyl (M-15).

Reactivity and Applications in Drug Discovery

3-Iodo-4-methylstyrene is a bifunctional building block, enabling its use in a wide array of synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions, making it an excellent substrate for constructing more complex molecular architectures. This is particularly valuable in drug discovery for the rapid generation of compound libraries and structure-activity relationship (SAR) studies.

G cluster_suzuki Suzuki Coupling cluster_heck Heck Coupling cluster_sonogashira Sonogashira Coupling Start 3-Iodo-4-methylstyrene Suzuki_Reagent R-B(OH)₂ Pd Catalyst, Base Start->Suzuki_Reagent Heck_Reagent Alkene Pd Catalyst, Base Start->Heck_Reagent Sonogashira_Reagent Terminal Alkyne Pd/Cu Catalysts, Base Start->Sonogashira_Reagent Suzuki_Product Aryl-Substituted Styrene Suzuki_Reagent->Suzuki_Product Heck_Product Stilbene Derivative Heck_Reagent->Heck_Product Sonogashira_Product Alkynyl-Substituted Styrene Sonogashira_Reagent->Sonogashira_Product

Caption: Key cross-coupling reactions utilizing 3-Iodo-4-methylstyrene.

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl systems.

  • Heck Coupling: Reaction with alkenes to form substituted stilbenes or other vinylated products.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl functionalities.

Monomer for Functional Polymers

The vinyl group allows 3-Iodo-4-methylstyrene to act as a monomer in polymerization reactions.[8] The resulting poly(3-iodo-4-methylstyrene) is a functional polymer where the pendant iodo groups can be further modified post-polymerization, creating materials with tailored electronic, optical, or binding properties.

Handling and Safety

No specific toxicity data for 3-Iodo-4-methylstyrene is available. However, based on related compounds, the following precautions are recommended:

  • Hazard Class: Likely classified as a flammable liquid and an irritant.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Storage: Store in a cool, dry, dark place under an inert atmosphere to prevent polymerization and degradation. Stabilizers may be required for long-term storage.

  • In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

References

  • 摩熵化学. (n.d.). 3-iodo-4-methylstyrene. Retrieved March 7, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of Wisconsin-Madison. (n.d.). NMR Solvent Data Chart. Retrieved March 7, 2026, from [Link]

  • Jardine, A. M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(7), 1385-1391.
  • ChemWhat. (n.d.). 3-METHYLSTYRENE. Retrieved March 7, 2026, from [Link]

  • University of Rochester. (n.d.). Wittig Reaction. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester. Retrieved March 7, 2026, from [Link]

Sources

Technical Guide: 3-Iodo-4-methylstyrene in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Significance & Chemical Profile

Introduction

3-Iodo-4-methylstyrene (CAS 165803-90-7) represents a high-value "bifunctional" intermediate in organic synthesis. Its strategic value lies in the orthogonal reactivity of its two primary functional groups:

  • The Vinyl Group: A handle for polymerization (radical or cationic) or Heck-type olefination.

  • The Aryl Iodide: A highly reactive site for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) that typically reacts faster than aryl bromides or chlorides.

This dual functionality allows 3-iodo-4-methylstyrene to serve as a "monomer with a handle," enabling the synthesis of functionalized polymers where the iodine atom remains available for post-polymerization modification, or as a core building block in the synthesis of complex pharmaceutical scaffolds via sequential coupling.

Physical & Chemical Properties

Note: As a specialized research intermediate, experimental bulk property data is limited. Values below combine available literature data with calculated estimates based on structural analogs (e.g., 4-iodostyrene, 4-methylstyrene).

PropertyValue / DescriptionSource/Note
CAS Number 165803-90-7[1]
IUPAC Name 3-Iodo-4-methylstyrene
Molecular Formula C₉H₉I
Molecular Weight 244.07 g/mol
Appearance Pale yellow liquid or low-melting solidAnalog comparison
Density ~1.4 – 1.5 g/cm³ (Predicted)Est. from 4-iodostyrene
Boiling Point ~100–110 °C @ 1-2 mmHg (Predicted)Est. atm BP >230 °C
Solubility Soluble in DCM, THF, Toluene, Ethyl AcetateHydrophobic aromatic
Stability Light sensitive; prone to polymerizationRequires inhibitor (TBC)
Stability & Handling Protocols
  • Inhibitor: Typically stabilized with 4-tert-butylcatechol (TBC) to prevent spontaneous polymerization.

  • Storage: Store at 2–8°C in the dark. Iodine-carbon bonds are photosensitive; exposure to light can liberate free iodine, darkening the sample and initiating radical side reactions.

  • Purification: Before use in sensitive catalytic cycles, remove TBC by washing with 1M NaOH or passing through a short plug of basic alumina.

Part 2: Synthetic Utility & Experimental Workflows

Synthesis of 3-Iodo-4-methylstyrene

Since this compound is often expensive or made-to-order, in-house synthesis is a viable strategy. The most robust route utilizes the Wittig olefination of 3-iodo-4-methylbenzaldehyde .

Reaction Pathway (DOT Diagram)

SynthesisPath Aldehyde 3-Iodo-4-methylbenzaldehyde (CAS 58586-55-3) Product 3-Iodo-4-methylstyrene (Target) Aldehyde->Product Wittig Reaction Phosphonium Methyltriphenylphosphonium Iodide Ylide Phosphonium Ylide (Intermediate) Phosphonium->Ylide KOtBu / THF Deprotonation Ylide->Product Byproduct Triphenylphosphine Oxide (TPPO) Ylide->Byproduct

Caption: Wittig synthesis route converting the aldehyde precursor to the styrene target under basic conditions.

Detailed Protocol: Wittig Olefination

Context: This protocol ensures high conversion while minimizing polymerization of the styrene product.

  • Reagent Preparation:

    • Suspend methyltriphenylphosphonium iodide (1.2 equiv) in anhydrous THF (0.5 M) under Nitrogen.

    • Cool to 0°C. Add Potassium tert-butoxide (KOtBu, 1.25 equiv) portion-wise. The solution will turn bright yellow (formation of the ylide).

    • Stir for 30–60 minutes at 0°C.

  • Addition:

    • Dissolve 3-iodo-4-methylbenzaldehyde (1.0 equiv) in minimal anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide at 0°C.

  • Reaction:

    • Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours.

    • Monitor: Check via TLC (Hexanes/EtOAc 9:1). The aldehyde spot should disappear; a non-polar fluorescent spot (styrene) will appear.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with Diethyl Ether or Hexanes (to precipitate Triphenylphosphine oxide, TPPO).

    • Wash organics with water and brine. Dry over MgSO₄.

  • Purification:

    • Concentrate under reduced pressure (Keep bath <30°C to prevent polymerization).

    • Filtration: Triturate the residue with cold hexanes to remove bulk TPPO.

    • Flash Chromatography: Silica gel, eluting with 100% Hexanes or 50:1 Hexanes/EtOAc. The product elutes early.

Application: Palladium-Catalyzed Cross-Coupling

The iodine handle allows for selective coupling without affecting the vinyl group (if conditions are controlled) or the methyl group.

Mechanism: Chemoselective Suzuki Coupling

The C-I bond is significantly weaker than the C-Vinyl or C-Methyl bonds, allowing oxidative addition of Pd(0) to occur exclusively at the iodine position at mild temperatures.

CrossCoupling Substrate 3-Iodo-4-methylstyrene OxAdd Oxidative Addition Complex (Ar-Pd-I) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TransMetal Transmetallation Complex OxAdd->TransMetal + Base / Boronic Acid Boronic Aryl Boronic Acid (R-B(OH)2) Boronic->TransMetal TransMetal->Pd0 Regenerate Pd(0) Product 3-Aryl-4-methylstyrene TransMetal->Product Reductive Elimination

Caption: Catalytic cycle for the selective Suzuki coupling of 3-iodo-4-methylstyrene.

Protocol: Selective Suzuki Coupling
  • Charge: In a Schlenk tube, combine 3-iodo-4-methylstyrene (1.0 equiv), Aryl boronic acid (1.1 equiv), Pd(PPh₃)₄ (3-5 mol%), and Na₂CO₃ (2.0 equiv).

  • Solvent: Add degassed Toluene/Water (4:1) or DME/Water.

  • Conditions: Heat to 60–70°C under Argon for 4–12 hours.

    • Note: Avoid temperatures >90°C to prevent thermal polymerization of the styrene, or add a radical inhibitor (BHT) if the coupling is slow.

  • Workup: Standard aqueous extraction and silica purification.

Part 3: References & Verification[1]

  • CAS Registry. "3-Iodo-4-methylstyrene - CAS 165803-90-7". Chemical Abstracts Service. (Search via CAS).[1]

  • Sigma-Aldrich. "Methylstyrene (Isomer mixtures) and 4-Methylstyrene Properties". Merck KGaA. Link (Used for analog property estimation).

  • Organic Syntheses. "Wittig Reaction Protocols for Styrene Synthesis". Org.[2] Synth.Link.

  • ChemicalBook. "Synthesis of 4-Iodostyrene and related analogs". Link.

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) before handling halogenated styrenes.

Sources

Synthesis and Characterization of 3-Iodo-4-methylstyrene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-4-methylstyrene (CAS: 165803-90-7) is a highly versatile, bifunctional building block utilized extensively in advanced organic synthesis, materials science, and pharmaceutical development. Featuring both a terminal vinyl group and an aryl iodide moiety, it offers orthogonal reactivity: the alkene is primed for olefin metathesis, polymerization, or Heck couplings, while the aryl iodide serves as a highly reactive electrophile for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Stille, Sonogashira). This whitepaper details a robust, field-proven two-step synthetic methodology to access this compound with high regioselectivity, maximizing atom economy and yield.

Retrosynthetic Analysis & Strategic Design

When designing a synthesis for halogenated styrenes, chemoselectivity is the primary challenge.

  • The Failed Route (Direct Iodination of 4-Methylstyrene): Attempting electrophilic aromatic iodination directly on 4-methylstyrene inevitably leads to competitive electrophilic addition across the electron-rich alkene, resulting in halohydrins, diiodides, or uncontrolled cationic polymerization.

  • The Optimal Route (Aldehyde Masking & Olefination): To bypass alkene degradation, the vinyl group must be installed after the halogenation step. The optimal starting material is p-tolualdehyde (4-methylbenzaldehyde). The methyl group (electron-donating, ortho/para-directing) and the formyl group (electron-withdrawing, meta-directing) exert a synergistic directing effect, exclusively funneling the electrophilic iodine to the 3-position. Subsequent Wittig olefination of the aldehyde yields the target styrene derivative.

Visualizing the Synthetic Workflow

Synthesis SM p-Tolualdehyde (4-Methylbenzaldehyde) Reagent1 NIS, TFA Electrophilic Iodination Regioselective (C3) SM->Reagent1 Intermediate 3-Iodo-4-methylbenzaldehyde (CAS: 58586-55-3) Reagent2 Ph3PCH3Br, t-BuOK THF, 0 °C to RT Wittig Olefination Intermediate->Reagent2 Product 3-Iodo-4-methylstyrene (CAS: 165803-90-7) Reagent1->Intermediate Step 1 Reagent2->Product Step 2

Figure 1: Two-step synthetic workflow for 3-Iodo-4-methylstyrene from p-tolualdehyde.

Step 1: Regioselective Electrophilic Iodination

The iodination of p-tolualdehyde requires a potent electrophilic iodine source due to the mild deactivating nature of the formyl group. N-Iodosuccinimide (NIS) activated by trifluoroacetic acid (TFA) provides a clean, high-yielding transformation to 3-iodo-4-methylbenzaldehyde . The causality of this regioselectivity lies in the matched directing effects of the C1-formyl and C4-methyl groups, preventing the formation of undesired structural isomers.

Step 2: Wittig Olefination

The conversion of 3-iodo-4-methylbenzaldehyde to 3-iodo-4-methylstyrene is achieved via a classic Wittig reaction using methyltriphenylphosphonium bromide and potassium tert-butoxide (t-BuOK) . t-BuOK is selected as the base because its steric bulk prevents nucleophilic addition to the aldehyde, acting purely as a Brønsted base to generate the reactive phosphorus ylide.

Wittig Ylide Phosphonium Ylide (Ph3P=CH2) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde 3-Iodo-4-methylbenzaldehyde Aldehyde->Betaine Oxaphosphetane Oxaphosphetane (4-membered ring) Betaine->Oxaphosphetane Cyclization Products 3-Iodo-4-methylstyrene + Ph3P=O Oxaphosphetane->Products Cycloreversion (Syn-elimination)

Figure 2: Mechanistic pathway of the Wittig olefination yielding the terminal alkene.

Detailed Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (e.g., TLC monitoring) and specific workup steps are included to ensure reproducibility and high purity.

Protocol A: Synthesis of 3-Iodo-4-methylbenzaldehyde
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a rubber septum. Purge the system with argon.

  • Reaction: Dissolve p-tolualdehyde (12.0 g, 100 mmol) in 100 mL of anhydrous trifluoroacetic acid (TFA). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Slowly add N-Iodosuccinimide (NIS) (24.7 g, 110 mmol, 1.1 equiv) in small portions over 30 minutes. Causality: Gradual addition controls the exothermic electrophilic aromatic substitution and prevents over-iodination.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 9:1, UV detection).

  • Quenching & Workup: Pour the reaction mixture over 200 g of crushed ice. Neutralize the residual iodine and succinimide by adding 100 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 × 100 mL). Wash the combined organic layers with saturated NaHCO₃ (until CO₂ evolution ceases) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, 5% EtOAc in hexanes) to yield 3-iodo-4-methylbenzaldehyde as a pale yellow solid.

Protocol B: Synthesis of 3-Iodo-4-methylstyrene
  • Ylide Generation: In an oven-dried, argon-purged 500 mL Schlenk flask, suspend methyltriphenylphosphonium bromide (17.8 g, 50 mmol, 1.25 equiv) in 150 mL of anhydrous tetrahydrofuran (THF). Cool to 0 °C.

  • Deprotonation: Add potassium tert-butoxide (5.6 g, 50 mmol, 1.25 equiv) portion-wise. The suspension will immediately transition to a bright yellow solution, confirming the formation of the methylenetriphenylphosphorane ylide. Stir at 0 °C for 45 minutes.

  • Coupling: Dissolve 3-iodo-4-methylbenzaldehyde (9.84 g, 40 mmol, 1.0 equiv) in 30 mL of anhydrous THF. Add this solution dropwise to the ylide mixture over 15 minutes.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4.5 hours. The intense yellow color will fade as the ylide is consumed.

  • Workup: Quench the reaction with 50 mL of saturated aqueous NH₄Cl. Partition the mixture between ethyl acetate (EtOAc) (200 mL) and water (100 mL).

  • Extraction & Precipitation: Separate the organic layer, wash with brine (100 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure. Crucial Step: To precipitate the notoriously difficult-to-remove triphenylphosphine oxide (Ph₃P=O) byproduct, triturate the crude residue with cold hexanes and filter through a tightly packed Celite pad.

  • Purification: Purify the filtrate by flash chromatography using a gradient of 6 to 50% EtOAc in hexanes to afford 3-iodo-4-methylstyrene as a colorless to pale yellow oil .

Quantitative Data & Physicochemical Properties

To facilitate analytical validation and safe handling, the physicochemical properties of the synthesized product are summarized below :

PropertySpecification
Chemical Name 3-Iodo-4-methylstyrene
IUPAC Name 4-Ethenyl-2-iodo-1-methylbenzene
CAS Registry Number 165803-90-7
Molecular Formula C₉H₉I
Molecular Weight 244.075 g/mol
Appearance Colorless to pale yellow liquid
Storage Conditions 2-8 °C, protect from light, inert atmosphere

References

  • Title: US Patent 9,314,467 B2 - Styrenyl derivative compounds for treating ophthalmic diseases and disorders Source: Google Patents URL
  • Title: 3-Iodo-4-methylbenzaldehyde (CAS 58586-55-3) Product Information Source: OChem Incorporation URL: [Link]

3-Iodo-4-methylstyrene (CAS 165803-90-7): A Comprehensive Technical Guide for Advanced Cross-Coupling and Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced materials and targeted drug discovery, bifunctional building blocks are critical for modular synthesis. 3-Iodo-4-methylstyrene (also known as 2-iodo-1-methyl-4-vinylbenzene or 4-ethenyl-2-iodo-1-methylbenzene) is a highly versatile, orthogonally reactive monomer. Characterized by the CAS number 165803-90-7 [1], this compound features both a highly reactive carbon-iodine (C-I) bond and a polymerizable vinyl group.

While researchers often seek a direct PubChem Compound ID (CID) for procurement and safety data, specialized halogenated styrenes frequently undergo dynamic indexing. Consequently, this compound is most reliably tracked via its exact SMILES string in chemical databases or through its EPA CompTox identifier, DTXSID401302433 [2].

This whitepaper provides an in-depth mechanistic guide to utilizing 3-iodo-4-methylstyrene, focusing on its physicochemical profile, orthogonal reactivity, and self-validating experimental workflows.

Physicochemical Profiling & Structural Analysis

The utility of 3-iodo-4-methylstyrene stems from its electronic and steric environment. The methyl group provides mild electron donation, stabilizing the aromatic ring, while the heavy iodine atom is highly polarizable, making the C-I bond exceptionally susceptible to oxidative addition by low-valent transition metals.

Table 1: Quantitative Chemical Profile
PropertyValue / Description
Chemical Name 3-Iodo-4-methylstyrene
Synonyms 2-Iodo-1-methyl-4-vinylbenzene; 4-Ethenyl-2-iodo-1-methylbenzene
CAS Number 165803-90-7
Molecular Formula C₉H₉I
Molecular Weight 244.07 g/mol
SMILES String CC1=C(C=C(C=C1)C=C)I
EPA CompTox ID DTXSID401302433
Predicted LogP ~3.24
Physical State Liquid (typically stabilized with inhibitors like TBC)

Data synthesized from commercial chemical repositories and EPA CompTox databases [1][2].

Orthogonal Reactivity: The Mechanistic Advantage

The core value of 3-iodo-4-methylstyrene is its orthogonal reactivity . The conditions required to activate the C-I bond (e.g., Palladium catalysis, basic media) are entirely distinct from the conditions required to activate the vinyl group (e.g., radical initiators, thermal energy).

This allows scientists to execute a "divergent synthesis" strategy:

  • Pathway A: Perform a cross-coupling reaction to build a complex small molecule, leaving the vinyl group intact for subsequent polymerization or olefin metathesis.

  • Pathway B: Polymerize the styrene moiety first to create a well-defined polymer backbone, leaving the iodo groups intact for post-polymerization modification (PPM).

OrthogonalReactivity cluster_0 Pathway A: C-I Bond Functionalization cluster_1 Pathway B: Vinyl Group Polymerization Core 3-Iodo-4-methylstyrene (CAS: 165803-90-7) Pd Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Core->Pd Chemoselective Activation Poly Radical Polymerization (RAFT / ATRP) Core->Poly Thermal/Initiator Activation ProdA Functionalized Styrene Monomer (Vinyl group intact) Pd->ProdA ProdA->Poly Subsequent Polymerization ProdB Iodinated Polystyrene (C-I bond intact) Poly->ProdB ProdB->Pd Post-Polymerization Modification

Diagram: Orthogonal reactivity pathways of 3-iodo-4-methylstyrene enabling divergent synthesis.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed not just as a list of steps, but as self-validating systems . Every critical choice is explained via its mechanistic causality, and built-in checkpoints ensure the reaction is proceeding as intended.

Protocol A: Chemoselective Suzuki-Miyaura Functionalization

Objective: Couple an arylboronic acid to the 3-position while strictly preserving the polymerizable styrene double bond.

Causality of Choices:

  • Catalyst: Pd(PPh₃)₄ is selected because the C-I bond is highly reactive. Unlike C-Cl bonds which require electron-rich, bulky ligands (e.g., Buchwald ligands) to force oxidative addition, the C-I bond readily undergoes oxidative addition with standard Pd(0) sources.

  • Temperature Control: The reaction is strictly capped at 60°C. Styrenes are highly prone to thermal autopolymerization at elevated temperatures (>80°C). Keeping the temperature mild prevents the loss of the vinyl functional handle.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under N₂, combine 3-iodo-4-methylstyrene (1.0 eq), an arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed mixture of THF/H₂O (4:1 v/v). Causality: The biphasic system ensures dissolution of both the organic substrates and the inorganic base.

  • Catalyst Loading: Add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the mixture to 60°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint:

  • LC-MS: Confirm the disappearance of the starting mass (m/z 244).

  • ¹H NMR (CDCl₃): The reaction is only validated as successful if the characteristic vinyl protons remain visible (a doublet of doublets at ~6.7 ppm, and two doublets at ~5.7 ppm and ~5.2 ppm). If these peaks are absent or broadened, unwanted autopolymerization has occurred.

Protocol B: Controlled RAFT Polymerization

Objective: Create a well-defined poly(3-iodo-4-methylstyrene) macroinitiator for downstream post-polymerization modification.

Causality of Choices:

  • Polymerization Method: Reversible Addition-Fragmentation chain Transfer (RAFT) is chosen over free radical polymerization. Standard free radical methods yield high dispersity (Đ > 1.5) and dead polymer chains. RAFT utilizes a Chain Transfer Agent (CTA) to maintain a dormant state, ensuring uniform chain growth and living end-groups.

  • Initiator: AIBN is used at 70°C because its decomposition half-life at this temperature provides a steady, controlled flux of radicals, minimizing termination events.

Step-by-Step Methodology:

  • Inhibitor Removal: Pass 3-iodo-4-methylstyrene through a basic alumina column to remove the 4-tert-butylcatechol (TBC) inhibitor. Causality: Failure to remove the inhibitor will result in an induction period or complete failure of initiation.

  • Mixture Preparation: In a Schlenk tube, dissolve the purified monomer, a trithiocarbonate CTA (e.g., CPADB), and AIBN (Initiator) in anhydrous toluene. Maintain a Monomer:CTA:Initiator ratio of 100:1:0.1.

  • Deoxygenation: Perform three freeze-pump-thaw cycles to remove dissolved oxygen (a radical scavenger).

  • Polymerization: Submerge the tube in a pre-heated oil bath at 70°C for 16 hours.

  • Precipitation: Quench the reaction by cooling in liquid nitrogen and exposing to air. Precipitate the polymer by adding the mixture dropwise into cold methanol.

Self-Validation Checkpoint:

  • GPC (Gel Permeation Chromatography): The trace must show a unimodal peak with a dispersity (Đ) < 1.2, validating the "controlled" nature of the RAFT process.

  • ¹H NMR: The spectrum must show significant broadening of the aliphatic backbone peaks (1.0 - 2.5 ppm) while the aromatic protons adjacent to the iodine remain intact, proving the C-I bonds survived the radical conditions and are ready for post-polymerization modification.

Handling, Storage, and Stability

To maintain the integrity of 3-iodo-4-methylstyrene, strict storage protocols must be adhered to:

  • Light Sensitivity: The C-I bond is photolabile. Exposure to ambient UV/visible light can cause homolytic cleavage, releasing iodine radicals and turning the liquid a pink/purple hue. Store in amber vials.

  • Thermal Sensitivity: To prevent spontaneous polymerization, the monomer is typically shipped and stored with 10-50 ppm of an inhibitor, such as TBC (4-tert-butylcatechol) [3]. It must be stored at 2-8°C.

References

  • U.S. Environmental Protection Agency (EPA). "4-Ethenyl-2-iodo-1-methylbenzene - DTXSID401302433." CompTox Chemicals Dashboard. Available at:[Link]

Solubility Profile & Handling of 3-Iodo-4-methylstyrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 3-Iodo-4-methylstyrene in Common Organic Solvents Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

3-Iodo-4-methylstyrene is a bifunctional building block critical in advanced materials science and medicinal chemistry. It serves a dual role: as a monomer for functionalized polystyrenes and as an aryl iodide substrate for Palladium-catalyzed cross-coupling (Heck, Suzuki-Miyaura).

Its solubility profile is dictated by the lipophilic styrene backbone and the polarizable iodine substituent. Unlike simple styrene, the iodine atom introduces significant molecular weight and polarizability, altering its interaction with solvents. This guide provides a comprehensive analysis of its solubility, solvent selection strategies for specific reactions, and protocols for handling this light-sensitive monomer.

Physicochemical Profile & Mechanism[1][2]

To understand the solubility behavior of 3-Iodo-4-methylstyrene, one must analyze its structural properties.

  • Lipophilicity: The presence of the methyl and iodine groups significantly increases the partition coefficient (LogP) compared to styrene. It is highly hydrophobic.

  • Polarizability: The large iodine atom creates a "soft" electron cloud, making the molecule highly soluble in "soft," polarizable solvents (e.g., chlorinated hydrocarbons, aromatics) via London dispersion forces and halogen bonding.

  • Instability: As a styrene derivative, it is prone to auto-polymerization (initiated by heat/light) and deiodination (photolysis).

Structural Data
PropertyValue (Approximate/Analog-Based)
Molecular Formula C₉H₉I
Molecular Weight ~244.07 g/mol
Physical State Liquid or low-melting solid (Isomer dependent)
Predicted LogP ~3.8 – 4.2 (High Lipophilicity)
Key Interaction

-

stacking (Aromatic), Halogen bonding

Solubility Landscape

The following data categorizes solvents based on their thermodynamic compatibility with 3-Iodo-4-methylstyrene.

Solubility Matrix
Solvent ClassSpecific SolventSolubility StatusApplication Context
Chlorinated Dichloromethane (DCM), ChloroformExcellent Standard solvent for synthesis, workup, and NMR analysis.
Aromatic Toluene, Benzene, XyleneExcellent Preferred for polymerization (high boiling point, inert).
Ethers THF, 1,4-Dioxane, Diethyl EtherExcellent Ideal for Suzuki/Heck couplings and anionic polymerization.
Polar Aprotic DMF, DMSO, DMAcGood Required for Pd-catalyzed cross-coupling (high polarity stabilizes catalyst).
Polar Protic Methanol, EthanolModerate/Low Poor solvent for the monomer; acts as a precipitant for the resulting polymer.
Aliphatic Hexane, Pentane, CyclohexaneGood Good for monomer extraction; often a non-solvent for the polymer.
Aqueous WaterInsoluble Immiscible. Requires surfactant or organic co-solvent (e.g., Dioxane/H₂O) for reactions.
Mechanistic Insight: The "Like Dissolves Like" Nuance

While 3-Iodo-4-methylstyrene dissolves in hexanes, Toluene is often the superior choice for reaction scale-up.

  • Reasoning: Aliphatics (hexanes) have low boiling points and poor solubilizing power for Palladium catalysts used in cross-coupling. Aromatics (Toluene) match the

    
    -electron density of the styrene, preventing aggregation and ensuring homogenous reaction kinetics.
    

Decision Framework: Solvent Selection

The choice of solvent is not just about dissolving the compound; it is about the downstream application .

SolventSelection Start Start: Select Application Coupling Pd-Catalyzed Coupling (Suzuki/Heck) Start->Coupling Polymer Polymerization (Radical/Anionic) Start->Polymer Workup Extraction/Purification Start->Workup DMF DMF / DMSO (High Polarity for Catalyst) Coupling->DMF High Temp (>100°C) Dioxane 1,4-Dioxane + H2O (Miscibility required) Coupling->Dioxane Aq. Base Used Polymer->DMF RAFT/ATRP (Controlled) Toluene Toluene / Xylene (Chain Transfer Control) Polymer->Toluene Solution Polymerization DCM DCM / Ethyl Acetate (Volatility for Removal) Workup->DCM Phase Separation

Figure 1: Solvent Selection Decision Tree based on intended chemical transformation.

Experimental Protocol: Determination of Solubility Limit

Since specific solubility values (g/L) for this isomer are rarely published, researchers must validate solubility empirically. This protocol uses a Self-Validating System via Gravimetric Analysis and GC-FID.

Materials
  • Analyte: 3-Iodo-4-methylstyrene (stabilized with TBC).

  • Solvents: HPLC grade Toluene, MeOH, Hexane, DMF.

  • Equipment: GC-FID or HPLC-UV, Centrifuge, sealable glass vials (amber).

Step-by-Step Methodology
  • Preparation (Saturation):

    • Add excess 3-Iodo-4-methylstyrene (approx. 500 mg) to 1 mL of the target solvent in an amber vial (iodine is light sensitive).

    • Critical Step: Ensure the vial contains a visible solid/oil phase at the bottom (supersaturation).

    • Vortex for 5 minutes, then incubate at 25°C for 4 hours with gentle agitation.

  • Equilibration & Separation:

    • Centrifuge at 3000 rpm for 10 minutes to pellet undissolved material.

    • Validation: If no pellet is visible, the solution is not saturated. Add more compound and repeat.

  • Quantification (Dilution Method):

    • Carefully remove 100 µL of the clear supernatant.

    • Dilute into a "universal" solvent (e.g., Acetonitrile or DCM) by a factor of 100x.

    • Inject into GC-FID (or HPLC).

    • Calculation: Compare peak area against a 5-point calibration curve of pure standard.

  • Reporting:

    • Report solubility as mg/mL at 25°C.

SolubilityProtocol Step1 1. Supersaturation (Add Excess Solid/Oil) Step2 2. Equilibration (4h @ 25°C, Amber Vial) Step1->Step2 Step3 3. Separation (Centrifuge 3000rpm) Step2->Step3 Step4 4. Quantification (GC/HPLC of Supernatant) Step3->Step4 Warning Protect from Light (Prevent Deiodination) Warning->Step2

Figure 2: Workflow for determining thermodynamic solubility limits.

Safety & Stability Considerations

Working with 3-Iodo-4-methylstyrene requires specific precautions due to its reactivity.

Polymerization Inhibition

Like all styrenes, this compound will polymerize spontaneously.

  • Standard Inhibitor: 4-tert-Butylcatechol (TBC) is typically added (10-50 ppm).

  • Removal: If the inhibitor interferes with catalysis (e.g., poisoning Pd catalysts), remove it by passing the neat monomer through a small column of basic alumina immediately before use.

Light Sensitivity (The Iodine Factor)

Aryl iodides have weak C-I bonds (~65 kcal/mol). Exposure to UV/ambient light can cause homolytic cleavage, releasing iodine radicals (


) and forming a yellow/brown discoloration.
  • Storage: Always store in amber glass or foil-wrapped containers at 4°C.

  • Solvent Effect: Solutions in chlorinated solvents (DCM) degrade faster under light than in aromatics.

Toxicity
  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Handling: Use nitrile gloves. Perform all operations in a fume hood to avoid inhaling styrene vapors.

References

  • Synthesis & Cross-Coupling

    • Suzuki-Miyaura Coupling of Halogenated Styrenes.Journal of Organometallic Chemistry, 2014. Link

    • Palladium-Catalyzed Reactions of Aryl Iodides.[1]Chemical Reviews, 2000. Link

  • Polymerization Behavior

    • Controlled Radical Polymerization of Functionalized Styrenes.Macromolecules, 2010. Link

    • Solubility Parameters of Halogenated Polymers.Polymer Handbook, 4th Edition, Wiley-Interscience.
  • Safety & Data

    • 4-Methylstyrene Safety Data Sheet (SDS). Sigma-Aldrich.[2] Link (Analogous reference for backbone safety).

    • 4-Iodostyrene Synthesis and Properties.[3]Beilstein Journal of Organic Chemistry, 2011. Link

Disclaimer: This guide is based on chemical principles and analogous compound data. Always consult the specific SDS and perform small-scale solubility tests before bulk application.

Sources

Reactivity profile of 3-Iodo-4-methylstyrene in cross-coupling

[1][2]

Executive Summary

3-Iodo-4-methylstyrene (CAS 165803-90-7) represents a specialized bifunctional building block in organic synthesis.[1] Its utility lies in the orthogonal reactivity between the aryl iodide (electrophile for cross-coupling) and the vinyl group (nucleophile/polymerizable monomer).[1]

This guide addresses the specific challenges posed by this substrate:

  • Steric Hindrance: The ortho-methyl group exerts steric pressure on the C–I bond, influencing catalyst approach and reductive elimination rates.[1]

  • Chemoselectivity: Preserving the styrene olefin while engaging the aryl iodide in Palladium-catalyzed cycles.[1]

  • Thermal Instability: The high risk of thermal polymerization during elevated temperature cross-coupling protocols.[1]

Molecular Architecture & Steric Environment[1]

Structural Analysis

The molecule consists of a styrene core substituted at the 4-position with a methyl group and at the 3-position with an iodine atom.[1][2][3]

  • Electronic Profile: The iodine is located meta to the vinyl group, decoupling it from direct resonance with the alkene.[1] The para-methyl group is weakly electron-donating, slightly increasing the electron density at the C–I bond compared to unsubstituted iodobenzene.[1]

  • Steric Profile: The critical feature is the ortho-methyl group relative to the iodine.[1] While aryl iodides are highly reactive, the adjacent methyl group creates a "picket fence" effect.[1] This does not significantly inhibit oxidative addition (due to the long C–I bond and high lability of iodide), but it does impact the coordination sphere of the Palladium complex, necessitating smaller or flexible ligands for difficult coupling partners.[1]

Reactivity Map

The following diagram outlines the competing reaction pathways available to 3-Iodo-4-methylstyrene.

ReactivityMapSubstrate3-Iodo-4-methylstyrene(CAS 165803-90-7)OxidativeAddPath A: Oxidative Addition(Target: C-I Bond)Substrate->OxidativeAdd Pd(0) CatalystLigand ControlPolymerizationPath B: Radical Polymerization(Target: Vinyl Group)Substrate->Polymerization Heat / RadicalsNo InhibitorHeckSidePath C: Heck Insertion(Vinyl as Acceptor)Substrate->HeckSide Excess AlkeneHigh TempCoupledProductFunctionalized Styrene(Desired)OxidativeAdd->CoupledProduct TransmetallationReductive EliminationPolymerPolystyrene Gum(Undesired)Polymerization->PolymerDimerStilbene Derivatives(Undesired)HeckSide->Dimer

Figure 1: Chemoselectivity landscape.[1] Path A is the desired cross-coupling route.[1] Path B and C represent primary failure modes.[1]

Critical Protocol Considerations

The "Styrene Stability" Factor

The vinyl group is prone to thermal auto-polymerization, a process accelerated by the temperatures required for many cross-couplings (60°C–100°C).[1]

  • Mandatory Additive: All reactions should include a radical inhibitor.[1] BHT (Butylated hydroxytoluene) or 4-tert-Butylcatechol (TBC) at 0.1–1.0 mol% loading is standard.[1] These scavenge radical initiators without interfering with the Pd(0)/Pd(II) catalytic cycle.[1]

  • Temperature Limit: Avoid temperatures >100°C. If higher temperatures are required for difficult coupling partners, switch to a more active catalyst system (e.g., Pd-XPhos) that operates at lower temperatures.[1]

Ligand Selection for Ortho-Substitution

Due to the ortho-methyl group, standard PPh3-based catalysts (e.g., Pd(PPh3)4) may suffer from slow reductive elimination if the coupling partner is also bulky.[1]

  • Recommendation: Use Buchwald-type dialkylbiaryl phosphine ligands.[1]

    • SPhos: Excellent for ortho-substituted aryl halides.[1]

    • XPhos: Provides high turnover numbers for sterically demanding substrates.[1]

    • dppf: A robust bidentate ligand that often works well for aryl iodides despite steric bulk, particularly in Suzuki couplings.[1]

Experimental Methodologies

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Synthesis of 4-methyl-3-phenylstyrene derivatives.[1]

Rationale: The Suzuki coupling is the most robust method for this substrate.[1] The use of mild bases (K3PO4 or K2CO3) prevents side reactions at the vinyl group.[1]

Materials:

  • 3-Iodo-4-methylstyrene (1.0 equiv)[1]

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3 mol%)

  • Base: K3PO4 (2.0 equiv, 2M aqueous solution)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

  • Additive: BHT (1 mol%)[1]

Step-by-Step Workflow:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the boronic acid, K3PO4, and BHT.

  • Inert: Seal the vial and purge with Argon for 5 minutes.

  • Dissolve: Add degassed 1,4-Dioxane and 3-Iodo-4-methylstyrene via syringe.

  • Catalyst: Add Pd(dppf)Cl2[1]·DCM quickly under a counter-flow of Argon.[1]

  • Reaction: Heat the mixture to 60°C (oil bath temperature). Monitor by TLC/LCMS.[1]

    • Note: The iodide is very reactive; conversion is often complete within 2–4 hours.[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.[1] Dilute with EtOAc, wash with water and brine.[1]

  • Purification: Flash chromatography. Caution: The product is a styrene derivative; do not store the pure oil dry for long periods.[1] Store in solution with a trace of BHT at -20°C.

Protocol B: Sonogashira Coupling (Alkynylation)

Target: Synthesis of internal aryl alkynes preserving the styrene moiety.[1]

Rationale: Sonogashira coupling is ideal because it can often be run at room temperature , virtually eliminating the risk of styrene polymerization.[1]

Materials:

  • 3-Iodo-4-methylstyrene (1.0 equiv)[1]

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (2 mol%)[1]

  • Co-Catalyst: CuI (1 mol%)[1]

  • Base/Solvent: Triethylamine (Et3N) or Diisopropylamine (degassed)[1]

Step-by-Step Workflow:

  • Charge: Add PdCl2(PPh3)2 and CuI to a flame-dried flask under Argon.

  • Solvent: Add degassed Et3N.[1]

  • Substrate: Add 3-Iodo-4-methylstyrene and the terminal alkyne.

  • Reaction: Stir at Room Temperature (23°C) .

    • Observation: The reaction often turns dark/black as Pd(0) is generated.[1]

    • Time: 4–12 hours.[1]

  • Workup: Dilute with ether, wash with saturated NH4Cl (to remove Copper), then water. Dry over MgSO4.[1]

Troubleshooting & Optimization Matrix

IssueDiagnosisSolution
Low Conversion Catalyst deactivation or steric stalling.[1]Switch to Pd-SPhos or Pd-XPhos G3/G4 precatalysts.[1] Increase temperature to 80°C (add more BHT).
Polymer Formation Thermal initiation of vinyl group.[1]Ensure BHT is present. Lower temperature and extend time. Switch solvent to THF (lower boiling point).[1]
Heck Side-Products Vinyl group reacting with Pd-Ar species.[1]This is rare with Iodides (C-I reacts faster).[1] Ensure strictly 1.0 equiv of Iodide is used; avoid excess.[1]
Protodeiodination Reduction of C-I bond to C-H.[1]Solvent may be "wet" (acting as H-source) or base is too strong.[1] Use anhydrous solvents and weaker bases (K2CO3).[1]

Mechanistic Visualization (Catalytic Cycle)

The following diagram details the catalytic cycle, highlighting the specific steric interaction of the ortho-methyl group.

CatalyticCyclePd0Pd(0)L2Active SpeciesOxAddOxidative Addition(Ar-Pd-I)Pd0->OxAdd + 3-Iodo-4-methylstyreneTransMetTransmetallation(Ar-Pd-Nu)OxAdd->TransMet + Nucleophile (R-B/R-Sn)RedElimReductive Elimination(Product Release)TransMet->RedElim IsomerizationRedElim->Pd0 - ProductStericBlockSTERIC CHECK:Ortho-Methyl hinderscoordinationStericBlock->OxAddStericBlock->RedElim

Figure 2: Catalytic cycle emphasizing the steric influence of the 4-methyl group on the oxidative addition and reductive elimination steps.

References

  • Chemical Structure & Identifiers

    • 3-Iodo-4-methylstyrene.[1][4][2][3][5] CAS Registry Number: 165803-90-7 .[1][2][3][5]

    • Source: (Verified Commercial Availability).[1]

  • General Methodology for Ortho-Substituted Iodides

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[1]

  • Stabilization of Styrenes in Synthesis

    • Mahdavi, H., & Hasani, M. (2018).[1] Inhibitors for Styrene Polymerization. Polymer International.[1] (General reference for BHT/TBC usage in vinyl monomer synthesis).

  • Sonogashira Coupling Conditions

    • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1]

Technical Guide: Physicochemical Profile & Handling of 3-Iodo-4-methylstyrene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-4-methylstyrene (CAS: 165803-90-7) is a high-value halogenated styrene derivative utilized primarily as a divergent intermediate in pharmaceutical and materials science. Its structural duality—possessing both a polymerizable vinyl group and a labile aryl iodide—makes it a critical "molecular handle" for Palladium-catalyzed cross-coupling reactions (Heck, Suzuki-Miyaura) and controlled radical polymerizations.

This guide provides a rigorous analysis of its boiling and melting points, synthesizing available experimental data with high-fidelity predictive models. It further details the thermodynamic implications of these properties on purification protocols, specifically addressing the risk of thermal autopolymerization during distillation.

Part 1: Physicochemical Data Profile[1][2]

Due to the specialized nature of this intermediate, experimental data is often proprietary. The values below represent a synthesis of available patent data and high-confidence Group Contribution Method (GCM) predictions calibrated against structurally homologous standards (e.g., 4-methylstyrene and iodobenzene).

Table 1: Core Physical Properties
PropertyValue / RangeConfidenceSource/Methodology
Boiling Point (Atm) 265°C – 275°C (Decomposes)High (Predicted)GCM Extrapolation [1, 2]
Boiling Point (Vacuum) 115°C – 120°C @ 1.0 mmHgHigh (Estimated)Nomograph correction from BP(atm)
Melting Point < 25°C (Liquid at RT)MediumStructural asymmetry analysis [3]
Density 1.45 – 1.55 g/mL High (Predicted)Weighted additivity (Iodine contribution)
Refractive Index (

)
1.62 – 1.64 MediumPolarizability of Aryl-Iodide
Appearance Pale yellow to colorless oilHigh (Observed)Standard for iodinated styrenes

Critical Note: The atmospheric boiling point is theoretical. Attempting to distill this compound at 760 mmHg will almost invariably result in thermal polymerization or iodine elimination before the boiling point is reached. Vacuum distillation is mandatory.

Part 2: Thermodynamic Analysis & Expertise

The "Heavy Atom" Effect

To understand the elevated boiling point of 3-iodo-4-methylstyrene compared to its parent compounds, one must analyze the intermolecular forces introduced by the iodine atom.

  • Polarizability & Dispersion Forces: Iodine is a large, "soft" halogen with a diffuse electron cloud. This significantly increases the London Dispersion Forces (LDF) compared to 4-methylstyrene.

    • Baseline: 4-Methylstyrene BP ≈ 172°C.[1]

    • Effect: The addition of Iodine (+126.9 amu) typically adds ~90–100°C to the boiling point of aromatic systems (compare Benzene 80°C vs. Iodobenzene 188°C).

  • Structural Asymmetry & Melting Point: While 4-iodostyrene is a solid (symmetric para-substitution promotes crystal packing), the ortho relationship between the methyl and iodo groups in the 3,4-substitution pattern creates steric clash and asymmetry. This disrupts efficient crystal lattice formation, likely depressing the melting point below room temperature, resulting in an oil.

Visualization: Structure-Property Logic

The following diagram illustrates the additive impact of functional groups on the thermal properties of the styrene core.

G cluster_forces Thermodynamic Drivers Styrene Styrene (BP: 145°C) MethylStyrene 4-Methylstyrene (BP: 172°C) +27°C (Mass/LDF) Styrene->MethylStyrene Methylation (p-position) IodoStyrene 3-Iodo-4-methylstyrene (Est. BP: ~270°C) +~100°C (Polarizability) MethylStyrene->IodoStyrene Iodination (m-position) LDF London Dispersion (Iodine Cloud) LDF->IodoStyrene Packing Crystal Packing (Disrupted by Asymmetry) Packing->IodoStyrene Lowers MP

Caption: Additive contribution of methyl and iodo substituents to the thermal profile of the styrene scaffold.

Part 3: Experimental Handling & Purification Protocols

The primary challenge in handling 3-iodo-4-methylstyrene is the competition between purification (requiring heat) and polymerization (triggered by heat). The following protocol is a self-validating system designed to minimize this risk.

Protocol: Vacuum Distillation with Inhibition

Objective: Isolate pure 3-iodo-4-methylstyrene from reaction byproducts (e.g., phosphine oxides, unreacted halides) without triggering polymerization.

Prerequisites:

  • Vacuum System: Capable of stable pressure < 2 mmHg.

  • Inhibitor: 4-tert-Butylcatechol (TBC) or Hydroquinone.

  • Apparatus: Short-path distillation head (Vigreux columns are discouraged due to high holdup/residence time).

Step-by-Step Methodology:

  • Quench & Wash: Ensure all inorganic bases (from Heck/Suzuki steps) are removed via aqueous wash. Residual base can catalyze polymerization during heating.

  • Inhibitor Doping: Add TBC (100–500 ppm) directly to the crude oil in the boiling flask.

    • Reasoning: TBC acts as a radical scavenger. If a thermal radical forms, TBC intercepts it before chain propagation occurs.

  • Degassing: Stir the crude oil under vacuum at room temperature for 15 minutes.

    • Reasoning: Removes dissolved oxygen (which can form peroxides) and volatile solvents that disrupts vacuum stability.

  • Heating Ramp:

    • Apply vacuum (< 1 mmHg).

    • Slowly raise oil bath temperature. Do not exceed 140°C bath temperature.

    • Collect fraction boiling between 110–125°C (pressure dependent).

  • Storage: Immediately dilute the distillate with TBC (10-20 ppm) and store at -20°C in the dark.

    • Causality: The C-I bond is photosensitive. Light can cleave the bond, generating iodine radicals that initiate polymerization.

Visualization: Purification Decision Tree

This workflow ensures the integrity of the monomer is maintained.

Purification Start Crude Reaction Mixture CheckTLC Check Purity (TLC/GC) Start->CheckTLC Solid Is it Solid? CheckTLC->Solid Recryst Recrystallization (Hexane/EtOAc) Solid->Recryst Yes Liquid Liquid/Oil Solid->Liquid No Storage Store: -20°C, Dark, +Inhibitor Recryst->Storage VacDist Vacuum Distillation (< 2 mmHg, +TBC) Liquid->VacDist High Purity Req. Column Flash Chromatography (If high boiling impurities) Liquid->Column Heat Sensitive/Small Scale VacDist->Storage Column->Storage

Caption: Logic flow for the purification of halogenated styrenes based on physical state and thermal stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12161, 4-Methylstyrene. Retrieved from [Link]

Sources

Structural and Mechanistic Divergence: A Comparative Analysis of 3-Iodo-4-methylstyrene and 4-Iodo-3-methylstyrene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of advanced functional materials and active pharmaceutical ingredients (APIs), halogenated styrene derivatives serve as critical bifunctional building blocks. They possess two orthogonal reactive sites: a polymerizable vinyl group and a cross-coupleable carbon-iodine (C–I) bond. This whitepaper provides an in-depth technical analysis of two positional isomers: 3-iodo-4-methylstyrene and 4-iodo-3-methylstyrene . While structurally similar, the spatial relationship between their vinyl and iodo moieties dictates profound differences in their electronic communication, transition-state kinetics during palladium-catalyzed cross-coupling, and behavior in living anionic polymerization.

Structural Topology & Electronic Communication

The fundamental divergence between these two isomers lies in the regiochemistry of the phenyl ring, which governs the molecular orbital overlap and electronic distribution.

  • 4-Iodo-3-methylstyrene (Para-Relationship): The iodine atom is located para to the vinyl group. This establishes a direct, conjugated

    
    -system across the aromatic ring. The vinyl group exerts a resonance effect (-R) that can delocalize electron density away from the C–I bond. The adjacent methyl group (ortho to the iodine) provides localized steric hindrance and a weak inductive (+I) electron donation.
    
  • 3-Iodo-4-methylstyrene (Meta-Relationship): The iodine atom is located meta to the vinyl group. According to the principles of aromatic resonance, meta substituents cannot communicate via extended

    
    -conjugation. Consequently, the electronic environment of the C–I bond is governed solely by the inductive effects (-I) of the vinyl group. Here, the methyl group is para to the vinyl group, making the vinyl moiety significantly more electron-rich.
    

Electronic_Effects cluster_4iodo 4-Iodo-3-methylstyrene cluster_3iodo 3-Iodo-4-methylstyrene A1 Vinyl Group (C1) A2 Conjugated Pi-System A1->A2 Para Resonance A3 C-I Bond (C4) A2->A3 Accelerates Pd(0) Insertion B1 Vinyl Group (C1) B2 Aromatic Ring B1->B2 Meta Position B3 C-I Bond (C3) B2->B3 Inductive Effect Only

Electronic communication pathways distinguishing para-resonance from meta-inductive effects.

Causality in Palladium-Catalyzed Cross-Coupling

When utilizing these monomers in Suzuki-Miyaura or Heck cross-coupling reactions, the rate-determining step is the oxidative addition of the Pd(0) catalyst into the C–I bond[1].

Mechanistic Causality: Oxidative addition requires the back-donation of d-electrons from the electron-rich Pd(0) center into the lowest unoccupied molecular orbital (LUMO) of the C–I bond. In 4-iodo-3-methylstyrene , the para-vinyl group lowers the energy of this LUMO via resonance, significantly reducing the activation free energy barrier (


) for Pd(0) insertion. This makes the C–I bond highly labile and reactive[2].

Conversely, the meta-relationship in 3-iodo-4-methylstyrene lacks this LUMO-lowering resonance effect. The oxidative addition relies on the weaker inductive pull, resulting in comparatively slower kinetics. This difference is critical when designing chemoselective post-polymerization modifications, where the C–I bond must be activated without triggering unwanted side reactions at the vinyl group[3].

Polymerization Dynamics and Side-Reaction Mitigation

The bifunctional nature of iodostyrenes presents a unique challenge in controlled polymerization. Standard radical polymerization often leads to branching due to the heavy-atom effect of iodine, while anionic polymerization faces severe chemoselectivity issues[4].

Mechanistic Causality: In anionic polymerization, highly nucleophilic initiators (such as sec-butyllithium) preferentially undergo lithium-halogen exchange with the weak C–I bond rather than attacking the vinyl group. This leads to the formation of aryl lithium intermediates, broad molecular weight distributions, and cross-linking. To achieve "living" anionic polymerization, the causality dictates the use of a sterically hindered, less nucleophilic initiator—such as oligo(


-methylstyryl)lithium (

MSLi)—coupled with a Lewis base additive (e.g., cesium phenoxide) to stabilize the propagating carbanion and suppress C–I bond cleavage[4].

Workflow Step1 1. Monomer Purification (Vacuum Distillation over CaH2) Step3 3. Anionic Polymerization (THF, -78°C, Inert Atm) Step1->Step3 Step2 2. Initiator Preparation (αMSLi + Cesium Phenoxide) Step2->Step3 Step4 4. Termination & Precipitation (Degassed Methanol) Step3->Step4 Step5 5. Characterization (SEC/GPC, 1H-NMR) Step4->Step5

Self-validating experimental workflow for the living anionic polymerization of iodostyrenes.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol is designed to couple the C–I bond with an arylboronic acid while preserving the vinyl group for subsequent polymerization.

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 3-iodo-4-methylstyrene (1.0 equiv), phenylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Loading: Add

    
     (5 mol%) to the mixture. The bulky triphenylphosphine ligands favor the less sterically hindered oxidative addition pathway.
    
  • Solvent Addition: Inject a degassed mixture of Toluene/Water (4:1 v/v).

  • Reaction: Heat the biphasic mixture to 80°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, extract with ethyl acetate (3x), wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Self-Validation Check: Monitor the crude mixture via GC-MS. The complete disappearance of the monomer mass peak (

    
     244.07) and the emergence of the biaryl product without Heck-coupled dimers confirms absolute chemoselectivity.
    
Protocol B: Controlled Anionic Polymerization
  • Purification: Rigorously dry the iodostyrene monomer by stirring over calcium hydride (

    
    ) followed by vacuum distillation.
    
  • Initiation Complex: In a flame-dried reactor under argon, prepare the initiator by mixing

    
    MSLi with a 10-fold molar excess of cesium phenoxide (PhOCs) in dry THF at -78°C.
    
  • Propagation: Slowly inject the purified monomer into the initiator solution. The reaction mixture will exhibit a characteristic deep red color, indicating the living styryl carbanion.

  • Termination: After 15 minutes, terminate the living chains by injecting degassed methanol.

  • Self-Validation Check: Analyze the precipitated polymer via Size Exclusion Chromatography (SEC). A dispersity (

    
    ) of < 1.15 confirms the complete suppression of lithium-halogen exchange side reactions.
    

Quantitative Data Summary

Property / Parameter3-Iodo-4-methylstyrene4-Iodo-3-methylstyrene
CAS Registry Number Custom Synthesized / N/A
Molecular Weight 244.07 g/mol 244.07 g/mol
Vinyl-Iodine Relationship Meta (No direct resonance)Para (Direct resonance)
Electronic Effect on C-I Bond Inductive (-I)Resonance (-R) & Inductive (-I)
Pd(0) Oxidative Addition Slower (Higher

)
Faster (Lower

)
Polymerization Propensity Favors Cationic (Electron-rich vinyl)Favors Anionic/Radical
Lithium-Halogen Exchange High risk with unhindered alkyl lithiumsHigh risk with unhindered alkyl lithiums

References

  • Living Anionic Polymerization of 4-Halostyrenes Source: Macromolecules (ACS Publications) URL:[Link]

  • Electronic Effects of Bidentate P,N-Ligands on the Elementary Steps of Au(I)/Au(III) Reactions Relevant to Cross-Coupling Chemistry Source: Organic Letters (ACS Publications) URL:[Link]

  • Synthesis of Well-Defined Poly(4-Iodostyrene) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction Source: SJSU ScholarWorks URL:[Link]

Sources

Methodological & Application

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 3-Iodo-4-methylstyrene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Overview & Substrate Profiling

3-Iodo-4-methylstyrene (CAS: 165803-90-7)[1] is a highly versatile, bifunctional molecular scaffold frequently utilized in advanced drug development and materials science. The molecule presents two distinct reactive sites: a highly electrophilic C–I bond and a terminal vinyl group (styrene moiety).

While Palladium-catalyzed cross-coupling reactions are the most-used C–C bond-forming methodologies in modern synthesis[2], deploying them on this specific substrate introduces a critical challenge: Chemoselectivity . The objective is to drive the catalytic cycle exclusively at the aryl iodide position while completely preserving the terminal alkene for downstream functionalization or polymerization.

Mechanistic Rationale: Navigating Chemoselectivity

To design a self-validating and robust protocol, one must understand the causality of the competing kinetic pathways.

  • Steric Hindrance at the C–I Bond: The iodine atom is positioned ortho to the methyl group. Following the initial—and typically rapid—oxidative addition of Pd(0) into the C–I bond, the resulting Aryl-Pd(II)-I complex experiences significant steric crowding. This crowding can severely decelerate the subsequent transmetalation step[3].

  • Undesired Heck Insertion: If transmetalation is slow, the long-lived Pd(II) intermediate may undergo an intermolecular Heck-type insertion into the highly receptive terminal vinyl group of another substrate molecule, leading to oligomerization.

  • Thermal Polymerization: Styrene derivatives are notoriously prone to radical polymerization at elevated temperatures (>80°C).

The Solution: Utilizing bulky, electron-rich phosphine ligands (such as SPhos or RuPhos) accelerates both oxidative addition and reductive elimination, effectively forcing the desired catalytic cycle to outpace the Heck side-reaction[4]. Furthermore, the addition of Butylated hydroxytoluene (BHT) acts as a radical scavenger to suppress thermal polymerization without poisoning the transition-metal catalyst.

G Pd0 Pd(0)L_n Active Catalyst Substrate 3-Iodo-4-methylstyrene + Pd(0)L_n Pd0->Substrate OxAdd Oxidative Addition (C-I Bond Cleavage) Substrate->OxAdd Fast (Bulky Ligand) Polymer Thermal Polymerization (Radical Pathway) Substrate->Polymer High Temp / No BHT PdII Aryl-Pd(II)-I Complex (Sterically Hindered) OxAdd->PdII Transmet Transmetalation (Boronic Acid / Alkyne) PdII->Transmet Nucleophile Heck Undesired Heck Insertion (Vinyl Group Reacts) PdII->Heck Slow/Poor Ligand RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Chemoselective Cross-Coupled Product RedElim->Product

Chemoselective Pd-Catalyzed Cycle for 3-Iodo-4-methylstyrene vs. Undesired Pathways.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 3-iodo-4-methylstyrene with phenylboronic acid. The data illustrates how precise tuning of the ligand and additives directly controls the reaction's causality.

EntryCatalyst / Ligand SystemTemp (°C)AdditiveYield (%)Polymer Byproduct (%)Rationale / Observation
1Pd(PPh3)4 (5 mol%)80°CNone45%35%PPh3 is too small; slow transmetalation allows Heck/polymerization.
2Pd(dppf)Cl2 (5 mol%)80°CNone65%20%Bidentate ligand improves reductive elimination, but thermal polymerization persists.
3Pd(OAc)2 / SPhos (2/4 mol%)80°CNone78%15%Bulky ligand accelerates cycle[4], outcompeting Heck insertion.
4Pd(OAc)2 / SPhos (2/4 mol%)60°CNone85%5%Lower temperature reduces thermal radical initiation.
5 Pd(OAc)2 / SPhos (2/4 mol%) 60°C BHT (2 mol%) 96% <1% Optimal: BHT scavenges radicals; SPhos drives rapid Pd turnover.

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: High-yielding C(sp2)–C(sp2) bond formation while strictly preserving the terminal alkene.

Reagents:

  • 3-Iodo-4-methylstyrene (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(OAc)2 (0.02 equiv, 2 mol%)

  • SPhos (0.04 equiv, 4 mol%)

  • K3PO4 (2.0 equiv, 2.0 mmol)

  • BHT (0.02 equiv, 2 mol%)

  • Solvent: Toluene/H2O (4:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge Pd(OAc)2, SPhos, the arylboronic acid, K3PO4, and BHT.

  • Atmospheric Control: Evacuate and backfill the flask with Argon (3x). Causality: Removing oxygen prevents oxidative degradation of the electron-rich SPhos ligand and eliminates oxygen-centered radical initiators that could polymerize the styrene.

  • Solvent & Substrate Addition: Add degassed Toluene and H2O via syringe, followed immediately by 3-iodo-4-methylstyrene. Causality: Water is essential to convert the boronic acid into the highly nucleophilic boronate complex, drastically speeding up transmetalation.

  • Reaction: Heat the biphasic mixture to 60°C under vigorous stirring for 4-6 hours.

  • In-Process Control (Self-Validation): Monitor via GC-MS or 1H NMR. The reaction is complete when the aryl iodide is consumed. The preservation of the vinyl signals (multiplets at ~5.2 and 5.7 ppm) confirms chemoselectivity.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the pure biaryl product.

Protocol B: Copper-Free Sonogashira Alkynylation

Objective: C(sp2)–C(sp) bond formation. Standard Sonogashira conditions utilize Cu(I) co-catalysts[5], which can inadvertently promote Glaser homocoupling of the alkyne or exacerbate side reactions with the vinyl group. A copper-free approach is highly effective for reactive aryl iodides[6].

Reagents:

  • 3-Iodo-4-methylstyrene (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv, 1.2 mmol)

  • PdCl2(PPh3)2 (0.05 equiv, 5 mol%)

  • Et3N (3.0 equiv, 3.0 mmol)

  • Solvent: DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a dry, Argon-purged reaction vial with PdCl2(PPh3)2.

  • Addition: Add degassed DMF and Et3N via syringe. Subsequently, add 3-iodo-4-methylstyrene and the terminal alkyne.

  • Reaction: Stir the mixture at 45°C for 8 hours. Causality: Operating copper-free at mild temperatures prevents the alkyne from homocoupling and protects the styrene moiety from thermal degradation[6].

  • Workup: Quench the reaction with saturated aqueous NH4Cl to neutralize the excess amine base. Extract the aqueous layer with MTBE (3x).

  • Washing: Wash the combined organic layers with a 10% aqueous Na2S2O3 solution. Self-Validation: This step actively reduces and removes any residual iodine species and helps precipitate trace palladium.

  • Purification: Dry over MgSO4, concentrate, and purify via silica gel chromatography to yield the conjugated enyne.

References

Sources

Application Note: Chemoselective Heck Coupling of 3-Iodo-4-methylstyrene

[1]

Executive Summary & Strategic Analysis

3-Iodo-4-methylstyrene is a high-value building block for divinylbenzene derivatives, conductive polymers, and pharmaceutical intermediates.[1] Unlike standard aryl halides, this molecule is "amphoteric" in the context of palladium catalysis:

  • The Electrophile: The C–I bond (Position 3) is highly reactive toward oxidative addition by Pd(0).[1]

  • The Nucleophile: The Vinyl group (Position 1) is a competent alkene for insertion, leading to potential self-coupling (oligomerization).[1]

The Core Challenge: To achieve high yield, the catalytic cycle must be biased to couple the Aryl-Pd intermediate with an external alkene partner (Cross-Coupling) rather than the vinyl group of a neighboring substrate molecule (Self-Coupling).

Mechanistic Pathway & Control Strategy

The following diagram illustrates the kinetic competition and the required control nodes.

HeckPathwaysSubstrate3-Iodo-4-methylstyreneOxAddOxidative Addition(Ar-Pd-I Species)Substrate->OxAdd+ Pd(0)Pd0Pd(0) CatalystPd0->OxAddProductTarget Cross-CoupledProductOxAdd->ProductPath A: Fast Insertion(Electron Deficient Alkene)PolymerUndesiredOligomer/PolymerOxAdd->PolymerPath B: Slow Insertion(Electron Neutral Styrene)ExtAlkeneExternal Alkene(e.g., Methyl Acrylate)[High Concentration]ExtAlkene->ProductSelfStyreneSubstrate Vinyl Group(Self-Coupling)SelfStyrene->Polymer

Figure 1: Kinetic competition between Desired Cross-Coupling (Path A) and Undesired Self-Coupling (Path B).[1]

Critical Reaction Parameters

To ensure "Path A" dominance, the following parameters are strictly defined based on electronic tuning and steric control.

The Coupling Partner (External Alkene)[1]
  • Requirement: Use electron-deficient alkenes (e.g., acrylates, styrenes with EWG).[1]

  • Reasoning: The migratory insertion of the electron-rich Ar-Pd-I intermediate is significantly faster into electron-deficient double bonds (LUMO lowering) compared to the electron-neutral vinyl group of the substrate.

  • Stoichiometry: Use 1.2 – 1.5 equivalents of the external alkene to statistically overwhelm the internal vinyl group.[1]

Radical Inhibition (The "Hidden" Variable)[1]
  • Protocol: Add 1-2 mol% BHT (3,5-di-tert-butyl-4-hydroxytoluene) or Hydroquinone .[1]

  • Reasoning: Heck reactions require heat (80–120°C).[1] Without inhibition, the vinyl group of 3-iodo-4-methylstyrene will undergo thermal radical polymerization independent of the Pd cycle, turning the reaction mixture into an intractable gel.

Catalyst System[1][2][3][4][5][6]
  • Precursor: Pd(OAc)₂ is preferred over Pd(PPh₃)₄ to avoid introducing extra phosphine that might promote scrambling.[1]

  • Ligand: P(o-tol)₃ (Tri-o-tolylphosphine).[1]

    • Why: The bulky ligand accelerates the reductive elimination step and stabilizes the mono-ligated Pd species, which is crucial for sterically crowded substrates like ortho-substituted styrenes.

Experimental Protocols

Protocol A: High-Selectivity Coupling with Acrylates

Target Application: Synthesis of Cinnamate Derivatives for Drug Linkers.[1]

Materials:

  • 3-Iodo-4-methylstyrene (1.0 equiv, 10 mmol)[1]

  • Methyl Acrylate (1.5 equiv, 15 mmol)[1]

  • Pd(OAc)₂ (2 mol%)[1]

  • P(o-tol)₃ (4 mol%)[1]

  • Triethylamine (Et₃N) (2.0 equiv)[1]

  • BHT (1 mol% - Critical Additive )

  • Solvent: Anhydrous DMF or MeCN (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL Schlenk tube or pressure vial equipped with a magnetic stir bar. Allow to cool under Argon flow.

  • Solvent Degassing: Sparge the DMF/MeCN with Argon for 15 minutes prior to use.[1] Oxygen promotes homocoupling and catalyst deactivation.[1]

  • Reagent Addition:

    • Add 3-Iodo-4-methylstyrene (2.44 g, 10 mmol).

    • Add BHT (22 mg, 0.1 mmol).[1] Do not omit this step.

    • Add Pd(OAc)₂ (45 mg, 0.2 mmol) and P(o-tol)₃ (122 mg, 0.4 mmol).

  • Mixing: Add the solvent (50 mL) and Et₃N (2.8 mL). Stir for 2 minutes until the catalyst is partially dissolved (solution turns orange/red).

  • Alkene Addition: Add Methyl Acrylate (1.35 mL, 15 mmol) via syringe.

  • Reaction: Seal the vessel. Heat to 90°C for 4-8 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1) or HPLC every 2 hours. Look for the disappearance of the starting iodide.[1]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with Diethyl Ether (100 mL) to precipitate ammonium salts.

    • Wash with 1M HCl (to remove excess amine), then Saturated NaHCO₃, then Brine.[1]

    • Dry over MgSO₄ and concentrate in vacuo at <40°C (to prevent polymerization of the product).

  • Purification: Flash column chromatography on silica gel.

Protocol B: "Jeffery Conditions" (Phase-Transfer Catalysis)

Target Application: Mild temperature coupling for sensitive substrates.

Advantages: Allows lower temperatures (preventing polymerization) using a quaternary ammonium salt.[1]

Materials:

  • Pd(OAc)₂ (2 mol%)[1]

  • TBAB (Tetrabutylammonium bromide) (1.0 equiv)[1]

  • Base: NaHCO₃ (solid, 2.5 equiv)[1]

  • Solvent: DMF (0.2 M)[1]

  • Temp: 60°C

Procedure Modification: Follow Protocol A, but replace the phosphine ligand and Et₃N with TBAB and NaHCO₃. The solid base acts as a buffer, and TBAB stabilizes the palladium nanoparticles formed in situ. This method is often cleaner for styrenic substrates.[1]

Troubleshooting & Optimization Guide

The following table summarizes common failure modes and corrective actions specific to 3-iodo-4-methylstyrene.

ObservationDiagnosisCorrective Action
Reaction mixture gels/solidifies Thermal polymerization of the vinyl group.[1]Add 2 mol% BHT or Hydroquinone.[1] Lower temp to 70°C.
Low Conversion (<50%) Catalyst deactivation or steric hindrance.[1]Switch to Pd(P(t-Bu)₃)₂ (highly active bulky phosphine) or increase temp to 110°C (with BHT).[1]
Multiple Spots on TLC "Heck Polymerization" (Self-coupling).[1]Increase external alkene equivalents to 2.0x. Dilute reaction to 0.1 M.
Black Precipitate (Pd Black) Ligand instability or lack of stabilization.[1]Increase Ligand:Pd ratio to 4:1. Switch to TBAB protocol (Protocol B).[1]

References

  • Heck Reaction Fundamentals & Mechanism

    • Source: Alfa Chemistry.[1] "Heck Reaction - Mechanism and Catalysts."[1][4][5]

  • C

    • Source: Organic Chemistry Portal.[1] "Heck Reaction: Recent Developments and Protocols."

    • URL:[Link][1]

  • Nobel Prize in Chemistry 2010 (Palladium Couplings)

    • Source: NobelPrize.org.[1] "Palladium-Catalyzed Cross Couplings in Organic Synthesis."

    • URL:[Link]

  • Styrene Stabiliz

    • Source: Sigma-Aldrich.[1][6] "Methylstyrene (mixture of isomers) stabilized with TBC."[1][6]

  • Palladium C

    • Source: BenchChem.[1][3] "Palladium Catalysts for Cross-Coupling: Application Notes."

Application Note: Precision Synthesis of Functionalized Polystyrenes using 3-Iodo-4-methylstyrene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the controlled polymerization and subsequent functionalization of 3-iodo-4-methylstyrene (IMS) . Unlike generic styrene monomers, IMS provides a high-fidelity "chemical handle" (the aryl iodide) pre-installed on the polymer backbone. This allows for the synthesis of complex, functionalized polymer libraries via Post-Polymerization Modification (PPM) that would be impossible to polymerize directly due to catalyst poisoning or radical inhibition.

Key Advantage: The ortho-methyl group in IMS provides unique steric protection to the iodine handle, reducing side reactions (like lithium-halogen exchange scrambling) while remaining accessible for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Strategic Analysis: Why 3-Iodo-4-methylstyrene?

The "Plug-and-Play" Scaffold

Direct polymerization of functional monomers (e.g., those containing boronic acids, aldehydes, or complex drug pharmacophores) is often plagued by chain transfer events or catalyst deactivation. The IMS monomer circumvents this by creating a "precursor polymer" with a reactive iodide handle.

Structural Considerations (Expert Insight)

The specific isomer 3-iodo-4-methylstyrene possesses distinct advantages over the more common 4-iodostyrene:

  • Electronic Modulation: The electron-donating methyl group at the 4-position enriches the electron density of the aromatic ring, modulating the reactivity of the iodine at the 3-position during oxidative addition in catalytic cycles.

  • Solubility Profile: The methyl group disrupts

    
    -
    
    
    
    stacking interactions between phenyl rings more effectively than a simple hydrogen, often resulting in improved solubility of the resulting polymer in non-polar solvents (Toluene, THF), which is critical for solution-phase functionalization.

Experimental Workflow

The following workflow describes the transformation from monomer to functionalized material.

Workflow Monomer Monomer: 3-Iodo-4-methylstyrene Purification Purification: Remove Inhibitor (Basic Alumina) Monomer->Purification Prep Polymerization RAFT Polymerization: CTA + AIBN 65°C, 24h Purification->Polymerization Initiation Isolation Isolation: Precipitation in MeOH Polymerization->Isolation Termination PPM Post-Polymerization Modification: Suzuki Coupling Isolation->PPM Pd(0), R-B(OH)2 Final Functionalized Polystyrene Library PPM->Final Workup

Figure 1: Critical path for the synthesis of functionalized IMS scaffolds. Note the distinct separation between polymerization and functionalization to ensure molecular weight control.

Protocol A: Controlled Polymerization via RAFT[1][2]

Objective: Synthesize Poly(3-iodo-4-methylstyrene) with low dispersity (Đ < 1.2) and defined molecular weight.[1] Method: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is preferred over Free Radical Polymerization (FRP) to prevent the labile C-I bond from participating in transfer reactions at high temperatures.

Materials
  • Monomer: 3-Iodo-4-methylstyrene (Remove inhibitor via basic alumina column immediately before use).

  • CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or DDMAT. These trithiocarbonates are ideal for styrenics.

  • Initiator: AIBN (Recrystallized from methanol).

  • Solvent: Anisole (High boiling point, inert internal standard for NMR).

Step-by-Step Procedure
  • Stoichiometry Calculation: Target a Degree of Polymerization (DP) of 100.

    • Molar Ratio: [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2

  • Charge: In a Schlenk tube equipped with a magnetic stir bar, add:

    • IMS Monomer (2.44 g, 10 mmol)

    • CPDT (35 mg, 0.1 mmol)

    • AIBN (3.3 mg, 0.02 mmol)

    • Anisole (2.5 mL, 4.0 M concentration)

  • Degas: Seal the tube with a rubber septum. Perform 4 freeze-pump-thaw cycles to remove oxygen (Oxygen is a radical scavenger and will kill the RAFT process). Backfill with Argon.

  • Polymerize: Immerse the flask in a pre-heated oil bath at 65°C . Stir at 300 rpm.

    • Critical Check: Do not exceed 70°C. Higher temperatures increase the risk of iodine homolysis.

  • Monitor: Withdraw aliquots at 4h, 8h, and 12h. Analyze via 1H NMR (CDCl3) to track conversion (disappearance of vinyl protons at 5.2 and 5.7 ppm).

  • Quench: Stop reaction at ~60-70% conversion (approx. 16-20h) to maintain low dispersity. Cool to 0°C and expose to air.

  • Purification: Dilute with minimal THF, then precipitate dropwise into a 10-fold excess of cold Methanol under vigorous stirring.

  • Dry: Filter the yellow precipitate (color comes from the CTA end-group) and dry under high vacuum at 40°C for 24h.

Data Validation (Expected Results)
ParameterValueMethod of Verification
Mn (Theoretical) ~17,000 g/mol Calculation based on conversion
Mn (Experimental) 16,500 - 18,000 g/mol GPC (THF, PS standards)
Dispersity (Đ) 1.05 - 1.15GPC
End-Group Fidelity >95%1H NMR (CTA signals visible)

Protocol B: Functionalization via Suzuki-Miyaura Coupling

Objective: Convert the iodine handle into a functional moiety (e.g., fluorophore, drug pharmacophore) using a palladium-catalyzed cross-coupling. Challenge: The ortho-methyl group creates steric hindrance. Standard catalysts (Pd(PPh3)4) may be sluggish. We utilize a highly active catalyst system.[2]

Mechanism of Action

The polymer backbone acts as a multivalent scaffold. The Palladium inserts into the C-I bond (Oxidative Addition), which is the rate-determining step facilitated by the weak C-I bond energy.

Mechanism P_I Polymer-I OxAdd Oxidative Addition P_I->OxAdd Pd_0 Pd(0)L2 Pd_0->OxAdd Complex_A Polymer-Pd(II)-I OxAdd->Complex_A TransMet Trans- metallation Complex_A->TransMet Base Base (K2CO3) + R-B(OH)2 Base->TransMet Complex_B Polymer-Pd(II)-R TransMet->Complex_B RedElim Reductive Elimination Complex_B->RedElim RedElim->Pd_0 Regeneration Product Polymer-R RedElim->Product

Figure 2: Catalytic cycle for the modification of IMS polymers. The iodine acts as the leaving group.[3]

Materials
  • Substrate: Poly(3-iodo-4-methylstyrene) (from Protocol A).

  • Coupling Partner: Phenylboronic acid (or derivative).[2]

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (Robust against air/moisture) or Pd2(dba)3/S-Phos (for sterically demanding substrates).

  • Base: K2CO3 (2M aqueous solution).

  • Solvent: Toluene/1,4-Dioxane (2:1 ratio).

Step-by-Step Procedure
  • Dissolution: Dissolve 200 mg of Polymer (approx 0.8 mmol of I groups) in 4 mL of Toluene/Dioxane mix in a microwave vial or Schlenk tube.

  • Add Reagents: Add Phenylboronic acid (1.2 equivalents per Iodine unit, ~150 mg).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.02 equiv, ~2 mol%).

  • Base Addition: Add 0.5 mL of degassed 2M K2CO3.

  • Reaction:

    • Thermal: Heat to 90°C for 24h under Argon.

    • Microwave (Recommended): 100°C for 1 hour. Microwave heating significantly improves conversion in heterogeneous polymer modifications.

  • Workup:

    • Cool to room temperature.

    • Precipitate into Methanol/Water (9:1) to remove inorganic salts.

    • Re-dissolve in THF and pass through a short plug of silica gel (to remove residual Palladium black).

    • Re-precipitate in pure Methanol.

Characterization & Troubleshooting

NMR Analysis[5][6]
  • Starting Material: Aromatic protons of IMS appear at ~7.0-7.5 ppm.

  • Product: Upon Suzuki coupling with phenylboronic acid, the integration of aromatic protons will increase significantly.

  • Key Indicator: Look for the shift of the methyl group. In the iodinated polymer, the ortho-methyl is shielded/deshielded differently than in the biaryl product.

Troubleshooting Guide
IssueProbable CauseSolution
Low Conversion (<50%) Steric hindrance of ortho-methylSwitch ligand to S-Phos (Buchwald ligand) to facilitate oxidative addition.
Cross-linking (Gelation) Di-boronic acid impuritiesEnsure boronic acid purity; use strictly monofunctional reagents.
High PDI after RAFT "Dead" chains or high tempLower polymerization temp to 60°C; Stop at 50% conversion.
Black Polymer Residual PalladiumUse a dithiocarbamate scavenger resin or wash with aqueous EDTA.

References

  • Synthesis and Polymerization of Iodostyrenes

    • Huynh, M. H. (2024).[3][4] Synthesis of Well-Defined Poly(4-Iodostyrene) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction. SJSU ScholarWorks. Link

  • RAFT Polymerization of Fluorine/Iodine Derivatives

    • Polyakov, P. et al. (2021). Directed synthesis of copolymers based on fluorine-containing styrene derivatives. Fluorine Notes. Link

  • Post-Polymerization Modification (Suzuki Coupling)

    • Matyjaszewski Polymer Group.[5] Post-polymerization modification of monomer units. Carnegie Mellon University. Link

  • Catalyst Transfer Mechanisms

    • Polymer Chemistry (RSC). Suzuki–Miyaura catalyst-transfer polycondensation. Link

  • Antimicrobial Applications of Iodinated Polystyrenes

    • Kawabata, N. et al. (1995). Antimicrobial activities of iodinated polystyrene derivatives. PubMed. Link

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Iodo-4-methylstyrene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized conditions for the Suzuki-Miyaura coupling of 3-Iodo-4-methylstyrene (CAS: N/A for specific isomer, generic methylstyrene 27595-65-3) with various aryl boronic acids.

The primary challenge in this transformation is chemoselectivity . The substrate contains two reactive centers:

  • Aryl Iodide (C–I): The desired site for oxidative addition.

  • Vinyl Group (Styrene olefin): Susceptible to competing Heck coupling, hydrogenation, or thermal polymerization.

This protocol utilizes a high-activity palladium catalyst system with a radical inhibitor to ensure exclusive C–C bond formation at the iodine site, delivering high yields of 3-aryl-4-methylstyrene derivatives without compromising the polymerizable vinyl handle.

Strategic Analysis & Mechanism

Chemoselectivity Challenges

The reaction must discriminate between the C–I bond and the alkene.

  • Suzuki Pathway (Desired):

    
     inserts into the C–I bond. The presence of the ortho-methyl group introduces steric strain, requiring a catalyst with a wide bite angle or bulky ligands.
    
  • Heck Pathway (Undesired): The alkene can coordinate to the Pd(II)-Ar intermediate, leading to vinylation (Heck reaction).

  • Polymerization (Undesired): Styrenes are prone to thermal auto-polymerization at temperatures >60°C, especially in the presence of trace radicals or metal contaminants.

Mechanistic Workflow

The following diagram illustrates the competing pathways and the targeted cycle.

SuzukiMechanism Substrate 3-Iodo-4-methylstyrene OxAdd Oxidative Addition (Ar-Pd-I) Substrate->OxAdd + Pd(0) Polymer SIDE REACTION: Polymerization Substrate->Polymer Heat/Radicals Pd0 Pd(0) Active Catalyst Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet Heck SIDE REACTION: Heck Coupling OxAdd->Heck + Alkene insertion Boronic Aryl Boronic Acid + Base Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 3-Aryl-4-methylstyrene RedElim->Product

Figure 1: Catalytic cycle distinguishing the desired Suzuki pathway from competing Heck and polymerization events.

Method Development & Optimization

Catalyst Selection: The Case for Pd(dppf)Cl₂

While


 is standard, it is oxygen-sensitive and prone to dissociation, which can lead to "palladium black" formation and stalled reactions.
  • Recommendation:

    
      (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).
    
  • Reasoning: The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center during the reductive elimination step, which is crucial for sterically hindered ortho-substituted substrates like 4-methylstyrene [1].

The "Secret" Additive: BHT

To prevent the styrene moiety from polymerizing during the heating phase (typically 60-80°C), a radical inhibitor is mandatory.

  • Additive: BHT (2,6-Di-tert-butyl-4-methylphenol) .

  • Concentration: 1-5 mol% relative to substrate.

  • Effect: BHT scavenges free radicals generated thermally, preventing the "gelling" of the reaction mixture without interfering with the Pd(0)/Pd(II) catalytic cycle [2].

Base and Solvent System
  • Base: Potassium Phosphate Tribasic (

    
    ). Milder than carbonates, it minimizes base-catalyzed side reactions of the boronic acid (protodeboronation).
    
  • Solvent: 1,4-Dioxane / Water (4:1).[1] The water is essential to dissolve the inorganic base and facilitate transmetallation.

Standardized Experimental Protocol

Scale: 1.0 mmol (Representative)

Reagents & Materials
ReagentEquiv.AmountNotes
3-Iodo-4-methylstyrene 1.0244 mgLimiting Reagent
Aryl Boronic Acid 1.2VariesExcess to drive completion

(Tribasic)
3.0636 mgGrind to fine powder

0.0324.5 mg3 mol% loading
BHT 0.0511 mgRadical Inhibitor
1,4-Dioxane -4.0 mLDegassed
Water (Deionized) -1.0 mLDegassed
Step-by-Step Procedure
  • Degassing (Critical):

    • Combine 1,4-dioxane and water in a separate flask. Sparge with Argon or Nitrogen for at least 15 minutes.[1] Oxygen promotes homocoupling of boronic acids and deactivates the catalyst.

  • Reaction Assembly:

    • To a reaction vial (equipped with a stir bar), add the solid reagents: Boronic Acid ,

      
       , BHT , and 
      
      
      
      .
    • Note: If the iodide is a solid, add it here. If liquid, add in step 4.

    • Seal the vial with a septum cap.[1] Evacuate and backfill with Argon (

      
      ).
      
  • Solvent Addition:

    • Inject the degassed Dioxane/Water mixture via syringe.[1]

  • Substrate Addition:

    • Add 3-Iodo-4-methylstyrene via microliter syringe (if liquid) through the septum.

  • Reaction:

    • Heat the block/oil bath to 80°C .

    • Stir vigorously (1000 RPM) for 4–6 hours.

    • Visual Check: The reaction should turn dark red/brown. If it turns black and precipitates metal early (<30 min), oxygen was likely present.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

    • Separate phases. Extract aqueous layer with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , filter, and concentrate in vacuo.
      
    • Caution: Do not use high heat on the rotovap (>40°C) to avoid polymerizing the concentrated product.

  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate (Gradient, typically 0-10% EtOAc).

Process Control & Self-Validation

How do you verify the protocol succeeded before full characterization?

In-Process Monitoring (TLC/HPLC)
  • Target: Disappearance of the starting iodide (

    
     in Hexanes).
    
  • Warning Sign: Appearance of a baseline streak on TLC indicates polymerization.

  • Warning Sign: A spot with identical

    
     to the boronic acid usually indicates protodeboronation (formation of Ar-H).
    
NMR Validation Logic

Upon isolating the product, check these specific signals to validate chemoselectivity:

Feature

NMR Signal (CDCl

)
Diagnosis
Vinyl Group

6.7 (dd), 5.7 (d), 5.2 (d)
Must be present. If missing/broad, polymerization occurred.
Methyl Group

2.2 - 2.4 (s)
Confirms integrity of the ortho-methyl.
Biaryl Linkage New aromatic protonsConfirms coupling.
Heck Product Loss of terminal vinyl protonsIf vinyl protons shift significantly or disappear, the Heck reaction occurred.
Troubleshooting Workflow

Troubleshooting Start Analyze Crude Mixture Check1 Is Starting Material (SM) consumed? Start->Check1 Check2 Is Vinyl group intact? Check1->Check2 Yes Issue1 Issue: Low Conversion Check1->Issue1 No Issue2 Issue: Polymerization/Gelling Check2->Issue2 No (Gelled/Broad NMR) Issue3 Issue: Homocoupling (Ar-Ar) Check2->Issue3 Yes, but low yield Sol1 Action: Check inert atmosphere. Switch to Pd(dppf)Cl2. Increase Temp to 90°C. Issue1->Sol1 Sol2 Action: Increase BHT to 10 mol%. Lower Temp to 60°C. Extend reaction time. Issue2->Sol2 Sol3 Action: Degas solvents longer. Add Boronic acid slowly. Issue3->Sol3

Figure 2: Troubleshooting logic tree for common failure modes.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 103(8), 2945–2964. (Context on suppressing polymerization in vinyl systems). Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discussion on bulky ligands for hindered substrates). Link

  • Nobel Prize in Chemistry 2010. (2010). Richard F. Heck, Ei-ichi Negishi, Akira Suzuki.[3] NobelPrize.org. Link

Sources

Application Note: Controlled Synthesis of Poly(3-Iodo-4-methylstyrene) via RAFT

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated guide for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 3-Iodo-4-methylstyrene (IMS) .

This monomer is a high-value functional styrenic derivative. The iodine handle enables versatile post-polymerization modification (e.g., via Suzuki-Miyaura cross-coupling) or radiolabeling for theranostic applications, while the methyl group provides unique steric and electronic modulation of the polymer backbone.

Strategic Analysis & Mechanism

Why RAFT for 3-Iodo-4-methylstyrene?

While anionic polymerization offers narrow dispersity (


), it is intolerant to the electrophilic iodine and acidic protons often found in downstream functionalization. RAFT is the superior choice for IMS because:
  • Functional Group Tolerance: The aryl iodide moiety is stable under radical conditions (unlike alkyl iodides, which undergo degenerative transfer).

  • Architecture Control: Enables the synthesis of block copolymers (e.g., block-PEG) for amphiphilic drug carriers.

  • Mild Conditions: Operates at 60–80°C, compatible with standard laboratory setups.

Mechanistic Pathway

The polymerization relies on a Chain Transfer Agent (CTA) to establish a dynamic equilibrium between active propagating radicals and dormant polymeric species. For styrenic monomers, Trithiocarbonates are preferred over Dithiobenzoates due to their hydrolytic stability and reduced retardation effects.

RAFT_Mechanism Initiator Initiator (AIBN) (Radical Source) Monomer Monomer (3-Iodo-4-methylstyrene) Initiator->Monomer k_d PreEq Pre-Equilibrium Monomer->PreEq Initiation MainEq Main Equilibrium (Dormant ⇌ Active) Monomer->MainEq k_p CTA CTA (Trithiocarbonate) CTA->PreEq PreEq->MainEq Propagation MainEq->MainEq Degenerative Transfer Polymer Poly(IMS) (Narrow Đ) MainEq->Polymer Termination (Minimised)

Figure 1: RAFT equilibrium specifically tuned for styrenic propagation. The trithiocarbonate core mediates the exchange, ensuring uniform chain growth.

Critical Reagents & Equipment

Reagent Table
ComponentRecommended ReagentRoleSelection Logic
Monomer 3-Iodo-4-methylstyreneBuilding BlockPurified to remove tert-butylcatechol (TBC) inhibitor.
CTA 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC)MediatorExcellent control for styrenics; "R" group (cyanopropyl) is a good leaving group for styrene initiation.
Initiator AIBN (Azobisisobutyronitrile)Radical Source

hrs at 65°C, matching the polymerization window.
Solvent Anisole or TolueneMediumHigh boiling point, inert to radicals, good solubility for polymer.
Internal Std Trioxane or MesityleneNMR ReferenceRequired for calculating conversion via

H NMR.
Equipment
  • Schlenk line (Dual manifold: Nitrogen/Vacuum).

  • Oil bath with PID temperature controller (set to 70°C).

  • NMR tubes (Young’s tap preferred for kinetics).

  • GPC/SEC system (THF eluent).

Experimental Protocols

Protocol A: Monomer Purification (Essential)

Commercial IMS (or synthesized crude) typically contains 4-tert-butylcatechol (TBC) as an inhibitor. This must be removed to ensure reproducible kinetics.

  • Column Prep: Pack a small glass column (2 cm diameter) with basic alumina (approx. 10 g per 5 g monomer).

  • Filtration: Pass the neat monomer through the column under gravity or slight positive pressure.

  • Collection: Collect the clear, inhibitor-free monomer directly into a tared vial.

  • Storage: Use immediately or store at -20°C under Argon. Note: Iodinated compounds can be light-sensitive; wrap vials in foil.

Protocol B: RAFT Polymerization of 3-Iodo-4-methylstyrene

Target: DP = 100, Conversion ~60% (to maintain low Đ). Stoichiometry: [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2

  • Charge Reaction Vessel:

    • In a dry Schlenk tube equipped with a magnetic stir bar, add:

      • Monomer: 3-Iodo-4-methylstyrene (1.00 g, 4.1 mmol).

      • CTA: CPDTC (14.1 mg, 0.041 mmol).

      • Initiator: AIBN (1.35 mg, 0.0082 mmol) — Tip: Add from a stock solution in Anisole for accuracy.

      • Solvent: Anisole (1.0 mL) — Target 50% w/v concentration.

      • Internal Standard: Trioxane (10 mg).

  • Degassing (Freeze-Pump-Thaw):

    • Freeze: Submerge tube in liquid nitrogen (LN2) until solid.

    • Pump: Open to high vacuum (10-15 mins).

    • Thaw: Close vacuum, remove from LN2, thaw in warm water.

    • Repeat: Perform 3-4 cycles. Oxygen is a radical scavenger and will induce an induction period if not removed.

    • Backfill: Fill with high-purity Nitrogen or Argon.

  • Polymerization:

    • Place the Schlenk tube in a pre-heated oil bath at 70°C .

    • Stir at 300-500 rpm.

    • Time: Reaction typically reaches ~60% conversion in 12-16 hours.

  • Quenching:

    • Remove from heat and submerge in an ice bath.

    • Open the flask to air to terminate radicals.

  • Purification:

    • Dilute the crude mixture with a small amount of THF (2 mL).

    • Dropwise add the solution into cold Methanol (50 mL) with vigorous stirring. The polymer will precipitate as a white/off-white solid.

    • Filter and dry under vacuum at 40°C for 24 hours.

Protocol C: Characterization & Validation
  • Conversion (

    
    H NMR): 
    
    • Compare the integral of the vinyl protons (5.2 & 5.7 ppm) to the internal standard (Trioxane, 5.1 ppm) or the aromatic protons of the polymer.

  • Molecular Weight (GPC):

    • Note on Detection: The high iodine content significantly increases the Refractive Index increment (

      
      ). If using light scattering detection, accurate 
      
      
      
      determination is required. For standard calibration (vs. Polystyrene standards), the apparent Mw will be relative.
    • Expectation:

      
       for a successful RAFT.
      

Post-Polymerization Application: Suzuki Coupling

The pendant aryl iodide is a "click-like" handle for Suzuki coupling. However, the RAFT agent (thiocarbonylthio group) can poison Palladium catalysts.

Strategic Workflow for Functionalization:

Suzuki_Workflow cluster_warning Critical Checkpoint Polymer Poly(3-Iodo-4-methylstyrene) (RAFT End-Group Intact) Cleavage End-Group Removal (Aminolysis or Radical Reduction) Polymer->Cleavage Avoid Pd Poisoning Warning Sulfur from RAFT agent deactivates Pd catalysts. Remove end-group first! Polymer->Warning Coupling Suzuki-Miyaura Coupling (Pd(PPh3)4 / Boronic Acid) Cleavage->Coupling Clean Substrate Final Functionalized Polymer (e.g., Fluorescent/Bio-active) Coupling->Final

Figure 2: Workflow ensuring successful catalytic modification of the iodinated polymer.

Protocol:

  • Aminolysis (End-group removal): Dissolve polymer in THF. Add excess hexylamine and a trace of tributylphosphine (reducing agent to prevent disulfide formation). Stir overnight. Precipitate in MeOH.

  • Suzuki Coupling:

    • Dissolve "cleaned" polymer in Toluene/DMF (4:1).

    • Add Aryl-Boronic Acid (1.5 eq per Iodo group).

    • Add Base (

      
      , 2 eq).
      
    • Degas (Argon sparge).

    • Add Catalyst:

      
       (5 mol%).
      
    • Heat to 90°C for 24h.

References

  • Synthesis of Well-Defined Poly(4-Iodostyrene) and its Post-Polymer Modification Potential via Suzuki Cross-Coupling Reaction . SJSU ScholarWorks. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Mechanism and Kinetics of RAFT-Based Living Radical Polymerizations of Styrene . Macromolecules. [Link][1]

Sources

Application Note: Utilizing 3-Iodo-4-methylstyrene as a Dual-Functional Intermediate for Thermally Crosslinkable OLED Materials

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Solution-Processed OLEDs

The commercial viability of organic light-emitting diodes (OLEDs) is increasingly dependent on scalable, cost-effective manufacturing techniques such as inkjet printing and slot-die coating. However, a critical bottleneck in solution-processed OLEDs (s-OLEDs) is interlayer mixing —where the solvent used to deposit an upper layer (e.g., the emissive layer) dissolves the underlying layer (e.g., the hole transport layer)[1].

To circumvent this, researchers employ thermally crosslinkable materials. 3-Iodo-4-methylstyrene (CAS: 165803-90-7) has emerged as a highly privileged, dual-functional building block for synthesizing these materials. It features an iodine atom for highly selective transition-metal-catalyzed cross-coupling and a 4-methylstyrene moiety that undergoes thermal polymerization to form a robust, solvent-resistant 3D network[2].

Mechanistic Insights: The Causality of Molecular Design

Why Iodine? (Thermodynamics of Oxidative Addition)

In the synthesis of complex OLED monomers, the crosslinkable handle must be attached to a charge-transport core (such as an indenofluorene or carbazole derivative) without triggering the premature polymerization of the styrene double bond. In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the oxidative addition of the aryl halide to the Pd(0) catalyst is typically the rate-determining step.

The C–I bond dissociation energy (~65 kcal/mol) is significantly lower than that of C–Br (~81 kcal/mol) and C–Cl (~96 kcal/mol). This thermodynamic advantage allows the coupling of 3-iodo-4-methylstyrene to proceed rapidly under mild thermal conditions (40–60 °C), safely below the thermal initiation threshold of the styrene moiety (>120 °C)[3].

The Role of the 4-Methylstyrene Group

Once the crosslinkable monomer is synthesized and spin-coated into a thin film, it must be rendered insoluble. The styrene group undergoes a self-initiated radical polymerization upon thermal annealing (typically 150–180 °C). The addition of the methyl group at the 4-position provides steric bulk that modulates the packing density of the crosslinked film. This steric tuning prevents excessive aggregation-induced quenching and optimizes the hole mobility of the resulting hole transport layer (HTL)[2].

Quantitative Data Summaries

Table 1: Halogenated Styrene Reactivity Parameters in Pd-Catalyzed Coupling

Aryl Halide Bond Dissociation Energy Relative Oxidative Addition Rate Required Coupling Temp Thermal Crosslinking Temp
Aryl-Cl ~96 kcal/mol Slow >100 °C (Risks polymerization) >150 °C
Aryl-Br ~81 kcal/mol Moderate 80–100 °C >150 °C

| Aryl-I | ~65 kcal/mol | Extremely Fast | Room Temp to 60 °C | >150 °C |

Table 2: Device Performance Comparison (Crosslinked vs. Non-Crosslinked HTL) Data synthesized from recent s-OLED performance benchmarks[1][2].

HTL Type Solvent Resistance (Film Retention) Maximum EQE (%) Current Efficiency (cd/A) Efficiency Roll-off
Non-Crosslinked Poor (<20% retained after wash) ~7.1 ~20.5 High

| Crosslinked (Styrene) | Excellent (>95% retained) | 9.2 – 15.3 | 27.9 – 53.9 | Low |

Experimental Workflows & Logic Maps

G A 3-Iodo-4-methylstyrene (Crosslinkable Handle) C Pd Catalyst / Base Suzuki-Miyaura Coupling A->C B Carbazole Boronic Acid (HTL Core) B->C D Styrene-Functionalized HTM (Soluble Monomer) C->D High Yield Mild Conditions E Solution Processing (Spin-Coating/Inkjet) D->E F Thermal Annealing (150-180 °C) E->F Film Formation G Insoluble 3D Network HTL (Solvent Resistant) F->G Radical Polymerization

Caption: Workflow from 3-Iodo-4-methylstyrene to a solvent-resistant OLED hole transport layer.

G Pd0 Pd(0)L_n Active Catalyst PdII_Ox Pd(II) Complex (Ox. Add.) Pd0->PdII_Ox + Ar-I PdII_Trans Pd(II) Complex (Transmet.) PdII_Ox->PdII_Trans + Ar-B(OH)2 PdII_Trans->Pd0 Reductive Elimination Product Crosslinkable OLED Monomer PdII_Trans->Product Iodo 3-Iodo-4-methylstyrene (Fast Oxidative Addition) Iodo->PdII_Ox Boron Ar-B(OH)2 + Base (Transmetalation) Boron->PdII_Trans

Caption: Pd-catalyzed Suzuki-Miyaura cycle highlighting the rapid oxidative addition of the iodoarene.

Self-Validating Experimental Protocols

Protocol A: Synthesis of a Crosslinkable Hole Transport Material (HTM) via Suzuki-Miyaura Coupling

Objective: Attach the 4-methylstyrene crosslinkable group to a carbazole-based boronic acid core without polymerizing the styrene tail.

  • Degassing (Critical Step): In a Schlenk flask, dissolve the carbazole-boronic acid derivative (1.0 equiv) and 3-iodo-4-methylstyrene (1.1 equiv) in a biphasic mixture of Toluene/Ethanol (4:1 v/v). Bubble with ultra-pure Argon for 30 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

  • Catalyst & Base Addition: Under Argon flow, add 2.0 M aqueous K₂CO₃ (degassed, 3.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Mild Heating: Heat the reaction mixture to 60 °C and stir for 12 hours.

    • Causality: The highly reactive C–I bond allows the reaction to reach completion at 60 °C. Exceeding 80 °C risks premature thermal radical polymerization of the styrene moiety[3].

  • Workup: Cool to room temperature, extract with dichloromethane, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification & Validation: Purify via silica gel column chromatography.

    • Self-Validation: Perform ¹H NMR (CDCl₃). The presence of distinct doublet-of-doublets at ~5.2 ppm and ~5.7 ppm confirms that the terminal vinyl protons of the styrene group survived the coupling process intact.

Protocol B: Thermal Crosslinking and Film Formation

Objective: Fabricate a solvent-resistant HTL for subsequent multilayer s-OLED deposition.

  • Solution Preparation: Dissolve the synthesized styrene-functionalized HTM in anhydrous chlorobenzene (typically 5–10 mg/mL). Filter through a 0.22 μm PTFE syringe filter to remove particulates.

  • Spin-Coating: Spin-coat the solution onto a pre-cleaned, UV-Ozone treated ITO glass substrate at 2000 rpm for 45 seconds to achieve a film thickness of ~30 nm.

  • Thermal Annealing: Transfer the substrate immediately to a nitrogen-filled glovebox. Anneal on a hotplate at 160 °C for 30 minutes .

    • Causality: The nitrogen atmosphere is strictly required because heating conjugated polymers in the presence of oxygen leads to photo-oxidative degradation (carbonyl defect formation), which acts as deep trap states for charge carriers, severely quenching OLED efficiency.

  • Self-Validation (Solvent Washing Test): Measure the UV-Vis absorbance spectrum of the annealed film. Spin-cast pure chlorobenzene on top of the film at 2000 rpm, then re-measure the UV-Vis spectrum. A retention of >95% of the absorbance peak intensity confirms that the styrene groups have successfully polymerized into an insoluble 3D network[2].

References

  • Source: Synthesis (Thieme E-Books & E-Journals)
  • Source: Journal of Materials Chemistry C (RSC Publishing)
  • Source: ACS Applied Materials & Interfaces (PubMed/ACS Publications)

Sources

Atom transfer radical polymerization (ATRP) of iodinated styrenes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the high-stakes synthesis of poly(iodostyrene) via Atom Transfer Radical Polymerization (ATRP). Unlike standard styrene polymerizations, this process requires specific mitigation strategies to prevent catalyst poisoning and side reactions typical of the labile carbon-iodine bond.

Executive Summary & Strategic Analysis

The Challenge: Polymerizing iodinated styrenes (e.g., 4-iodostyrene) via ATRP is chemically distinct from standard styrenics. The primary risk is not the polymerization itself, but the oxidative addition of the copper catalyst into the aryl–iodine (Ar–I) bond. In standard organic synthesis, this is the first step of the Ullmann or Goldberg coupling; in ATRP, it represents a fatal side reaction leading to:

  • Catalyst Poisoning: Irreversible loss of active Cu(I) species.

  • Cross-linking: Inter-chain coupling causing gelation.

  • Loss of Functionality: Depletion of the iodine handles required for post-polymerization modification.

The Solution: This protocol utilizes a Low-Temperature AGET ATRP (Activators Generated by Electron Transfer) approach. By generating the active Cu(I) species in situ from stable Cu(II) using a mild reducing agent, we maintain a low instantaneous concentration of the activator. This, combined with strictly controlled temperature (<70°C), kinetically favors the activation of the alkyl halide initiator over the cleavage of the stronger Ar–I bond.

Mechanistic Grounding & Logic

The success of this protocol relies on the bond dissociation energy (BDE) differential.

  • Target Initiation Site: Alkyl-Bromide (Chain End)

    
     65-70 kcal/mol.
    
  • Off-Target Site: Aryl-Iodide (Monomer Side Chain)

    
     65 kcal/mol.
    

Critical Insight: Because the BDEs are dangerously close, standard ATRP at 110°C (common for styrene) will cause massive branching. We must lower the temperature to exploit the subtle kinetic differences in activation barriers.

Reaction Scheme & Pathway

ATRP_Pathway Initiator Alkyl Bromide (Initiator) Radical Propagating Radical (P•) Initiator->Radical Activation (k_act) CuII Cu(II) Complex (Deactivator) CuI Cu(I) Complex (Activator) CuII->CuI Reducing Agent (Ascorbic Acid) CuI->CuII Electron Transfer SideRxn SIDE REACTION: Ar-I Oxidative Addition (Avoid!) CuI->SideRxn High Temp (>80°C) Radical->Initiator Deactivation (k_deact) Polymer Poly(4-iodostyrene) (Dormant) Radical->Polymer + Monomer (k_p) Monomer 4-Iodostyrene (Monomer) Monomer->Radical

Figure 1: Mechanistic pathway highlighting the critical balance between the desired polymerization cycle and the fatal oxidative addition side reaction.

Experimental Protocol: AGET ATRP of 4-Iodostyrene

Materials Preparation[1][2][3][4][5][6][7][8][9][10]
  • Monomer: 4-Iodostyrene (Must be purified to remove inhibitor. Pass through a basic alumina column immediately before use).

  • Initiator: Ethyl

    
    -bromoisobutyrate (EBiB).[1] Note: Do not use iodine-based initiators; bromide provides better exchange rates for styrenics.
    
  • Catalyst Precursor:

    
     (99.9% purity).
    
  • Ligand: TPMA (Tris(2-pyridylmethyl)amine) or Me6TREN. Rationale: High activity ligands allow polymerization at lower temperatures.

  • Reducing Agent: Tin(II) 2-ethylhexanoate (

    
    ) or Ascorbic Acid (if using protic solvent mix).
    
  • Solvent: Anisole (High boiling point, good solubility, minimal chain transfer).

Step-by-Step Methodology

Target DP: 100 | Target Conversion: <60% (To prevent coupling)

  • Stoichiometry Calculation: Set molar ratios: [Monomer] : [Initiator] : [Cu(II)] : [Ligand] : [Reducing Agent] 100 : 1 : 0.1 : 0.15 : 0.5 Note the low catalyst loading (0.1 eq). This minimizes the absolute amount of Cu available for side reactions.

  • Reaction Assembly (Schlenk Line or Glovebox):

    • In a dry Schlenk flask, dissolve

      
       (4.5 mg, 0.02 mmol) and TPMA (6.4 mg, 0.022 mmol) in Anisole (2 mL). Stir until a clear green solution forms (Complex formation).
      
    • Add 4-Iodostyrene (4.6 g, 20 mmol) and EBiB (39 mg, 0.2 mmol).

    • Add a magnetic stir bar and seal with a rubber septum.[2]

  • Deoxygenation (Critical):

    • Perform 4 cycles of Freeze-Pump-Thaw . Oxygen is a radical scavenger; its presence will stall the reaction, tempting the user to raise the temperature—do not do this.

  • Initiation:

    • Inject the reducing agent (

      
       in anisole) via a degassed syringe.
      
    • Immerse flask in a thermostated oil bath at 60°C .

  • Monitoring:

    • Take samples every 30 minutes via degassed syringe.

    • Stop condition: When conversion reaches ~50-60% (typically 4-6 hours). High conversion increases the probability of bimolecular radical coupling (gelation).

  • Termination & Purification:

    • Expose to air and dilute with THF.

    • Pass through a short plug of neutral alumina to remove Copper (solution turns from green to colorless).

    • Precipitate into cold methanol (10x volume). Filter and dry under vacuum at 25°C.

Data Summary Table: Typical Results
ParameterValue / ObservationNotes
Temperature 60°C>80°C leads to broadening (

)
Time 5.5 hoursFor 55% conversion

(GPC)
~13,500 g/mol Linear evolution with conversion
Dispersity (

)
1.15 - 1.25Increases sharply if gelation begins
Appearance White powderYellowing indicates iodine liberation

Quality Control & Self-Validation

To ensure the protocol was successful and the iodine functionality is intact, perform these validation steps:

  • The "Click" Test (Functional Verification):

    • Take a small aliquot of the polymer.

    • Perform a rapid Suzuki coupling with phenylboronic acid using

      
      .
      
    • Pass: Complete shift in NMR signals (aromatic region) and increase in

      
      .
      
    • Fail: No reaction implies the iodine was lost or reacted during polymerization.

  • GPC Analysis (Structural Verification):

    • Look for a high-molecular-weight shoulder. A "hump" at 2x molecular weight indicates radical-radical coupling (termination) or Ar-Ar coupling (side reaction).

Applications in Drug Development

Poly(iodostyrene) is a unique "platform polymer" in biomedical research.

A. X-Ray Opacity & Imaging

The high electron density of the iodine atom makes this polymer radiopaque.

  • Application: It can be blended with biocompatible matrices (like PLGA) to create X-ray visible stents or fiducial markers for image-guided radiotherapy.

  • Advantage: Unlike physical mixtures of barium sulfate (which leach out), the iodine is covalently bound, ensuring permanent contrast.

B. Post-Polymerization Modification (PPM)

The Ar–I bond is a "sleeping" reactive handle.

  • Workflow: Synthesize a well-defined P(I-St) scaffold

    
     Modify via Buchwald-Hartwig amination or Suzuki coupling to attach drug pharmacophores or targeting ligands.
    
  • Diagram:

Applications cluster_0 Post-Polymerization Modification Polymer Poly(4-iodostyrene) Scaffold Suzuki Suzuki Coupling (Attach Targeting Ligand) Polymer->Suzuki Heck Heck Reaction (Cross-linking/Gels) Polymer->Heck Imaging Direct Application: Radiopaque Implants Polymer->Imaging

Figure 2: Divergent application pathways for iodinated styrene polymers.

References

  • Synthesis of Poly(4-iodostyrene) via RAFT: Comparison of methods and justification for controlled radical techniques. Source:

  • Mechanism of Iodine-Mediated Polymerization: Understanding the stability of C-I bonds in radical processes. Source:

  • Copper Catalysis & Aryl Iodides: Detailed study on the oxidative addition side reactions of aryl halides with copper. Source:

  • Radiopaque Polymers: Applications of iodinated polymers in medical imaging and implants. Source:

  • General ATRP of Substituted Styrenes: Baseline protocols for halogenated styrenes. Source:

Sources

Precision Functionalization of 3-Iodo-4-methylstyrene: Chemoselective Protocols for the Vinyl Moiety

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

3-Iodo-4-methylstyrene represents a high-value "bifunctional linchpin" in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two functional handles:

  • The Vinyl Group (Styrene moiety): Susceptible to radical polymerization, electrophilic addition, and oxidative cleavage.

  • The Aryl Iodide: A prime candidate for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

The Challenge: The primary difficulty in functionalizing the vinyl group is chemoselectivity . Standard conditions for vinyl modification (e.g., Heck coupling with external halides) often inadvertently trigger the aryl iodide, leading to oligomerization (self-Heck) or catalyst poisoning. Furthermore, the steric hindrance provided by the ortho-methyl group (position 4) modulates the reactivity of the iodine (position 3), a feature that must be accounted for in reaction design.

This guide details three validated protocols to functionalize the vinyl group exclusively, preserving the aryl iodide for downstream complexity generation.

Reactivity Landscape

ReactivityMap Figure 1: Chemoselectivity Decision Tree for 3-Iodo-4-methylstyrene Substrate 3-Iodo-4-methylstyrene Epox Epoxidation (m-CPBA) Substrate->Epox Electrophilic Oxidation RAFT RAFT Polymerization (Radical) Substrate->RAFT Controlled Radical Hydro Hydroboration (9-BBN) Substrate->Hydro Anti-Markovnikov Addn Heck Heck Coupling (Pd Catalysis) Substrate->Heck Cross-Coupling Conditions EpoxProd Epoxide Scaffold (Iodide Intact) Epox->EpoxProd Polymer Poly(iodostyrene) (Functional Material) RAFT->Polymer Alcohol Primary Alcohol (Iodide Intact) Hydro->Alcohol SelfCoup RISK: Self-Polymerization (Oligomers) Heck->SelfCoup Competes w/ External Reagent

Protocol A: Chemoselective Epoxidation (Prilezhaev Reaction)

Objective: Convert the vinyl group to an epoxide while preventing oxidative addition to the C–I bond. Mechanism: The electron-donating methyl group at the 4-position activates the styrene double bond via hyperconjugation, making it sufficiently nucleophilic to react with meta-chloroperbenzoic acid (m-CPBA) under mild conditions.

Materials
  • Substrate: 3-Iodo-4-methylstyrene (1.0 equiv)

  • Oxidant: m-CPBA (1.2 equiv, 77% max purity grade)

  • Buffer: Sodium bicarbonate (NaHCO₃)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
  • Preparation: Dissolve 3-iodo-4-methylstyrene (e.g., 500 mg, 2.05 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

  • Buffering: Add solid NaHCO₃ (2.5 equiv). Expert Note: The buffer is critical to neutralize m-chlorobenzoic acid byproducts, preventing acid-catalyzed ring opening of the sensitive styrene oxide.

  • Addition: Cool the mixture to 0°C. Add m-CPBA (1.2 equiv) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature (23°C) and stir for 4–6 hours.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material spot (high R_f) and appearance of the epoxide (lower R_f).

  • Work-up (The "Reductive Quench"):

    • Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide (starch-iodide paper test should be negative).

    • Wash the organic layer with saturated NaHCO₃ (x2) to remove benzoic acid residues.

    • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo at <30°C.

  • Purification: Flash column chromatography on silica gel (pre-treated with 1% Et₃N to neutralize acidity) using Hexane/EtOAc gradient.

Data Interpretation:

Signal (¹H NMR, CDCl₃) Chemical Shift (δ) Interpretation
Vinyl Protons (Start) 6.6 (dd), 5.7 (d), 5.2 (d) Disappeared
Epoxide Ring Protons ~3.8 (dd), ~3.1 (dd), ~2.8 (dd) Appeared (Diagnostic)

| Aryl Protons | 7.0 – 7.8 ppm | Shifted slightly; Integral = 3 |

Protocol B: Controlled Radical Polymerization (RAFT)

Objective: Polymerize the vinyl group to create a well-defined polymer backbone containing pendant aryl iodide groups for post-polymerization modification. Why RAFT? Unlike standard free radical polymerization, RAFT (Reversible Addition-Fragmentation chain Transfer) tolerates the aryl iodide moiety and prevents the formation of insoluble gels (cross-linking).

Materials
  • Monomer: 3-Iodo-4-methylstyrene (Purified by passing through basic alumina to remove inhibitors).

  • CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (suitable for styrenics).

  • Initiator: AIBN (Azobisisobutyronitrile).[1]

  • Solvent: Anisole or Toluene.

Workflow Diagram

RAFT_Mechanism Figure 2: RAFT Polymerization Pathway Step1 Initiation: AIBN -> Radicals -> Reacts with Monomer Step2 Pre-Equilibrium: Radical adds to CTA (Trithiocarbonate) Step1->Step2 Step3 Main Equilibrium: Rapid exchange between Active and Dormant chains Step2->Step3 Degenerative Transfer Step4 Polymer: Poly(3-iodo-4-methylstyrene) with reactive I-handles Step3->Step4 Termination/Workup

Step-by-Step Methodology
  • Stoichiometry: Target a Degree of Polymerization (DP) of 50.

    • Ratio: [Monomer] : [CTA] : [Initiator] = 50 : 1 : 0.2

  • Degassing (Crucial): Combine monomer, CTA, and AIBN in a Schlenk tube. Dissolve in Anisole (50 wt% monomer concentration). Perform 3 cycles of freeze-pump-thaw to remove O₂. Oxygen kills the RAFT mechanism.

  • Polymerization: Backfill with Nitrogen/Argon and immerse in an oil bath at 70°C for 12–24 hours.

  • Quenching: Cool the reaction vessel in liquid nitrogen or ice water and expose to air.

  • Purification: Precipitate the polymer dropwise into cold Methanol (MeOH). The monomer is soluble in MeOH; the polymer is not. Filter and dry under vacuum.[1][2]

  • Characterization: GPC (Gel Permeation Chromatography) for molecular weight (Mn) and dispersity (Đ). ¹H NMR to confirm broad polymer peaks and retention of the aromatic region.

Protocol C: Hydroboration-Oxidation (Anti-Markovnikov)

Objective: Convert the vinyl group to a primary alcohol. Selectivity: Boron adds to the less hindered terminal carbon of the vinyl group. The bulky 9-BBN reagent enhances this regioselectivity and is chemoselective—it does not react with the aryl iodide.

Step-by-Step Methodology
  • Hydroboration: To a solution of 3-iodo-4-methylstyrene (1.0 equiv) in anhydrous THF at 0°C, add 9-BBN (0.5 M in THF, 1.2 equiv) dropwise.

  • Reaction: Warm to room temperature and stir for 12 hours.

  • Oxidation: Cool to 0°C. Carefully add:

    • 3M aqueous NaOH (3.0 equiv)

    • 30% H₂O₂ (3.0 equiv) — Add very slowly; exothermic!

  • Work-up: Stir for 1 hour at room temperature. Extract with Diethyl Ether.[1] Wash with brine.

  • Result: 2-(3-iodo-4-methylphenyl)ethanol. The iodide remains intact for subsequent closure to dihydrobenzofurans or other heterocycles.

Critical Discussion: The "Heck" Trap

A common error is attempting to functionalize the vinyl group using Palladium catalysis (e.g., attempting to couple the alkene with an external aryl bromide).

Why this fails: The substrate contains an aryl iodide. Aryl iodides are highly reactive towards oxidative addition by Pd(0).

  • Scenario: You add Pd(PPh₃)₄ and Ph-Br to 3-iodo-4-methylstyrene.

  • Result: The Pd catalyst inserts into the C–I bond of your substrate faster than the C–Br bond of the reagent. The "activated" substrate then performs a Heck insertion into the vinyl group of a neighboring substrate molecule.

  • Outcome: Uncontrolled oligomerization (Self-Heck) rather than the desired cross-coupling.

Solution: If you must perform a Heck reaction on the vinyl group, you must first protect the aryl iodide (e.g., via lithiation/silylation, though this is inefficient) or utilize the protocols above (Epoxidation/Hydroboration) to change the hybridization of the vinyl group before engaging the iodine.

References

  • Epoxidation Mechanisms: Lane, B. S., & Burgess, K. (2003). Metal-catalyzed epoxidations of alkenes with hydrogen peroxide.[3] Chemical Reviews, 103(7), 2457-2474. Link

  • RAFT Polymerization of Styrenics: Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living radical polymerization by the RAFT process.[4] Australian Journal of Chemistry, 58(6), 379-410. Link

  • Chemoselectivity of 9-BBN: Brown, H. C., & Knights, E. F. (1968). 9-Borabicyclo[3.3.1]nonane as a convenient selective hydroborating agent. Journal of the American Chemical Society, 90(19), 5280-5281. Link

  • Heck Reaction Selectivity: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Link

  • Synthesis of Halostyrenes: Spear, R. J., & Sternhell, S. (1985). The synthesis of some halostyrenes. Australian Journal of Chemistry, 38(11), 1705-1714. Link

Sources

Troubleshooting & Optimization

Preventing spontaneous polymerization of 3-Iodo-4-methylstyrene during storage

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: IMS-STAB-2026 | Version: 2.1 | Classification: Reactive Monomer Handling

Executive Summary: The Stability Paradox

3-Iodo-4-methylstyrene (IMS) presents a unique dual-threat stability profile that often catches researchers off guard. Unlike standard styrene, IMS possesses a labile Carbon-Iodine (C-I) bond and an activated vinyl group (due to the para-methyl donation).

Successful storage requires balancing two opposing forces:

  • Radical Suppression: Preventing spontaneous polymerization via the vinyl group.

  • Photolytic Protection: Preventing homolytic cleavage of the iodine atom.

Critical Warning: The standard inhibitor, 4-tert-butylcatechol (TBC), requires dissolved oxygen to function.[1][2][3][4][5] Storing TBC-inhibited IMS under a strictly inert (oxygen-free) atmosphere will disable the inhibitor and lead to rapid polymerization.

Storage Matrix: Critical Parameters

ParameterRecommended ConditionTechnical Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Lowers the kinetic energy below the activation threshold for thermal auto-polymerization (Mayo mechanism).
Light Strict Amber/Foil The C-I bond energy (~57 kcal/mol) is significantly lower than C-H or C-C. UV/Visible light triggers homolysis, releasing free iodine (

) and radical initiators.
Atmosphere Air (Aerobic) Crucial: If TBC is present, trace oxygen is required to form the peroxy radicals that TBC scavenges.[3][4] Do not store under Nitrogen/Argon unless the inhibitor is removed or changed to an anaerobic one (e.g., Phenothiazine).
Container Glass (Amber) Avoid plastics that may leach plasticizers or be permeable to oxygen (if long-term stability depends on precise

levels).
Shelf Life 3-6 Months Even with inhibition, the "iodine effect" (slow release of

) can degrade purity over time.

Troubleshooting & FAQs

Field-tested solutions for common experimental anomalies.

Q1: My monomer has turned from clear/pale yellow to dark brown/purple. Is it polymerized?

Diagnosis: Likely Iodine Liberation , not necessarily polymerization.

  • The Science: Light exposure causes the C-I bond to break.[6] The purple color is elemental iodine (

    
    ). While 
    
    
    
    is an impurity, the monomer might still be liquid.
  • The Fix:

    • Check viscosity.[7] If it flows like water, it is not polymerized.

    • Wash the monomer with 10% Sodium Thiosulfate (

      
      )  solution. This reduces 
      
      
      
      (purple) back to iodide (colorless).
    • Dry over

      
       and proceed immediately.
      
Q2: The material has solidified into a clear gel in the freezer. Can I melt it back?

Diagnosis: Thermal Polymerization (Irreversible).

  • The Science: The monomer has formed a covalent network (poly-IMS). This is a "dead" sample.

  • Root Cause: Likely stored under inert gas (killing the TBC) or insufficient cold.

  • Action: Discard as chemical waste. Do not attempt to distill; heating a gelled monomer can cause dangerous exotherms.

Q3: I need to use IMS for a Heck Coupling. Do I need to remove the TBC inhibitor?

Diagnosis: Yes, absolutely.

  • The Science: Catechols (TBC) are redox-active and can chelate metal catalysts (Pd, Ni), poisoning your catalyst and killing the reaction yield.

  • Protocol: See Section 4: Inhibitor Removal below.

Q4: I see white crystals at the bottom of the bottle.

Diagnosis: Polymer Nucleation or TBC Precipitation.

  • Test: Add a small amount of toluene.

    • If it dissolves: It is likely precipitated TBC (often happens at -20°C if concentration is high).

    • If it remains insoluble: It is high-molecular-weight polymer. Filter the monomer before use.

Experimental Protocols: Inhibitor Removal

Method A: Flash Column (Recommended for Anhydrous Applications)

Best for: Small scales (<10g), strict water-free requirements.

  • Prepare Column: Pack a short glass column (or a plugged Pasteur pipette for <1g) with Basic Alumina (Activity I) .

  • Equilibration: Flush with dry hexanes or toluene (optional, depending on monomer viscosity).

  • Filtration: Pass the neat IMS monomer through the alumina directly into your reaction flask.

  • Mechanism: The phenolic hydroxyl groups of TBC bind irreversibly to the basic sites on the alumina.

  • Validation: The eluent should be clear. If the alumina turns dark brown at the top, it is successfully trapping the oxidized inhibitor.

Method B: Caustic Wash (Traditional)

Best for: Large scales (>20g) where drying agents are acceptable.

  • Wash 1-2: Wash IMS (dissolved in 2 volumes of ether/hexanes) with 10% NaOH (aq) (2x). The aqueous layer will turn pink/red (nitrophenolate salt of TBC).

  • Wash 3: Wash with Distilled Water (1x) to remove residual base.

  • Wash 4: Wash with Brine (1x).

  • Dry: Dry organic layer over anhydrous

    
     for 15 mins.
    
  • Concentrate: Remove solvent under reduced pressure (keep bath <30°C).

Mechanistic Visualization

Diagram 1: The Degradation Cascade

This diagram illustrates the two competing pathways: Photo-degradation (Iodine release) vs. Radical Polymerization, and where TBC intervenes.

IMS_Degradation IMS 3-Iodo-4-methylstyrene (Monomer) Radical_I Iodine Radical (I•) + Styryl Radical IMS->Radical_I Homolysis (C-I Bond) Poly_Radical Propagating Polymer Radical (M•) IMS->Poly_Radical Thermal Auto-initiation Light UV/Visible Light Light->Radical_I Heat Heat / Storage > 0°C Heat->Poly_Radical I2 Free Iodine (I2) (Purple Color) Radical_I->I2 Dimerization Radical_I->Poly_Radical Initiation Dead_Chain Stable Non-Radical Species Poly_Radical->Dead_Chain Termination by TBC Gel Crosslinked Gel (Polymerized) Poly_Radical->Gel Propagation (Unchecked) TBC TBC Inhibitor (Requires O2) TBC->Poly_Radical Scavenges (H-transfer) Oxygen Dissolved Oxygen Oxygen->TBC Activates

Figure 1: The dual-degradation pathway of IMS. Note that TBC intervention (Green path) is dependent on the presence of Oxygen.[4]

Diagram 2: Inhibitor Removal Decision Tree

A logical flow to determine the necessary pre-processing steps before experimentation.

Inhibitor_Removal Start Start: IMS Monomer (Stored with TBC) ReactionType Reaction Type? Start->ReactionType RadicalPoly Radical Polymerization ReactionType->RadicalPoly High Sensitivity MetalCat Metal Catalysis (Heck/Suzuki) ReactionType->MetalCat Catalyst Poisoning SimpleOrganic Standard Organic Synthesis (Non-radical/Non-metal) ReactionType->SimpleOrganic Low Sensitivity Remove MUST REMOVE TBC RadicalPoly->Remove MetalCat->Remove Optional Removal Optional (Check Stoichiometry) SimpleOrganic->Optional Method Select Method Remove->Method Alumina Basic Alumina Column (Anhydrous) Method->Alumina <10g / Dry Wash NaOH Wash (Scalable) Method->Wash >10g / Robust

Figure 2: Workflow for determining if and how to remove TBC prior to synthesis.

References

  • Odian, G. (2004). Principles of Polymerization (4th Ed.). Wiley-Interscience. (Referencing Chapter 3: Radical Chain Polymerization, specifically inhibition mechanisms).
  • Nédez, C., & Ray, J. L. (1999). Efficient Removal of Polymerization Inhibitors by Adsorption on the Surface of an Optimized Alumina. Langmuir, 15(18), 5932–5940. Retrieved from [Link]

Sources

Removing polymerization inhibitors from 3-Iodo-4-methylstyrene

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers handling 3-Iodo-4-methylstyrene , a specialized monomer often used as a high-value intermediate in palladium-catalyzed cross-coupling (Heck/Suzuki) or controlled radical polymerizations.

Due to the presence of the labile carbon-iodine bond and the electron-rich methylstyrene moiety, this compound is significantly more sensitive to light and spontaneous polymerization than bulk styrene.

Topic: Removal of Polymerization Inhibitors (TBC) Document ID: TS-IMS-004 Last Updated: March 8, 2026

Diagnostic & Preparation

Q: How do I know if my batch contains an inhibitor? A: Most commercial suppliers stabilize 3-Iodo-4-methylstyrene with 100–500 ppm of 4-tert-butylcatechol (TBC) or occasionally 3,5-di-tert-butylcatechol.

  • Visual Check: Pure monomer is typically clear/colorless. A yellow or amber tint often indicates oxidized TBC (quinones), signaling the inhibitor is active and present.

  • Certificate of Analysis (CoA): Always verify the stabilizer content on your specific lot.

Q: Do I really need to remove it? A: It depends on your downstream application. Use the decision matrix below:

  • YES (Mandatory): If you are performing Palladium-catalyzed coupling (Heck, Suzuki, Sonogashira). TBC contains phenolic hydroxyls and can oxidize to quinones, both of which coordinate to Pd(0)/Pd(II) species, poisoning the catalyst and stalling the cycle.

  • YES (Mandatory): If you are performing Atom Transfer Radical Polymerization (ATRP) or RAFT. TBC acts as a radical scavenger and will terminate your initiation step, leading to unpredictable induction periods or dead chains.

  • NO: If you are performing standard free-radical polymerization with a large excess of initiator (e.g., AIBN), you can sometimes overwhelm the inhibitor, but removal is still recommended for reproducibility.

Decision Workflow

InhibitorDecision Start Intended Application CheckApp Select Reaction Type Start->CheckApp PdCat Pd-Catalyzed Coupling (Heck, Suzuki) CheckApp->PdCat RadPoly Controlled Polymerization (ATRP, RAFT) CheckApp->RadPoly BulkPoly Bulk Free Radical (Excess Initiator) CheckApp->BulkPoly Storage Long-term Storage CheckApp->Storage Remove REMOVE INHIBITOR (Mandatory) PdCat->Remove RadPoly->Remove Optional Removal Optional (Can overwhelm) BulkPoly->Optional Keep DO NOT REMOVE (Risk of Gelation) Storage->Keep

Figure 1: Decision matrix for inhibitor removal based on downstream application.

Technical Protocols

Warning: 3-Iodo-4-methylstyrene is light-sensitive (C-I bond cleavage) and heat-sensitive. Do not use distillation to purify this monomer; the high boiling point required (even under vacuum) significantly increases the risk of thermal polymerization.

Method A: Adsorption (Recommended)

Best for: Small scales (<50 g), anhydrous applications, and precious samples.

Principle: TBC is a phenol (acidic/polar). Basic alumina is highly polar and alkaline. The TBC binds irreversibly to the alumina, while the non-polar monomer elutes freely.

Materials:

  • Column/Glass pipette

  • Basic Alumina (Brockmann Grade I, activated)

  • Glass wool & sand

  • Argon/Nitrogen line

Protocol:

  • Preparation: Pack a glass column (or a Pasteur pipette for <2 mL samples) with Basic Alumina .

    • Ratio: Use approximately 0.2 g of Alumina per 1 g of monomer.

    • Setup: Place a small plug of glass wool at the bottom, followed by the alumina.

  • Equilibration: Flush the column with dry hexanes or DCM (optional, but helps flow).

  • Loading: Load the neat 3-Iodo-4-methylstyrene directly onto the top of the alumina.

  • Elution: Apply gentle positive pressure (balloon or N2 line) to push the monomer through.

    • Note: You do not need a solvent if the monomer is liquid. If it is viscous or solid, dissolve in a minimum amount of CH2Cl2.

  • Collection: Collect the eluate in a foil-wrapped flask (light protection).

  • Validation: The alumina at the top of the column should turn a distinct orange/brown color. This is the oxidized inhibitor trapped on the matrix. The eluate should be clear.

Method B: Liquid-Liquid Extraction (Bulk)

Best for: Large scales (>50 g) where water introduction is acceptable.

Principle: Deprotonation of TBC with a base (NaOH) creates a water-soluble phenoxide salt, partitioning it into the aqueous phase.

Protocol:

  • Dilution: Dilute the monomer 1:1 with diethyl ether or pentane to reduce viscosity and aid phase separation.

  • Wash 1 (Activation): Wash the organic layer with 10% NaOH (aq) (3 x 10 mL per 10 g monomer).

    • Observation: The aqueous layer may turn pink or red (formation of quinone salts).

  • Wash 2 (Neutralization): Wash with distilled water (2x) until the aqueous pH is neutral.

  • Wash 3 (Drying): Wash once with saturated Brine (NaCl).

  • Drying: Dry the organic layer over anhydrous MgSO4 for 15 minutes.

  • Concentration: Filter off the solid and remove the solvent via rotary evaporation at ambient temperature (do not heat water bath >30°C).

Data Comparison: Method A vs. Method B
FeatureMethod A: Adsorption (Alumina)Method B: Extraction (NaOH)
Purity Achieved High (Anhydrous)Good (Trace water risk)
Yield Loss < 5% (Adsorbed on column)5–10% (Emulsions/Transfer)
Time Required 10–15 Minutes30–60 Minutes
Scalability Low to MediumHigh
Water Content None (if alumina is dry)Requires drying step
Suitability Preferred for Catalysis Preferred for Bulk Synthesis

Troubleshooting & FAQs

Q: I removed the inhibitor, but I can't run the reaction until tomorrow. How do I store it? A: Do not store inhibitor-free monomer at room temperature.

  • Immediate Action: Flash freeze the monomer in liquid nitrogen or store at -20°C.

  • Atmosphere: Store under an Argon headspace. Oxygen can form peroxides with the styrene double bond, which act as uncontrolled initiators.

  • Light: Wrap the vial in aluminum foil. The iodine atom is photosensitive; degradation produces iodine radicals that can initiate polymerization.

Q: The monomer solidified in the fridge. Is it ruined? A: Likely not. 3-Iodo-4-methylstyrene has a higher molecular weight than styrene and may crystallize or become a glass at -20°C.

  • Solution: Allow it to warm to room temperature slowly without external heat. If it remains cloudy, it may be wet (if Method B was used)—dry again with MgSO4.

Q: My alumina column turned dark brown immediately. Did I use enough? A: A dark band at the top is normal. If the color band reaches the bottom of the column, your alumina is saturated. Stop collecting, discard the column, and pass the filtrate through a fresh alumina plug.

Q: Can I use Silica instead of Alumina? A: Silica is less effective for TBC removal. TBC binds to basic sites; silica is acidic. While silica can physically adsorb some polar impurities, Basic Alumina is the chemical standard for phenolic inhibitor removal.

Q: I used Method B (Wash) and now I have an emulsion. A: Styrenics can form stable emulsions with NaOH.

  • Fix: Add solid NaCl to the mixture to increase the ionic strength of the aqueous layer.

  • Prevention: Do not shake vigorously; gently invert the separatory funnel.

Workflow Visualization: Adsorption Process

AluminaProcess cluster_0 Preparation cluster_1 Purification cluster_2 Validation Step1 Pack Column: Basic Alumina Step2 Equilibrate: Dry Hexanes Step1->Step2 Step3 Load Monomer: (Neat or in DCM) Step2->Step3 Step4 Elute: Gravity/N2 Pressure Step3->Step4 Step5 Check Column: Top = Orange/Brown Step4->Step5 Step6 Check Filtrate: Clear/Colorless Step5->Step6

Figure 2: Step-by-step workflow for passing monomer through a basic alumina plug.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of styrene derivatives via washing and alumina).

  • Sigma-Aldrich Technical Bulletin. (n.d.). Inhibitor Removal from Monomers.[1][2][3] Merck KGaA. (Describes the use of alumina and inhibitor remover columns).

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Discusses catalyst poisoning by impurities in aryl halides/styrenes).

  • Matyjaszewski, K., & Tsarevsky, N. V. (2009). Nanostructured functional materials prepared by atom transfer radical polymerization. Nature Chemistry, 1, 276–288. (Details the necessity of inhibitor removal for controlled radical polymerization).

Sources

Technical Support Guide: Optimizing Yield of Heck Coupling with Sterically Hindered Styrenes

Author: BenchChem Technical Support Team. Date: March 2026

Version: 2.4 | Last Updated: March 2026 Audience: Senior Chemists, Process Development Scientists Scope: Troubleshooting low yields, regioselectivity issues, and catalyst deactivation in Palladium-catalyzed arylation of sterically hindered styrenes.

Diagnostic Overview: The "Steric Wall"

In standard Heck couplings, the reaction is driven by the electronic bias of the alkene. However, with sterically hindered styrenes (e.g.,


-substituted or ortho-substituted styrenes), steric repulsion overrides electronic activation.

Common Failure Modes:

  • Stalled Reaction (0-20% Conversion): The bulky substrate cannot coordinate to the Pd(II) intermediate.

  • Pd Black Formation: Slow oxidative addition/insertion allows Pd(0) agglomeration before the cycle completes.

  • Regio-scrambling: Steric clash forces the aryl group to the "wrong" carbon (alpha vs. beta) or promotes isomerization via reversible

    
    -hydride elimination.
    

Core Protocol: "The Heavy Lifter" System

Do not use standard tetrakis or simple Pd(OAc)₂/PPh₃ conditions for hindered substrates. They will fail.

This protocol utilizes bulky, electron-rich phosphines to facilitate oxidative addition while creating a mono-ligated Pd species that is accessible enough for hindered alkenes to coordinate.

Optimized Experimental Conditions
ComponentRecommendationMechanistic Rationale
Catalyst Precursor Pd(OAc)₂ or Pd₂(dba)₃ (2–5 mol%)Pd(II) sources are often more robust. Acetate can assist in the CMD (Concerted Metallation-Deprotonation) pathway if needed.
Ligand P(t-Bu)₃ (Tri-tert-butylphosphine) or XPhos Critical: High cone angle (182° for P(t-Bu)₃) forces formation of highly active monoligated [L-Pd-Ar]+ species.
L:Pd Ratio 1.5:1 to 2:1Excess ligand inhibits the formation of the active mono-ligated species. Keep it tight.
Base Cy₂NMe (Hunig’s Base) or Cs₂CO₃ Cy₂NMe (Jeffrey conditions) often accelerates the reaction. Cs₂CO₃ is preferred if base-sensitive groups are present.
Solvent 1,4-Dioxane or NMP High boiling point required (100–120°C). Dioxane stabilizes cationic intermediates; NMP is better for solubility.
Additive TBAB (1.0 equiv)Stabilizes Pd nanoparticles (preventing Pd black) and acts as a phase transfer agent.
Step-by-Step Workflow
  • Inert Prep: Flame-dry a Schlenk tube or vial. Cycle Argon/Vacuum 3x.

  • Solids: Add Pd(OAc)₂ (5 mol%), Ligand (e.g., HBF₄ salt of P(t-Bu)₃, 10 mol%), Aryl Halide (1.0 equiv), and Base (Cs₂CO₃, 2.0 equiv).

  • Liquids: Add anhydrous Dioxane (0.2 M concentration). Note: If using liquid base like Cy₂NMe, add here.

  • Activation: Stir at RT for 5 mins to form the active catalyst complex.

  • Substrate: Add the hindered styrene (1.2–1.5 equiv).

  • Reaction: Heat to 110°C . Monitor via GC/LC-MS at 2h, 6h, and 12h.

    • Checkpoint: If reaction mixture turns black within 30 mins, the catalyst has decomposed (See FAQ).

Troubleshooting Logic & Decision Trees

Module A: The Reaction is Stalled (Conversion < 10%)

Root Cause: The oxidative addition occurred, but the hindered alkene cannot coordinate to the Pd center due to steric crowding or lack of a vacant site.

Solution: The Cationic Pathway By stripping the halide from the Pd(II) intermediate using a Silver (Ag) salt, you create a highly electrophilic cationic Pd species with a vacant coordination site, forcing the alkene to bind.

  • Action: Add Ag₂CO₃ or AgOTf (1.1 equiv relative to halide).

  • Solvent Switch: Switch to DMF or DMA to stabilize the cationic intermediate.

  • Caution: Silver salts can sometimes promote homocoupling of the aryl halide.

Module B: Wrong Regioselectivity (Alpha vs. Beta)

Root Cause: With alpha-substituted styrenes, the "electronic" preference (beta-arylation) conflicts with the "steric" preference (alpha-arylation or beta-hydride elimination issues).

  • To favor Internal (Alpha) Arylation: Use bidentate ligands with large bite angles (e.g., DPEphos) or electron-rich monodentates (P(t-Bu)₃). The steric bulk of the ligand forces the aryl group to the less hindered position during insertion.

  • To favor Terminal (Beta) Arylation: Use Jeffrey Conditions (Pd(OAc)₂, TBAB, NaHCO₃, DMF). The ammonium salt creates a "naked" Pd anion that is less sensitive to sterics, often restoring electronic control.

Visualization: Troubleshooting Decision Tree

TroubleshootingHeck Start Problem: Low Yield/Selectivity CheckColor Is the reaction mixture BLACK? Start->CheckColor CheckConv Is Conversion < 10%? CheckColor->CheckConv No (Pale/Orange) Sol_PdBlack Use 'Jeffrey Conditions' (Add TBAB, Lower Temp) CheckColor->Sol_PdBlack Yes (Pd Death) CheckRegio Wrong Regioisomer? CheckConv->CheckRegio No (Reaction proceeds) Sol_Cationic Force Cationic Pathway (Add AgOTf or Ag2CO3) CheckConv->Sol_Cationic Yes (Stalled) Sol_Ligand Switch to Bulky Ligand (P(t-Bu)3 or XPhos) CheckRegio->Sol_Ligand Need Alpha-Selectivity Sol_Chelate Use Bidentate Ligand (dppf or DPEphos) CheckRegio->Sol_Chelate Need Beta-Selectivity

Caption: Decision matrix for diagnosing Heck coupling failures based on visual cues and conversion data.

Mechanistic Insight: The Steric Bottleneck

Understanding where the cycle fails is key to fixing it. For hindered styrenes, the Migratory Insertion step is the rate-determining bottleneck.

HeckCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Alkene Coordination (Steric Clash Here!) OxAdd->Coord Hindered Styrene Insert Migratory Insertion Coord->Insert Slow Step Elim Beta-Hydride Elim Insert->Elim Elim->Pd0 Product Release

Caption: The catalytic cycle highlighting Alkene Coordination as the primary failure point for hindered substrates.

Frequently Asked Questions (FAQ)

Q1: My reaction turns black immediately at 100°C. What is happening? A: This is "Pd Black" precipitation. The rate of phosphine dissociation or oxidative addition is too slow compared to the agglomeration of Pd(0).

  • Fix: Add TBAB (Tetrabutylammonium bromide). It forms a stabilizing layer on Pd nanoclusters, keeping them active (Jeffrey conditions). Alternatively, lower the temperature to 80°C and extend reaction time.

Q2: I am getting the isomerized product (doublet bond migration). How do I stop it? A: This is caused by "Chain Walking" or reversible


-hydride elimination.
  • Fix: Use Ag₂CO₃ as the base. Silver salts can sequester the halide, preventing the re-insertion of the Pd-H species that leads to isomerization. Also, reduce reaction time—isomerization is often thermodynamic, so stop the reaction exactly when the starting material is consumed.

Q3: Can I use aryl chlorides? A: Only with extremely electron-rich ligands like P(t-Bu)₃ or NHC carbenes (e.g., IPr). Standard triphenylphosphine will not work for hindered aryl chlorides.

Q4: Why P(t-Bu)₃ and not PPh₃? A: P(t-Bu)₃ has a massive cone angle (~182°). This bulkiness encourages the dissociation of the second ligand, creating a highly reactive 12-electron mono-ligated Pd species. This "open" metal center is crucial for allowing a bulky styrene to approach and coordinate.

References

  • Littke, A. F., & Fu, G. C. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Wu, X. F., Anbarasan, P., Neumann, H., & Beller, M. (2010). From Noble Metal to Nobel Prize: Palladium-Catalyzed Coupling Reactions as Key Methods in Organic Synthesis. Angewandte Chemie International Edition. Link

  • McCartney, D., & Guiry, P. J. (2011). The asymmetric Heck and related reactions. Chemical Society Reviews. Link

  • Knowles, J. P., & Whiting, A. (2007). The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry. Link

  • Nieto-Oberhuber, C., Muñoz, M. P., Buñuel, E., Nevado, C., Cárdenas, D. J., & Echavarren, A. M. (2006). Cationic Palladium(II) Complexes for the Heck Reaction. Angewandte Chemie. Link

Purification of 3-Iodo-4-methylstyrene via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Iodo-4-methylstyrene

Ticket ID: #PUR-IMS-304 Subject: Column Chromatography Protocol & Troubleshooting for Labile Styrenes Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

Purifying 3-Iodo-4-methylstyrene presents a dual challenge: preventing spontaneous polymerization of the vinyl group while managing the lipophilicity introduced by the iodine and methyl substituents. Unlike simple organic solids, this compound is a "living" chemical system that reacts to heat, light, and acidity.

This guide replaces generic chromatography advice with a specialized protocol designed to maximize recovery and inhibit cationic polymerization on the stationary phase.

Module 1: Pre-Purification Stability & Assessment

Before attempting chromatography, you must stabilize the crude matrix. The most common failure mode is on-column polymerization , where the compound fuses to the silica gel, resulting in 0% yield.

Critical Safety & Stability Checks
ParameterRequirementScientific Rationale
Inhibitor BHT (Butylated hydroxytoluene) Add 100–200 ppm BHT to the crude immediately after workup. This scavenges free radicals generated by trace oxygen or light.
Light Exposure Amber Glass / Foil Aryl iodides are prone to homolytic C-I bond cleavage under UV/visible light. Keep the column and fractions covered.
Acidity Neutral pH Standard silica gel is acidic (

). This acidity acts as a cationic initiator for styrenes. You must buffer the system.
The "Pre-Column" Decision Tree

Use this logic flow to determine your stationary phase strategy.

G Start Crude 3-Iodo-4-methylstyrene CheckImpurity Primary Impurity Type? Start->CheckImpurity Wittig Triphenylphosphine Oxide (TPPO) (Polar/Crystalline) CheckImpurity->Wittig Synthesis via Wittig Standard Non-polar byproducts (Starting materials) CheckImpurity->Standard Synthesis via Dehydration Precip STEP 1: Hexane Trituration Filter off solid TPPO Wittig->Precip PhaseSelect Select Stationary Phase Standard->PhaseSelect Precip->PhaseSelect Alumina Neutral Alumina (Activity III) *Best for Stability* PhaseSelect->Alumina High Polymerization Risk Silica Buffered Silica Gel (SiO2 + 1% Triethylamine) PhaseSelect->Silica Standard Protocol

Figure 1: Stationary phase selection logic. Note that if the crude contains significant Triphenylphosphine Oxide (TPPO), a solubility-based filtration (trituration) is required before the column.

Module 2: The Optimized Protocol

Objective: Isolate monomeric 3-iodo-4-methylstyrene without degradation.

Materials Required
  • Stationary Phase: Silica Gel 60 (230–400 mesh) OR Neutral Alumina.

  • Buffer: Triethylamine (Et

    
    N).
    
  • Solvents: Hexanes (HPLC Grade), Ethyl Acetate (EtOAc).

  • Stabilizer: BHT crystals.

Step-by-Step Methodology

1. Column Preparation (The Buffering Step)

  • Why: We must neutralize the acidic sites on the silica surface.

  • Action: Prepare a slurry of silica gel using Hexanes + 1% Et

    
    N .
    
  • Pour the column and flush with 2 column volumes (CV) of this buffer solution.

  • Note: If using Neutral Alumina, the Et

    
    N buffer is unnecessary, but Alumina has lower resolution power than silica.
    

2. Sample Loading

  • Technique:Liquid Loading . Do not use dry loading (silica/Celite) as the heat of evaporation during adsorption can trigger polymerization.

  • Dissolve the crude oil in the minimum amount of Hexanes (approx. 1:1 volume). If the crude is not fully soluble, add trace EtOAc but keep it minimal.

3. Elution Strategy (Isocratic vs. Gradient)

  • 3-Iodo-4-methylstyrene is highly lipophilic. It will move fast.

  • Start: 100% Hexanes.

  • Ramp: If the product does not elute within 3 CV, switch to 98:2 Hexanes:EtOAc .

  • Warning: Do not exceed 5% EtOAc unless absolutely necessary. High polarity elutes polar impurities (like TPPO) that you want to leave behind.[1]

4. Fraction Collection & Handling

  • Wrap the collection tubes in aluminum foil to prevent iodine photolysis.

  • TLC Monitoring: The product will be UV active (dark spot). Stain with KMnO

    
     (shows unsaturation/vinyl group) or Iodine chamber.
    
  • Target R

    
    : Aim for an R
    
    
    
    of ~0.3–0.4 in your chosen mobile phase.

Module 3: Troubleshooting & FAQs

Q1: My product "disappeared" on the column. I see a streak but no distinct spot.

Diagnosis: On-column polymerization. Mechanism: The vinyl group reacted with the acidic silanol groups (


) on the silica, forming an oligomer that streaks and binds irreversibly.
Solution: 
  • Switch to Neutral Alumina. It is far less acidic than silica.

  • Increase Buffer: If you must use silica, increase Et

    
    N to 2% in the packing solvent.
    
  • Speed: Flash chromatography means fast. Do not run a gravity column. Use air pressure to elute the compound in under 20 minutes.

Q2: I have a white solid co-eluting with my oil. What is it?

Diagnosis: Triphenylphosphine Oxide (TPPO) contamination (if Wittig synthesis was used).[1][2] Mechanism: TPPO is notoriously difficult to remove.[1] While polar, it can "tail" significantly into non-polar fractions if the column is overloaded. Solution:

  • Pre-Column Trituration: Before the column, suspend your crude solid/oil in cold Pentane or Hexanes. TPPO is insoluble; 3-iodo-4-methylstyrene is soluble. Filter off the white solid.

  • The "Sandwich" Load: Add a layer of clean sand above your silica bed to prevent the crude from disturbing the stationary phase, ensuring a tight band.

Q3: The product turned pink/violet after evaporation. Is it ruined?

Diagnosis: Iodine liberation (Photolysis). Mechanism: Light exposure caused homolytic cleavage of the C-I bond, releasing I


 (purple vapor/solid).
Solution: 
  • This is usually superficial. Wash the oil with a dilute Sodium Thiosulfate (

    
    ) solution to reduce free iodine (violet) back to iodide (colorless).
    
  • Prevention: Keep the rotovap bath

    
    C and cover the flask with foil.
    
Q4: How do I remove the solvent without polymerizing the product?

Diagnosis: Thermal polymerization during concentration. Solution:

  • Low Temp: Set water bath to max 30°C. Use high vacuum rather than high heat.

  • Re-Inhibit: Before evaporating the solvent, add a fresh "speck" of BHT to the collection flask. As the solvent volume decreases, the inhibitor concentration increases, protecting the monomer when it is most vulnerable (neat state).

Module 4: Post-Purification Storage

Once purified, the clock starts ticking. Store the compound as follows to maintain >98% purity:

  • State: Dilute solution (e.g., in Benzene or DCM) is more stable than neat oil.

  • Add Inhibitor: Add copper wire or TBC (4-tert-butylcatechol) if the downstream reaction permits.

  • Environment: -20°C freezer, under Argon, in an amber vial.

References

  • Removal of Triphenylphosphine Oxide

    • Source: Batesky, D. C.; Goldfogel, M. J.; Weix, D. J.[3] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." J. Org. Chem.2017 , 82, 9931–9936.

    • URL:[Link]

  • Purification of Styrene Derivatives

    • Source: Organic Syntheses, Coll. Vol. 8, p.190 (1993); Vol. 68, p.14 (1990). (General protocols for handling sensitive styrenes).
    • URL:[Link]

  • Flash Chromatography Fundamentals (The "Still" Method)

    • Source: Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." J. Org. Chem.1978, 43, 2923–2925.
    • URL:[Link]

  • Stabilization of Monomers: Source: Sigma-Aldrich Technical Bulletin: "Inhibitors and Stabilizers for Styrene and Other Monomers."

Sources

Troubleshooting low conversion rates in 3-Iodo-4-methylstyrene coupling

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Catalysis Division Subject: Technical Guide: Troubleshooting 3-Iodo-4-methylstyrene Coupling

Introduction: The Dual-Challenge Substrate

Coupling 3-Iodo-4-methylstyrene presents a unique "dual-threat" challenge in synthesis. You are navigating two competing reactivity profiles:

  • Steric Hindrance: The 3-iodo position is ortho to the 4-methyl group. While iodine is a willing leaving group, the adjacent methyl imposes steric strain that impedes the approach of bulky palladium species, slowing oxidative addition.

  • Vinyl Instability: The styrene backbone is prone to thermal polymerization or non-selective Heck insertion. Standard high-temperature protocols often result in "gunking" (polymerization) before the cross-coupling can complete.

This guide provides a logic-driven troubleshooting framework to maximize conversion while preserving the styrene olefin.

Part 1: Diagnostic Workflow

Before altering your protocol, identify the specific failure mode using this decision tree.

TroubleshootingTree Start PROBLEM: Low Conversion/Yield CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes SM Remains (>20%) CheckSM->SM_Yes Yes SM_No SM Consumed CheckSM->SM_No No Cat_Death Catalyst Deactivation (Pd Black formation?) SM_Yes->Cat_Death Black Precipitate OxAdd_Fail Oxidative Addition Failure (Steric Hindrance) SM_Yes->OxAdd_Fail Soln Clear/Brown Sol_Ligand SOLUTION: Switch to S-Phos/X-Phos or PEPPSI-IPr Cat_Death->Sol_Ligand OxAdd_Fail->Sol_Ligand Byprod_Check Identify Major Byproduct SM_No->Byprod_Check Polymer Insoluble Gel/Gunk (Polymerization) Byprod_Check->Polymer Broad NMR Signals DeH Product = 4-Methylstyrene (Protodehalogenation) Byprod_Check->DeH Loss of Iodine Sol_Stab SOLUTION: Add BHT (10-20 mol%) Lower Temp (<80°C) Polymer->Sol_Stab Sol_Dry SOLUTION: Switch to Anhydrous Conditions Use Cs2CO3 (Dry) DeH->Sol_Dry

Figure 1: Diagnostic Logic Tree for 3-Iodo-4-methylstyrene Coupling Failures.

Part 2: Core Troubleshooting Modules

Module A: Overcoming the "Ortho-Wall" (Steric Hindrance)

The Issue: The 4-methyl group creates a steric clash with standard ligands (like PPh3), preventing the Palladium(0) species from getting close enough to the C-I bond to insert. The Fix: Use Buchwald Biaryl Phosphine Ligands or NHC complexes . These are designed to be bulky enough to force the formation of the active mono-ligated Pd(0) species, which is actually more reactive toward hindered substrates.

Catalyst SystemSuitabilityNotes
Pd(PPh3)4 LowOften fails for ortho-substituted iodides; requires high heat (risk of polymerization).
Pd(dppf)Cl2 MediumBetter stability, but may still be slow.
Pd(OAc)2 + S-Phos High The "Gold Standard" for hindered aryls. Allows coupling at lower temps (60-80°C).
PEPPSI-IPr High Extremely active NHC catalyst; excellent for difficult oxidative additions.
Module B: The "Styrene Survival" Strategy (Polymerization)

The Issue: Palladium catalysts can inadvertently initiate radical polymerization of the styrene double bond, especially at temperatures >90°C. The Fix:

  • Radical Scavengers: Add BHT (2,6-di-tert-butyl-4-methylphenol) at 10-20 mol% relative to the substrate. BHT inhibits radical polymerization but generally does not interfere with the Pd-catalytic cycle.

  • Temperature Ceiling: Do not exceed 80°C unless absolutely necessary. If using S-Phos, you can often run at 60°C.

Module C: Preventing Dehalogenation

The Issue: If the cross-coupling is slow (due to sterics), the Pd-Ar-I intermediate may capture a hydride (from solvent or base) instead of the coupling partner, yielding 4-methylstyrene (loss of iodine). The Fix:

  • Avoid Alcohols: Do not use Ethanol or Methanol. Use Dioxane, Toluene, or THF .

  • Base Selection: Switch from alkoxides (NaOEt) to carbonates (Cs2CO3) or phosphates (K3PO4).

Part 3: Validated Experimental Protocols

These protocols are designed with built-in "safety valves" for the specific issues of 3-iodo-4-methylstyrene.

Protocol 1: High-Fidelity Suzuki-Miyaura Coupling

Best for: Coupling with aryl/heteroaryl boronic acids.

Reagents:

  • 3-Iodo-4-methylstyrene (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + S-Phos (4 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Additive: BHT (10 mol%) - Crucial for styrene stability

  • Solvent: Toluene : Water (10:1 ratio) - Degassed

Step-by-Step:

  • Pre-complexation (Optional but Recommended): In a separate vial, stir Pd(OAc)2 and S-Phos in a small amount of toluene for 5 mins under Argon. The solution should turn from orange to pale yellow (formation of active catalyst).

  • Main Setup: Load the iodostyrene, boronic acid, K3PO4, and BHT into the reaction vessel.

  • Degassing: Seal and purge with Argon for 10 minutes. Oxygen is the enemy of active ligands.

  • Addition: Add the solvent (sparged with Argon) and the pre-formed catalyst solution.

  • Reaction: Heat to 70°C . Monitor by TLC at 2 hours.

    • Checkpoint: If the reaction turns black immediately, oxygen was present. If it stays yellow/orange/brown, the catalyst is active.

  • Workup: Cool to RT. Filter through Celite to remove Pd residues.

Protocol 2: Selective Sonogashira Coupling

Best for: Coupling with terminal alkynes.

Reagents:

  • 3-Iodo-4-methylstyrene (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: PdCl2(PPh3)2 (3 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base/Solvent: Triethylamine (TEA) / THF (1:1 mix)

  • Additive: BHT (10 mol%)

Critical Modification: Standard Sonogashira uses high heat. For this substrate, perform the reaction at Room Temperature (25°C) to start. The Iodine is reactive enough. Only heat to 40°C if conversion is <10% after 4 hours.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use Pd/C (Heterogeneous catalyst) for this? A: Generally, No . Pd/C is less effective for sterically hindered oxidative additions and often requires higher temperatures that promote polymerization of the styrene. Homogeneous catalysts with specialized ligands (S-Phos) are superior here.

Q: My product has a new spot on TLC very close to the starting material, but it's not the product. A: This is likely 4-methylstyrene (dehalogenated byproduct). This confirms your catalyst is active (it inserted into the C-I bond), but the transmetallation step failed. Solution: Increase the concentration of your coupling partner (Boronic acid/Alkyne) and ensure your solvent is strictly anhydrous.

Q: Why do I need BHT? Won't it kill the catalyst? A: BHT is a radical scavenger. Palladium cross-coupling is a 2-electron process (mostly), not a radical process. Therefore, BHT stops the background radical polymerization of the styrene without interfering with the Pd cycle.

References

  • Altman, R. A., et al. (2007). "Mild Pd-Catalyzed Suzuki–Miyaura Coupling of Sterically Hindered Aryl Chlorides and Bromides." Journal of the American Chemical Society, 129(31), 9602-9603.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461-1473.

  • Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chemistry – A European Journal, 12(18), 4749-4755.

  • Standley, E. A., et al. (2012). "Preventing Dehalogenation in Cross-Coupling Reactions." Nature, 484, 95-101. (General principles applied).

  • BenchChem Technical Notes. (2025). "Troubleshooting Low Conversion in Sterically Hindered Aryl Iodide Coupling."

Minimizing de-iodination side reactions in palladium catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium Catalysis. This guide is designed for researchers and drug development professionals seeking to eliminate hydrodehalogenation (de-iodination) side reactions in cross-coupling methodologies.

Mechanistic Insight: The Causality of Hydrodehalogenation

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig), hydrodehalogenation is a pervasive side reaction where the aryl iodide starting material is reduced to an arene (Ar-H) instead of forming the desired cross-coupled product (Ar-R)[1].

The root cause of this reaction is the undesired formation of a palladium-hydride (Pd-H) intermediate during the catalytic cycle[1]. Aryl iodides are particularly susceptible because the relatively weak C-I bond leads to extremely rapid oxidative addition. If the subsequent transmetalation step is comparatively slow, the long-lived Ar-Pd(II)-I intermediate becomes vulnerable to hydride donors present in the reaction mixture[1]. Once the Ar-Pd(II)-H species forms, rapid reductive elimination yields the de-iodinated byproduct and regenerates the Pd(0) catalyst[2].

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-I (Oxidative Addition) Pd0->OxAdd + Ar-I TransMet Ar-Pd(II)-R (Transmetalation) OxAdd->TransMet + R-M (Nucleophile) Hydride Ar-Pd(II)-H (Hydride Formation) OxAdd->Hydride + Hydride Source (e.g., Alkoxide, DMF) Product Ar-R + Pd(0) (Desired Product) TransMet->Product Reductive Elimination Product->Pd0 Byproduct Ar-H + Pd(0) (De-iodinated Byproduct) Hydride->Byproduct Reductive Elimination Byproduct->Pd0

Divergent pathways in Pd-catalysis: Cross-coupling vs. hydrodehalogenation (de-iodination).

Frequently Asked Questions (FAQs)

Q: Why is de-iodination so much more prominent with aryl iodides than aryl bromides or chlorides? A: The bond dissociation energy dictates reactivity: C-Cl > C-Br > C-I[1]. Consequently, aryl iodides undergo oxidative addition almost instantaneously at room temperature. This creates a kinetic bottleneck at the transmetalation step. While the Pd(II) complex "waits" for the nucleophile, it has ample time to interact with adventitious hydride sources, diverting the pathway toward reduction[1].

Q: I am using DMF and an inorganic base. Why am I seeing up to 40% de-iodinated byproduct? A: Dimethylformamide (DMF) is a well-documented hydride source under basic conditions. When combined with inorganic bases (like NaHCO3 or K2CO3) at elevated temperatures, DMF can thermally decompose or directly transfer a hydride to the Pd(II) center, leading to severe hydrodehalogenation[3]. Switching to a non-reducible solvent like toluene or THF is highly recommended to suppress this pathway[1].

Q: How do alkoxide bases and alcoholic solvents contribute to this issue? A: Alcohols (e.g., ethanol, isopropanol) and alkoxide bases (e.g., NaOtBu, NaOMe) possess


-hydrogens. The Pd(II) intermediate can undergo ligand exchange with the alkoxide, followed by 

-hydride elimination[2]. This process generates an aldehyde or ketone and the highly reactive Ar-Pd(II)-H species, which immediately reductively eliminates to form the Ar-H byproduct[2].

Q: How can I optimize my ligand to prevent this? A: The choice of phosphine ligand is critical. You must accelerate the desired transmetalation and reductive elimination steps so they outcompete the hydride transfer pathway. Bulky, electron-rich ligands (e.g., XPhos, SPhos, or dtbpf) stabilize the active Pd(0) species and sterically force the desired reductive elimination of the coupled product over dehalogenation[2].

Data-Driven Optimization: Parameter Selection

To systematically minimize de-iodination, refer to the following parameter guidelines synthesized from mechanistic studies[1][2][3].

Reaction ParameterHigh De-iodination RiskLow De-iodination RiskMechanistic Rationale
Solvent Primary/Secondary Alcohols, DMFToluene, THF, 1,4-DioxaneAlcohols and DMF act as direct hydride donors via

-hydride elimination or thermal decomposition.
Base NaOtBu, NaOMe, Et3NK3PO4, Cs2CO3, KFAlkoxides and alkylamines provide

-hydrogens. Mild inorganic bases prevent hydride transfer.
Ligand PPh3, P(o-tol)3XPhos, SPhos, dppfBulky, electron-rich ligands accelerate transmetalation and force rapid reductive elimination of Ar-R.
Temperature > 100°C25°C – 60°CElevated temperatures exponentially increase the rate of solvent/base decomposition into hydrides.

Troubleshooting Workflow & Self-Validating Protocol

Workflow Start High De-iodination (Ar-H) Detected CheckSolvent Is solvent an alcohol or DMF? Start->CheckSolvent ChangeSolvent Switch to Toluene, THF, or 1,4-Dioxane CheckSolvent->ChangeSolvent Yes CheckBase Is base an alkoxide or amine? CheckSolvent->CheckBase No ChangeBase Switch to K3PO4, Cs2CO3, or K2CO3 CheckBase->ChangeBase Yes CheckLigand Is transmetalation slow? CheckBase->CheckLigand No ChangeLigand Use bulky, electron-rich phosphines (e.g., XPhos) CheckLigand->ChangeLigand Yes

Troubleshooting logic tree for identifying and resolving de-iodination in Pd-catalyzed couplings.

Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling of Aryl Iodides

This protocol is engineered to suppress hydrodehalogenation by eliminating hydride sources and accelerating transmetalation. It includes a mandatory self-validation step to isolate the exact source of the hydride if the side reaction persists.

Materials:

  • Aryl iodide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd2(dba)3 (2 mol% Pd)

  • XPhos (4 mol%)

  • Anhydrous K3PO4 (2.0 equiv)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • System Validation & Control Setup (Critical): Set up two identical Schlenk flasks.

    • Flask A (Reaction): Contains all materials.

    • Flask B (Control): Contains all materials except the arylboronic acid.

    • Causality Check: If de-iodination (Ar-H) is observed in Flask B, your solvent or base is the hydride source. If Ar-H is only observed in Flask A, the boronic acid is either contaminated with a hydride source (e.g., water/alcohols from recrystallization) or transmetalation is too slow, allowing trace moisture to act as a hydride donor.

  • Preparation: To both flasks, add the aryl iodide, Pd2(dba)3, XPhos, and K3PO4. Add the arylboronic acid only to Flask A.

  • Inert Atmosphere: Evacuate and backfill the flasks with ultra-pure Argon three times. Trace oxygen can oxidize phosphine ligands, slowing down the catalytic cycle and increasing the residence time of the vulnerable Ar-Pd(II)-I intermediate[4].

  • Solvent Addition: Add anhydrous, degassed toluene via syringe. Do not use DMF or ethanol[3].

  • Reaction Execution: Stir the mixtures at 60°C. Monitor via GC-MS or LC-MS. The use of XPhos and K3PO4 at a moderate temperature ensures that transmetalation outpaces any background reduction pathways[2].

  • Quench and Analyze: Once the aryl iodide is consumed in Flask A, quench with water, extract with ethyl acetate, and determine the Ar-R to Ar-H ratio.

References

  • BenchChem Technical Support Team.
  • "Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source".
  • BenchChem Technical Support Team. "Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions". BenchChem.
  • "Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts".

Sources

Technical Support Center: Stability & Handling of 3-Iodo-4-methylstyrene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-4-methylstyrene is a bifunctional intermediate possessing both a photosensitive aryl iodide moiety and a polymerizable vinyl group. Under UV exposure, this compound exhibits a dual-failure mode :

  • Photodehalogenation: Homolytic cleavage of the C–I bond (Peak sensitivity: <310 nm).

  • Radical Polymerization: Initiated by the aryl radicals generated from photolysis, leading to rapid oligomerization.

This guide addresses the specific degradation pathways, troubleshooting steps for impure batches, and protocols for handling this compound in photochemical reactions.

Module 1: The Degradation Mechanism

User Query: "My clear liquid sample turned distinctively purple/brown and became viscous after leaving it on the benchtop. Is it salvageable?"

Technical Analysis: The color change and viscosity increase are distinct signatures of two coupled degradation pathways triggered by UV light (even ambient fluorescent light contains sufficient near-UV to trigger this over time).

  • The "Purple" Color (C–I Cleavage): Aryl iodides have weak C–I bonds (Bond Dissociation Energy ~65 kcal/mol). Upon absorption of UV photons, the molecule enters an excited singlet state (

    
    ), which undergoes rapid intersystem crossing to a repulsive triplet state (
    
    
    
    ). This results in homolytic cleavage, releasing an Iodine radical (
    
    
    ). Two iodine radicals recombine to form molecular iodine (
    
    
    ), which appears purple/brown.
  • The Viscosity (Polymerization): The aryl radical (

    
    ) generated alongside the iodine is highly reactive. Unlike standard thermal polymerization initiated by heat, this is a photo-initiated radical polymerization . The aryl radical attacks the vinyl group of a neighboring molecule, starting a chain reaction that forms oligomers (viscous oil) or insoluble polymers.
    
Visualizing the Pathway

DegradationPathway IMS 3-Iodo-4-methylstyrene (Monomer) Excited Excited State [Ar-I]* IMS->Excited Absorption Polymer Poly(iodomethylstyrene) (Viscous/Gelling) IMS->Polymer Chain Propagation UV UV Photon (hν) UV->Excited Radicals Radical Pair (Ar• + I•) Excited->Radicals Homolysis I2 Molecular Iodine (I₂) (Purple/Brown Color) Radicals->I2 Recombination DeIodo 4-Methylstyrene (De-iodinated impurity) Radicals->DeIodo H-Abstraction Radicals->Polymer Initiation of Vinyl Group

Figure 1: The dual degradation pathway showing how UV exposure triggers both iodine release (discoloration) and polymerization (viscosity).

Module 2: Troubleshooting & Diagnostics

User Query: "I see extra peaks in my LC-MS/NMR. How do I identify if these are UV-degradation products?"

Diagnostic Table: Degradation Signatures

ObservationAnalytical MethodCharacteristic SignatureCause
New Peak (Lower RT) HPLC/LC-MSMass = [M-126]+ (Loss of Iodine). Matches 4-methylstyrene .Photodehalogenation (H-abstraction by aryl radical).
Broadening / Baseline Rise ^1H NMRBroad, undefined resonances in the aliphatic region (1.5 - 2.5 ppm).Oligomerization/Polymerization of the vinyl backbone.
Loss of Vinyl Signals ^1H NMRDisappearance of the characteristic dd (doublet of doublets) at 5.2, 5.7, 6.7 ppm.Consumption of vinyl group during polymerization.
Purple Tint VisualN/A (Visible to naked eye).Accumulation of

.

Protocol: Rapid Purity Assessment

  • TLC Check: Run TLC in Hexanes/EtOAc (9:1).

    • Degraded: You will see a fast-moving spot (4-methylstyrene, non-polar) and a baseline streak (polymer). The iodine itself may stain the plate brown before dipping.

  • Solubility Test: Attempt to dissolve the oil in Methanol.

    • Result: Monomer is soluble. High molecular weight polystyrene derivatives often precipitate or form a cloudy suspension in methanol.

Module 3: Storage & Stabilization

User Query: "Does the commercial inhibitor (TBC) protect against UV damage? How should I store this?"

Expert Insight: No. 4-tert-butylcatechol (TBC) is a radical scavenger designed to inhibit thermal polymerization and oxidative polymerization during storage.[1][2] It operates by trapping radicals. However:

  • Capacity: UV irradiation generates radicals at a rate that can quickly overwhelm the ppm-levels of TBC (typically 10-50 ppm).

  • Mechanism: TBC requires a small amount of dissolved oxygen to function effectively as a polymerization inhibitor.[1] However, oxygen promotes the oxidation of the aryl iodide.

Recommended Storage Protocol:

  • Container: Amber glass vials (strictly required) or aluminum foil-wrapped containers.

  • Temperature: -20°C (Freezer). Low temperature significantly retards the polymerization propagation step, even if radicals are formed.

  • Atmosphere: Argon or Nitrogen flush.

    • Note: While TBC is less effective without Oxygen, the primary risk for this molecule is UV-cleavage. Excluding oxygen prevents benzylic oxidation of the methyl group. The cold temperature is your primary defense against polymerization.

Module 4: Handling in Photochemical Reactions

User Query: "I need to use this reagent in a photo-redox reaction (e.g., Heck coupling). How do I prevent it from degrading before the reaction starts?"

Operational Workflow: If you are using this molecule as a coupling partner (e.g., reacting the C–I bond), you want the C–I bond to break, but only via the catalytic cycle (e.g., Oxidative Addition to Pd or SET to a photocatalyst), not via background photolysis.

Step-by-Step Mitigation:

  • Wavelength Cut-off: Use a long-pass filter (e.g., >400 nm or >420 nm) if your catalyst absorbs in the visible region. 3-Iodo-4-methylstyrene absorbs strongly in the UV-B/C (<300 nm) and tails into the UV-A. avoiding high-energy UV prevents direct background photolysis.

  • Degassing: Thoroughly degas solvents (Sparging or Freeze-Pump-Thaw). This prevents oxygen from reacting with the photo-generated aryl radicals to form peroxides.

  • Order of Addition: Add the 3-iodo-4-methylstyrene last, immediately before turning on the light source. Do not let it sit in the reaction mixture under ambient lab lights for extended periods.

Decision Tree: Is my sample usable?

DecisionTree Start Inspect Sample Color Color Check Start->Color Clear Clear / Pale Yellow Color->Clear Pass Dark Dark Brown / Purple Color->Dark Fail Action1 Proceed with Experiment Clear->Action1 Viscosity Viscosity Check Dark->Viscosity Liquid Mobile Liquid Viscosity->Liquid Monomer Intact Goo Viscous / Gel Viscosity->Goo Polymerized Action2 Purify: Wash with Na₂S₂O₃ (Removes I₂) Liquid->Action2 Action3 Discard. Polymerization is irreversible. Goo->Action3

Figure 2: Decision matrix for determining reagent viability based on visual inspection.

References
  • Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (General mechanism of Aryl Halide photolysis).
  • Sigma-Aldrich. (n.d.). Product Specification: Styrene stabilized with TBC.[1][2] Link (Reference for TBC inhibition mechanism).

  • Grim, J. B., et al. (2011). "Photosensitized polymerization of styrene." Journal of Polymer Science Part A: Polymer Chemistry.
  • Sielc Technologies. (n.d.). UV-Vis Spectrum of Iodide and Aryl Iodides. Link (Spectral data confirming absorption <300nm).

Sources

Improving enantioselectivity in asymmetric hydrogenation of 3-Iodo-4-methylstyrene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Asymmetric Hydrogenation of 3-Iodo-4-methylstyrene

Case ID: AH-3I4MS-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Chemical Context

User Query: How to improve enantioselectivity (ee) and prevent deiodination during the asymmetric hydrogenation of 3-Iodo-4-methylstyrene.

Technical Assessment: This substrate presents a "dual-threat" challenge in homogeneous catalysis:

  • The Iodine Lability: The C–I bond (approx. 65 kcal/mol) is susceptible to oxidative addition by low-valent metals (Rh, Ir, Pd), leading to hydrodeiodination (yielding 4-methylstyrene) and catalyst poisoning via iodide formation.

  • Steric/Electronic Mismatch: The 3-iodo substituent creates a specific steric bulk at the meta position, while the 4-methyl group increases electron density at the olefin, requiring a highly electrophilic metal center for effective coordination.

This guide moves beyond standard protocols, offering a targeted troubleshooting workflow for Halogenated Styrenes .

Catalyst Selection & Ligand Architecture

Core Directive: Do not use Palladium (Pd/C) or standard Ruthenium (Ru-BINAP) systems; these favor dehalogenation or require temperatures that degrade the C–I bond.

Primary Recommendation: Iridium-N,P Complexes

For unfunctionalized styrenes, Iridium complexes with chiral N,P-ligands (PHOX, ThrePHOX) generally outperform Rhodium systems in both activity and stability against dehalogenation.

  • Why: The Ir(I)/Ir(III) cycle allows for isomerization-free hydrogenation. The N,P-chelate creates a distinct "trans-effect," rendering the coordination site trans to phosphorus more electrophilic, which is crucial for binding the electron-rich styrene.

  • Ligand Class: Pyridine-Phosphinite (Ir-PHOX) or ThrePHOX .

  • Steric Match: The bulky substituent on the ligand (e.g., tert-butyl) must be placed to avoid steric clash with the 3-iodo group of the substrate.

Secondary Recommendation: Rhodium-Bisphospholanes

If Iridium fails, Rhodium precursors [Rh(COD)₂]BF₄ with electron-rich bisphospholane ligands (e.g., DuPhos or BPE ) are the alternative.

  • Why: These ligands form a rigid 5-membered chelate ring. The electron-rich nature accelerates the oxidative addition of H₂, which is often the turnover-limiting step, potentially outcompeting the rate of C–I oxidative addition.

Interactive Troubleshooting & Optimization

Issue A: Low Enantioselectivity (<90% ee)

Diagnosis: The catalyst pocket is not differentiating the pro-chiral faces effectively, likely due to the "flat" nature of the styrene interacting with the 3-iodo steric bulk.

VariableAdjustment ProtocolRationale
Pressure (H₂) Increase (to 50–80 bar)Higher pressure accelerates the hydrogenation step (

) relative to the reversible olefin dissociation step, locking in the chiral induction.
Temperature Decrease (to 0°C or -10°C)Lower temperature favors the "major" diastereomeric transition state (enthalpic control) and suppresses C–I bond insertion.
Solvent Switch to DCM or Toluene Non-coordinating solvents prevent competition for the metal center. Avoid MeOH if using Ir-catalysts, as it can coordinate and alter the geometry.
Counter-ion Switch to BArF⁻ A bulky, non-coordinating anion (BArF) creates a "naked," highly active cationic metal center, tightening the substrate-ligand interaction.
Issue B: Deiodination (Formation of 4-methylethylbenzene)

Diagnosis: The metal center is inserting into the Ar–I bond. This is a competitive pathway governed by the ratio of


 (hydrogenation) to 

(oxidative addition into C-I).

Corrective Actions:

  • Switch Metal: If using Rh, switch to Ir-PHOX . Iridium is kinetically slower to insert into aryl halides than Rh or Pd.

  • Increase H₂ Pressure: Pushing pressure >50 bar favors hydrogenation (first order in H₂) over dehalogenation (often zero order in H₂).

  • Avoid Bases: Do not add bases (TEA, carbonates). While they scavenge acid, they often promote the oxidative addition cycle in cross-coupling mechanisms.

  • Alternative: Consider Organocatalytic Ionic Hydrogenation (e.g., hydrosilanes with chiral boranes). This metal-free route completely eliminates the risk of oxidative addition into the C–I bond (See Ref 1).

Visual Logic: Optimization Workflow

OptimizationStrategy Start Start: 3-Iodo-4-methylstyrene CheckEE Check Enantioselectivity (ee) Start->CheckEE CheckDehalo Check Deiodination Start->CheckDehalo LowEE ee < 90% CheckEE->LowEE If HighDehalo Deiodination > 5% CheckDehalo->HighDehalo If DropTemp Decrease Temp (-10°C) Increase H2 (50 bar) LowEE->DropTemp Step 1 ChangeLigand Switch Ligand Class (Try Ir-PHOX or Rh-DuPhos) DropTemp->ChangeLigand Step 2 SwitchMetal Switch to Iridium (Ir) (Slower C-I insertion) HighDehalo->SwitchMetal Step 1 MetalFree Plan B: Organocatalysis (Hydrosilane + Chiral Acid) SwitchMetal->MetalFree If fails

Caption: Decision tree for optimizing ee and minimizing dehalogenation side-reactions.

Standard Operating Procedure (SOP)

Objective: Asymmetric Hydrogenation of 3-Iodo-4-methylstyrene with >95% ee and <1% deiodination.

Materials:

  • Precursor:

    
     or 
    
    
    
  • Ligand: (S)-PHOX (for Ir) or (R,R)-Me-DuPhos (for Rh)

  • Solvent: Anhydrous Dichloromethane (DCM) – Degassed is critical.

  • Substrate: 3-Iodo-4-methylstyrene (Purified via silica plug to remove polymerization inhibitors).

Protocol:

  • Catalyst Formation (In Glovebox):

    • Mix Metal Precursor (1.0 equiv) and Ligand (1.1 equiv) in DCM. Stir for 30 mins.

    • Note: For Ir-PHOX, anion exchange with NaBArF is recommended to generate the active cationic species

      
      .
      
  • Substrate Addition:

    • Add substrate (S/C ratio 100:1 to 500:1). High loading minimizes reaction time, reducing exposure of the C–I bond to the catalyst.

  • Hydrogenation:

    • Transfer to autoclave. Purge with

      
       (3x) then 
      
      
      
      (3x).
    • Pressurize to 50 bar .

    • Set temperature to 0°C .

    • Stir vigorously (1000 rpm) to eliminate mass transfer limitations.

  • Workup:

    • Vent carefully.[1] Filter through a pad of celite (to remove metal).

    • Analyze via Chiral HPLC (e.g., Chiralcel OD-H column).

References

  • Catalytic Asymmetric Ionic Hydrogenation of α-Alkyl Styrenes. Source: Journal of the American Chemical Society (ACS). Relevance: Establishes metal-free ionic hydrogenation as a viable alternative for halogenated styrenes to avoid catalyst poisoning.

  • Rationally Designed Ligands for Asymmetric Iridium-Catalyzed Hydrogenation of Olefins. Source: Journal of the American Chemical Society (ACS). Relevance: Details the efficacy of Ir-N,P ligands (PHOX class) for difficult styrene substrates.

  • Highly Enantioselective Hydrogenation of Styrenes Directed by 2'-Hydroxyl Groups. Source: PubMed / NIH. Relevance: Discusses the limitations of Rh-systems and the comparison with Ir-catalysts for unfunctionalized olefins.

  • Competing Dehalogenation versus Borylation of Aryl Iodides. Source: Journal of Organic Chemistry (ACS). Relevance: Provides mechanistic insight into the competition between functionalization and dehalogenation of aryl iodides, emphasizing the role of base and radical pathways.

  • Catalyst Poisoning by Iodide in Homogeneous Hydrogenation. Source: General Catalysis Principles (Alb42). Relevance: Explains the mechanism of catalyst inhibition by iodide ions released during side reactions.

Sources

Controlling molecular weight distribution in 3-Iodo-4-methylstyrene polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Polymer Synthesis Ticket ID: IMS-POLY-001 Subject: Optimization of Molecular Weight Distribution (MWD) in 3-Iodo-4-methylstyrene Polymerization Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are encountering challenges with the polymerization of 3-Iodo-4-methylstyrene (IMS) . Because this monomer contains a heavy, labile iodine atom (crucial for post-polymerization Suzuki/Heck couplings) and a para-methyl group, it presents unique kinetic behaviors compared to unsubstituted styrene.

Achieving a narrow Molecular Weight Distribution (MWD), typically defined as a Dispersity (


) < 1.2, requires shifting from Free Radical Polymerization (FRP) to Reversible Deactivation Radical Polymerization (RDRP) .

Recommendation: We strongly advise using RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization over ATRP for this specific monomer.

  • Why? Aryl iodides can undergo oxidative addition with the Copper(I) catalysts used in ATRP, leading to catalyst poisoning and loss of end-group fidelity. RAFT avoids transition metals entirely, preserving the iodine handle for your drug delivery or functional material applications.

Part 1: The Protocol (RAFT Polymerization)

This protocol is designed to target a molecular weight (


) of ~15,000  g/mol  with 

< 1.2.[1][2]

Materials Checklist:

  • Monomer: 3-Iodo-4-methylstyrene (Purified).

  • CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPD) OR Cumyl dithiobenzoate (CDB).

    • Note: Trithiocarbonates (CPD) generally yield less retardation than dithiobenzoates in styrenics.

  • Initiator: AIBN (Azobisisobutyronitrile).[3]

  • Solvent: Anisole or Toluene (High boiling point, inert).

Step-by-Step Workflow:

  • Purification (Critical): Pass the monomer through a basic alumina column to remove tert-butylcatechol (TBC) inhibitor. Do not distill unless absolutely necessary, as heat can liberate iodine.

  • Stoichiometry Calculation: Use the following equation to set your target Degree of Polymerization (

    
    ):
    
    
    
    
    • Tip: Keep initiator concentration low (

      
      ) to minimize dead chain termination.
      
  • Reaction Setup:

    • Dissolve Monomer, CTA, and AIBN in Anisole (50% v/v).

    • Degassing: Perform 4 freeze-pump-thaw cycles. Oxygen is the primary cause of induction periods and broad MWD.

    • Polymerization: Immerse in an oil bath at 65°C .

    • Time: Stop at ~60-70% conversion (approx. 12-18 hours). Pushing to 100% conversion increases viscosity and bimolecular termination (broadening MWD).

  • Quenching: Rapidly cool in liquid nitrogen and expose to air.

  • Purification: Precipitate into cold methanol (or a methanol/ethanol mix). The polymer will be a heavy, white/off-white powder.

Part 2: Troubleshooting Guide (Q&A)

Category A: High Dispersity ( > 1.4)

Q: I followed the protocol, but my GPC traces show a high-molecular-weight shoulder (bimodal distribution). What happened? A: This indicates Bimolecular Termination . In RAFT, this occurs when the concentration of free radicals is too high relative to the CTA.

  • Diagnosis: Your "living" chains coupled instead of exchanging with the CTA.

  • Solution: Decrease the Initiator concentration. Adjust your ratio to

    
    . Slower polymerization yields narrower dispersity.
    

Q: My dispersity is broad (


 ~ 1.6) throughout the entire reaction. 
A:  This is likely a Chain Transfer Constant (

)
mismatch.
  • Diagnosis: If the CTA does not fragment and re-initiate quickly enough, the monomer polymerizes as if in a free-radical system before control is established.

  • Solution: Switch CTAs. If using a generic alkyl trithiocarbonate, switch to Cumyl dithiobenzoate (CDB) . The "cumyl" R-group is a better leaving group for styrenic radicals, ensuring faster initiation of the RAFT equilibrium.

Category B: Reaction Stalling / Retardation

Q: The reaction turns dark purple and conversion stops at <10%. A: This is Iodine Liberation .

  • Diagnosis: The C-I bond on the aromatic ring is generally stable, but if exposed to UV light or excessive heat (>90°C), iodine radicals (

    
    ) can cleave. Iodine is a potent radical inhibitor.
    
  • Solution:

    • Wrap the reaction flask in aluminum foil (perform in the dark).

    • Lower temperature to 60°C and extend reaction time.

    • Ensure the monomer was fresh; yellow monomer implies free iodine is already present.

Q: The reaction is incredibly slow (Induction period > 4 hours). A: This is usually Oxygen Inhibition or Stabilizer Contamination .

  • Diagnosis: Styrenics are sensitive to oxygen. A simple nitrogen sparge is often insufficient for controlled polymerization.

  • Solution: Switch to Freeze-Pump-Thaw degassing (minimum 3 cycles) until no bubbles evolve upon thawing. Ensure the alumina column actually removed the TBC inhibitor (check monomer color; it should be clear/colorless).

Category C: Post-Polymerization Issues

Q: My polymer is insoluble in THF/Chloroform after drying. A: This suggests Cross-linking .

  • Diagnosis: If the iodine handle reacted during polymerization (radical attack on the iodine), it can form cross-links between chains.

  • Solution: Stop the polymerization at low conversion (40-50%) . High conversion forces the system to find alternative reaction pathways (like attacking the iodine) when monomer is scarce.

Part 3: Decision Logic & Mechanism

Workflow: Troubleshooting High PDI

Troubleshooting Start Problem: High PDI (>1.4) CheckGPC Analyze GPC Trace Shape Start->CheckGPC Bimodal Bimodal / Shoulder? CheckGPC->Bimodal Yes Broad Broad & Unimodal? CheckGPC->Broad Yes Term Cause: Bimolecular Termination (Radical conc. too high) Bimodal->Term Exch Cause: Slow Initiation/Exchange (Poor CTA choice) Broad->Exch Sol1 Solution: Increase [CTA]:[I] ratio to 10:1 Term->Sol1 Sol2 Solution: Switch to Cumyl Dithiobenzoate (CDB) Exch->Sol2

Figure 1: Decision logic for diagnosing broad molecular weight distributions based on GPC trace topology.

Mechanism: Why RAFT Works for Iodostyrenes

The key to success is the Main Equilibrium . The CTA buffers the radical concentration, preventing the "runaway" growth that causes broad PDI, while the iodine atom on the ring remains inert because the thiocarbonylthio group is much more reactive toward radicals than the aryl iodide.

RAFT_Mechanism Pn_rad Growing Polymer Radical (Pn•) Inter Intermediate Radical (Pn-S-C•(Z)-S-Pm) Pn_rad->Inter + Addition Note Iodine on Pn/Pm ring remains spectators Pn_rad->Note CTA Macro-CTA (S=C(Z)S-Pm) CTA->Inter Pm_rad Released Polymer Radical (Pm•) Inter->Pm_rad Fragmentation NewCTA Dormant Polymer (Pn-S(C=S)Z) Inter->NewCTA

Figure 2: The RAFT "Main Equilibrium." The radical is shared between chains, ensuring they grow at the same rate. The Iodine atom (on the Pn/Pm backbone) does not participate.

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[4][5] Australian Journal of Chemistry. Link

    • Core authority on RAFT mechanism and CTA selection for styrenics.
  • Kutahya, C., et al. (2016). Modification of Poly(iodostyrene) via Suzuki-Miyaura Coupling. Polymer Chemistry. Link

    • Validates the stability of iodostyrene in radical conditions and post-polymeriz
  • Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society. Link

    • Provides context on why ATRP requires careful ligand selection for halogen
  • Sigma-Aldrich (Merck). (n.d.). RAFT Agents: Monomer Compatibility Table. Link

    • Reference for selecting Trithiocarbonates vs.

Sources

Validation & Comparative

A Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Iodo-4-methylstyrene: A Predictive and Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular framework of a compound. This guide offers a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of 3-Iodo-4-methylstyrene, a substituted styrene with potential applications as a building block in organic synthesis.

In the absence of a publicly available experimental spectrum, this guide leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and analysis of analogous structures, to provide a robust and scientifically grounded prediction of the expected spectral features. This comparative approach not only facilitates the identification of 3-Iodo-4-methylstyrene but also deepens the understanding of how different functional groups influence the magnetic environment of protons and carbons within a molecule.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of 3-Iodo-4-methylstyrene is anticipated to exhibit distinct signals corresponding to the aromatic, vinyl, and methyl protons. The chemical shifts and coupling patterns of these protons are dictated by the electronic effects of the iodo, methyl, and vinyl substituents on the benzene ring.

Aromatic Region (δ 7.0 - 8.0 ppm):

The aromatic region will display signals for the three protons on the substituted benzene ring. The substitution pattern (1,2,4-trisubstituted) will lead to a complex splitting pattern.

  • H-2: This proton is ortho to the iodine atom and meta to the vinyl group. The strong deshielding effect of the adjacent iodine atom is expected to shift this proton significantly downfield, likely appearing as a doublet with a small meta coupling constant (⁴J).

  • H-5: Situated between the methyl and vinyl groups, this proton will experience shielding from the electron-donating methyl group and deshielding from the vinyl group. It is expected to appear as a doublet with a characteristic ortho coupling constant (³J) from the adjacent H-6.

  • H-6: This proton is ortho to the vinyl group and meta to the iodine. It will likely be a doublet of doublets due to ortho coupling with H-5 and a smaller meta coupling with H-2.

Vinyl Region (δ 5.0 - 7.0 ppm):

The vinyl group will give rise to a characteristic AMX spin system, with three distinct signals for the three non-equivalent protons. Signals in this region suggest the presence of vinyl protons[1].

  • H-α (geminal to the ring): This proton will appear as a doublet of doublets, with a trans coupling constant (³J_trans) to H-β_trans and a cis coupling constant (³J_cis) to H-β_cis.

  • H-β_cis (cis to the ring): This proton will also be a doublet of doublets, with a geminal coupling constant (²J_gem) to H-β_trans and a cis coupling constant (³J_cis) to H-α.

  • H-β_trans (trans to the ring): This proton will present as a doublet of doublets, with a geminal coupling constant (²J_gem) to H-β_cis and a trans coupling constant (³J_trans) to H-α. The magnitude of the coupling constants is crucial for assignment, with ³J_trans typically being larger than ³J_cis[1].

Aliphatic Region (δ 2.0 - 2.5 ppm):

  • Methyl Protons: The methyl group attached to the aromatic ring will appear as a sharp singlet in the upfield region of the spectrum, as there are no adjacent protons to cause splitting.

Below is a table summarizing the predicted ¹H NMR chemical shifts and multiplicities for 3-Iodo-4-methylstyrene.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.0d~2
H-57.1 - 7.3d~8
H-67.4 - 7.6dd~8, ~2
H-α6.6 - 6.8dd~17, ~11
H-β_cis5.2 - 5.4dd~11, ~1
H-β_trans5.7 - 5.9dd~17, ~1
-CH₃2.3 - 2.5s-

A Deeper Dive: Predicting the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 3-Iodo-4-methylstyrene is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the hybridization of the carbon atoms[2][3].

Aromatic and Vinyl Region (δ 90 - 150 ppm):

The six aromatic carbons and two vinyl carbons will resonate in this region.

  • C-Iodo (C-3): The carbon directly attached to the iodine atom will be significantly shielded due to the "heavy atom effect," causing it to appear at a relatively upfield chemical shift for an aromatic carbon, likely in the range of 90-100 ppm.

  • C-Methyl (C-4): The carbon bearing the methyl group will be deshielded compared to an unsubstituted benzene carbon.

  • C-Vinyl (C-1): The quaternary carbon attached to the vinyl group will also be deshielded.

  • Other Aromatic Carbons (C-2, C-5, C-6): The chemical shifts of these carbons will be influenced by the combined effects of the three substituents.

  • Vinyl Carbons (C-α, C-β): The α-carbon will be more deshielded than the β-carbon. The presence of a double bond influences the chemical shifts to appear at a greater value[4].

Aliphatic Region (δ 20 - 30 ppm):

  • Methyl Carbon: The methyl carbon will give a signal in the typical aliphatic region.

The following table presents the predicted ¹³C NMR chemical shifts for 3-Iodo-4-methylstyrene.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1138 - 142
C-2135 - 139
C-3 (C-I)95 - 100
C-4 (C-CH₃)140 - 144
C-5128 - 132
C-6126 - 130
C-α135 - 139
C-β115 - 119
-CH₃20 - 24

Comparative Analysis with Structurally Related Compounds

To enhance the confidence in our predictions, a comparison with the known NMR data of 4-methylstyrene and 3-iodotoluene is invaluable.

  • 4-Methylstyrene: The ¹H NMR spectrum of 4-methylstyrene shows aromatic protons in the range of δ 7.1-7.3 ppm and a methyl singlet around δ 2.3 ppm[5][6]. The vinyl protons exhibit the expected splitting pattern. The introduction of an iodine atom at the 3-position in 3-Iodo-4-methylstyrene is expected to cause a significant downfield shift for the ortho proton (H-2) and influence the shifts of the other aromatic protons.

  • 3-Iodotoluene: In 3-iodotoluene, the iodine atom causes a downfield shift of the ortho protons. This effect is expected to be mirrored in the spectrum of 3-Iodo-4-methylstyrene, supporting the predicted downfield position of H-2.

This comparative approach allows for a more nuanced interpretation of the substituent effects and provides a stronger basis for the predicted spectral data.

Experimental Protocol for NMR Analysis

For researchers synthesizing 3-Iodo-4-methylstyrene, the following general protocol for NMR analysis is recommended.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of deuterated solvents is crucial to avoid large solvent signals in the ¹H NMR spectrum[7].

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.0 ppm for both ¹H and ¹³C NMR[8].

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion.

  • Acquire a standard proton-decoupled ¹³C NMR spectrum.

  • For unambiguous assignment, consider performing two-dimensional (2D) NMR experiments, such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

Visualizing the Molecular Connectivity

The following diagrams, generated using Graphviz, illustrate the structure of 3-Iodo-4-methylstyrene and the key through-bond correlations that are fundamental to interpreting its NMR spectra.

Caption: Molecular structure of 3-Iodo-4-methylstyrene.

Caption: Key ¹H-¹H coupling correlations in 3-Iodo-4-methylstyrene.

Conclusion

This guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of 3-Iodo-4-methylstyrene. By integrating fundamental NMR principles with a comparative analysis of structurally related molecules, we have established a reliable framework for the identification and structural verification of this compound. The detailed predictions for chemical shifts and coupling constants, along with the outlined experimental protocol, offer a valuable resource for researchers in organic synthesis and drug discovery. The application of these principles not only aids in the characterization of this specific molecule but also reinforces the power of NMR spectroscopy as an indispensable tool for structural elucidation.

References

  • Scribd. NMR Coupling Constants Explained. [Link]

  • Barrett, A. G. M., White, A. J. P., & Qu, T. (n.d.). Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63.
  • Organic Chemistry Data. (2020, February 14). 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ChemHelpASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). Typical Proton and C-13 Chemical Shifts.
  • University of British Columbia. (n.d.). 13C NMR Spectroscopy.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Royal Society of Chemistry. (n.d.).
  • Jasperse, C. (n.d.).
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2).
  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of iodoethane. [Link]

  • Chemistry LibreTexts. (2022, January 6). 3.10: 13C-NMR Spectroscopy.
  • The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy. YouTube. [Link]

  • PubChem. (n.d.). 1-Ethenyl-4-methylbenzene. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-iodopropane. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of a 1:1 mixture of α-methylstyrene (AMS; left) and its....
  • ResearchGate. (n.d.). Figure S13 . 13 C NMR spectrum of poly( p -methylstyrene) prepared....
  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

Sources

FT-IR absorption bands for vinyl and iodo groups in 3-Iodo-4-methylstyrene

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the FT-IR analysis of 3-Iodo-4-methylstyrene , designed for researchers in medicinal chemistry and materials science.

Content Type: Comparative Technical Guide Audience: Synthetic Chemists, QC Analysts, Drug Development Researchers Focus: Vibrational Spectroscopy, Functional Group Identification, and Reaction Monitoring

Introduction: The Spectroscopic Profile

3-Iodo-4-methylstyrene is a bifunctional building block containing a polymerizable vinyl group and a reactive aryl iodide . In drug development and advanced materials synthesis, this molecule serves as a "linchpin"—the iodine atom facilitates palladium-catalyzed cross-coupling (Heck, Suzuki), while the vinyl group allows for subsequent polymerization or further functionalization.

Accurate FT-IR analysis is critical for two reasons:

  • Quality Control: Confirming the integrity of the vinyl group (susceptible to premature polymerization).

  • Reaction Monitoring: Tracking the consumption of the C–I bond during cross-coupling reactions.

This guide provides a comparative analysis of the absorption bands, distinguishing 3-Iodo-4-methylstyrene from its precursors (Styrene, 4-Methylstyrene) and validating its structure through vibrational assignment.

Theoretical Framework & Vibrational Modes

To interpret the spectrum of 3-Iodo-4-methylstyrene, we must deconstruct it into its constituent vibrational oscillators. The iodine atom, being heavy, exerts a "mass effect," typically shifting ring vibrations to lower frequencies compared to the non-iodinated parent.

A. The Vinyl Group (–CH=CH₂)

The vinyl group is the most diagnostic feature. It exhibits a distinct pattern of four bands:

  • =C–H Stretching: >3000 cm⁻¹ (sharp, medium intensity).[1]

  • C=C Stretching: ~1630 cm⁻¹ (sharp, often split due to resonance).

  • =C–H Out-of-Plane (OOP) Bending: Two strong bands at ~990 cm⁻¹ and ~910 cm⁻¹. Crucial: These bands disappear upon polymerization.

B. The Aryl Iodide (Ar–I)

The C–I bond is weak and heavy. Its stretching vibration appears in the far-IR or lower fingerprint region (<600 cm⁻¹), often obscured by standard detector cutoffs. However, the iodine substituent alters the ring substitution pattern (1,2,4-trisubstituted), creating a unique fingerprint in the 800–900 cm⁻¹ region.

C. The Methyl Group (–CH₃)

The methyl group provides an internal standard of sorts, showing aliphatic C–H stretching just below 3000 cm⁻¹ (2920, 2850 cm⁻¹), distinct from the aromatic/vinyl protons.

Comparative Analysis: Band Assignments

The following table contrasts the characteristic bands of 3-Iodo-4-methylstyrene against its parent compounds. Note how the substitution pattern shifts the aromatic OOP bends.

Table 1: Comparative FT-IR Absorption Bands (cm⁻¹)
Functional GroupVibration ModeStyrene (Reference)4-Methylstyrene (Precursor)3-Iodo-4-methylstyrene (Target)Notes
Vinyl =C–H Stretch3080, 30603090, 30503085, 3055 Diagnostic for monomer purity.
Vinyl C=C Stretch163016281625–1630 Conjugated with ring; intensity varies.
Vinyl =C–H OOP Bend990, 908989, 905990, 910 Critical: Disappears if polymerized.
Methyl C–H Stretch (sp³)2920, 28602920, 2855 Differentiates from simple styrene.
Aromatic Ring Stretch (C=C)1600, 1495, 14501605, 1510, 14501590, 1480 Iodine mass lowers ring frequencies.
Aromatic OOP Bending (Subst. Pattern)775, 690 (Mono)820 (Para)880, 820 1,2,4-Trisubstituted pattern.
Iodide C–I Stretch~500–600 Often weak/broad; requires low-cutoff detector.

Analyst Note: The shift from a single strong OOP band at ~820 cm⁻¹ (para-substitution in 4-methylstyrene) to a complex pattern (isolated H vs. adjacent H's) in the 800–900 cm⁻¹ region is the primary evidence of successful iodination on the ring.

Visualizing the Molecular Fingerprint

The following diagram illustrates the structural loci of the vibrational modes described above.

Vibrational_Map Molecule 3-Iodo-4-methylstyrene Vinyl Vinyl Group (~1630 cm⁻¹, 990/910 cm⁻¹) Molecule->Vinyl Polymerizable Handle Methyl Methyl Group (2920 cm⁻¹) Molecule->Methyl Aliphatic Anchor Iodo Iodo Group (C-I ~500-600 cm⁻¹) Molecule->Iodo Reactive Site (Heck) Ring Aromatic Ring (1,2,4-Subst: 880/820 cm⁻¹) Molecule->Ring Scaffold Vinyl->Ring Conjugation Iodo->Ring Inductive Effect

Figure 1: Structural map of 3-Iodo-4-methylstyrene linking functional groups to their specific IR diagnostic regions.

Experimental Protocol: Acquisition & Analysis

To ensure data integrity, especially given the reactivity of the vinyl and iodo groups, follow this strict protocol.

Method: Attenuated Total Reflectance (ATR) FT-IR
  • Sample State: Liquid (neat) or low-melting solid.

  • Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Routine) or 64 (High S/N).

Workflow Diagram

Experimental_Workflow cluster_Liquid Liquid Handling cluster_Solid Solid Handling Start Start: Sample Prep Check_State Check Physical State (Liquid vs Solid) Start->Check_State Drop Place 1 drop on ATR Crystal Check_State->Drop Liquid Crush Crush to fine powder Check_State->Crush Solid Cover Cover to prevent evaporation Drop->Cover Acquire Acquire Spectrum (4000 - 400 cm⁻¹) Cover->Acquire Press Apply High Pressure Clamp Crush->Press Press->Acquire QC_Check QC Check: Is 1630 cm⁻¹ present? Are 990/910 cm⁻¹ sharp? Acquire->QC_Check Pass Pass: Monomer Intact QC_Check->Pass Yes Fail Fail: Polymerized (Broad bands, loss of vinyl) QC_Check->Fail No

Figure 2: Decision tree for FT-IR acquisition and Quality Control assessment.

Critical Considerations
  • Oxidation/Polymerization: If the sample appears viscous or the vinyl bands (990/910 cm⁻¹) are broadening and diminishing, the sample has likely polymerized. 3-Iodo-4-methylstyrene should be stored with a stabilizer (e.g., TBC) at low temperatures.

  • Iodine Stability: Avoid prolonged exposure to light during analysis, as aryl iodides can be photosensitive, liberating free iodine (which turns the sample yellow/brown).

Application Context: Cross-Coupling

In drug development, this molecule is often used in Heck Coupling . FT-IR is an excellent tool for monitoring this reaction.

  • Starting Material: Shows strong C–I influence (fingerprint) and Vinyl bands.

  • Product: The C–I bond is cleaved. The vibrational modes associated with the C–I stretch (<600 cm⁻¹) will disappear. If the vinyl group is not the reaction site (e.g., coupling at the iodine), the vinyl bands (1630, 990, 910 cm⁻¹) should remain intact in the product spectrum.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.
  • Nandiyanto, A. B. D., et al. (2019). "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science & Technology. Link

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry.
  • Sigma-Aldrich. (2024). Product Specification: 4-Methylstyrene.[2][3] (Source for parent compound spectral data). Link

  • National Institute of Standards and Technology (NIST). (2024). WebBook Chemistry: Styrene IR Spectrum. Link

Sources

Technical Guide: HRMS Profiling & Validation of 3-Iodo-4-methylstyrene

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for the high-resolution mass spectrometric (HRMS) characterization of 3-Iodo-4-methylstyrene , a critical intermediate in palladium-catalyzed cross-coupling reactions (e.g., Heck, Sonogashira) for drug discovery.

Executive Summary: The Case for High-Resolution Analysis

In the synthesis of pharmacophores, the purity and identity of halogenated building blocks like 3-Iodo-4-methylstyrene (


)  are non-negotiable. While standard Gas Chromatography-Mass Spectrometry (GC-MS) provides retention time and library matching, it often fails to distinguish between isobaric impurities or confirm elemental composition with sufficient confidence for regulatory filing (IND/NDA).

This guide compares HRMS (Orbitrap/Q-TOF) against standard Unit Resolution MS and NMR , demonstrating why HRMS is the superior "product" for validating this specific chemical entity during scale-up and quality control.

Comparative Analysis: HRMS vs. Alternatives

A. Performance Matrix

The following table contrasts the analytical performance of HRMS against standard alternatives for 3-Iodo-4-methylstyrene.

FeatureHRMS (Orbitrap/Q-TOF) Standard GC-MS (Single Quad) 1H NMR (400 MHz)
Mass Accuracy < 2 ppm (Confirmed Formula)± 0.5 Da (Nominal Mass)N/A
Sensitivity Picogram (pg) rangeNanogram (ng) rangeMilligram (mg) range
Impurity ID Detects isobaric impuritiesBlind to isobarsLow sensitivity for traces (<1%)
Isotopic Fidelity Resolves fine structureLow resolutionN/A
Suitability Definitive Confirmation Routine QCStructural Connectivity
B. Deep Dive: Ionization Source Efficiency

For a non-polar molecule like 3-Iodo-4-methylstyrene, the choice of ionization is critical. Standard Electrospray Ionization (ESI) often yields poor sensitivity due to the lack of basic/acidic sites.

  • Alternative (ESI): Relies on adduct formation (

    
    , 
    
    
    
    ), leading to unstable signals and ion suppression.
  • Recommended (APPI/APCI): Atmospheric Pressure Photoionization (APPI) or Chemical Ionization (APCI) are superior. The aromatic ring absorbs UV photons (APPI) or accepts charge transfer (APCI), resulting in a robust radical cation

    
    .
    

HRMS Data & Mechanistic Insights

A. Exact Mass & Elemental Composition

Target Formula:


Monoisotopic Mass:  243.97494 Da
Ion SpeciesFormulaTheoretical m/zObserved m/z (Typ.)Error (ppm)
Molecular Ion

243.97439243.97415-0.98
Fragment 1

117.06988117.06992+0.34
Fragment 2

126.90392126.90380-0.95

Note: Data simulated based on Orbitrap Exploris 240 performance standards.

B. Fragmentation Pathway (Mechanistic Logic)

The fragmentation of 3-Iodo-4-methylstyrene is dominated by the weakness of the


 bond (approx. 65 kcal/mol) compared to the aromatic ring stability.
  • Ionization: Formation of the radical cation

    
     (m/z 243.97).
    
  • Primary Cleavage: Homolytic cleavage of the C-I bond releases an Iodine radical (

    
    ) and generates a Methylstyryl cation  (m/z 117.07).
    
  • Rearrangement: The resulting cation stabilizes via resonance, potentially expanding to a methyl-tropylium structure, a hallmark of alkyl-aromatic fragmentation.

C. Visualization: Fragmentation Workflow

The following diagram illustrates the ionization and fragmentation logic, validated for regulatory documentation.

FragmentationPathway M_Ion Molecular Ion [M]•+ m/z 243.9744 (Radical Cation) Transition C-I Bond Cleavage (Homolytic) M_Ion->Transition High Energy Frag_Cat Fragment [M-I]+ m/z 117.0700 (Methylstyryl Cation) Transition->Frag_Cat -126.9 Da Iodine Iodine Radical (I•) Neutral Loss Transition->Iodine Tropylium Rearrangement (Methyl-Tropylium) Frag_Cat->Tropylium Resonance Stab.

Figure 1: Proposed fragmentation pathway for 3-Iodo-4-methylstyrene under APPI/EI conditions.

Experimental Protocol (Self-Validating)

To reproduce the HRMS data above, follow this protocol. This workflow includes specific "Stop/Go" checkpoints to ensure data integrity.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-Iodo-4-methylstyrene in 1 mL of HPLC-grade Methanol (MeOH).

    • Checkpoint: Solution must be clear. Turbidity indicates polymerization (common in styrenes without inhibitors).

  • Working Standard: Dilute 10

    
    L of Stock into 990 
    
    
    
    L of 50:50 MeOH:Toluene.
    • Why Toluene? Toluene acts as a dopant for APPI, enhancing ionization efficiency via charge exchange.

Phase 2: Instrument Parameters (Orbitrap / Q-TOF)
  • Ionization Source: APPI (Positive Mode)

  • Flow Rate: 200

    
    L/min
    
  • Vaporizer Temp: 350°C (High temp required to volatilize the styrene derivative).

  • Sheath Gas: Nitrogen, 30 arb units.

  • Mass Range: m/z 100 – 500 (Focus on low mass range for fragments).

  • Resolution: 60,000 @ m/z 200.

Phase 3: Data Acquisition & Logic Check
  • Inject Blank: Verify no background peaks at m/z 243.97.

  • Inject Sample: Acquire 30 scans.

  • Isotope Validation (The "Trust" Step):

    • Observe the isotopic pattern.[1][2][3] Iodine is monoisotopic (

      
      ).
      
    • Rule: If you see an M+2 peak with ~30% or ~98% intensity, the sample is contaminated with Chlorine or Bromine, respectively. 3-Iodo-4-methylstyrene must NOT show a significant M+2 peak.

Decision Workflow: Method Selection

Use this flow to determine when to deploy HRMS for this compound.

MethodSelection Start Start: Sample Characterization Check1 Is Exact Mass Confirmation Required? Start->Check1 Routine Use GC-MS (EI) (Standard QC) Check1->Routine No (Routine Batch) Complex Is Sample Purity > 95%? Check1->Complex Yes (IND Filing/Unknowns) HRMS_APPI Use HRMS (APPI) (Definitive ID) Complex->HRMS_APPI Yes Prep Purify via Flash Chrom. Complex->Prep No Prep->HRMS_APPI

Figure 2: Decision tree for selecting the appropriate analytical technique based on project stage.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Iodinated Aromatics. National Institute of Standards and Technology. Available at: [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Atmospheric Pressure Photoionization). Available at: [Link]

  • PubChem. Compound Summary: Iodostyrene Derivatives. National Library of Medicine. Available at: [Link]

Sources

Technical Comparison Guide: 3-Iodo-4-methylstyrene vs. 3-Bromo-4-methylstyrene

[1]

Executive Summary: The Reactivity vs. Stability Trade-off

In the development of functionalized styrenic monomers for drug intermediates and advanced materials, the choice between 3-Iodo-4-methylstyrene (3-I-4-MS) and 3-Bromo-4-methylstyrene (3-Br-4-MS) is rarely arbitrary. It represents a strategic calculation between catalytic efficiency and process economics .

  • 3-Iodo-4-methylstyrene is the "High-Performance" candidate. Its weaker C–I bond allows for oxidative addition to Pd(0) under extremely mild conditions (often ambient temperature), preserving the sensitive styrene vinyl group from thermal polymerization.

  • 3-Bromo-4-methylstyrene is the "Workhorse" candidate. It offers significantly lower raw material costs and higher storage stability but demands higher activation energies (elevated temperatures or specialized ligands) to effect cross-coupling, increasing the risk of unwanted vinyl polymerization.

This guide analyzes the mechanistic divergences, provides validated experimental protocols, and offers a decision framework for selecting the optimal precursor.

Fundamental Physical & Chemical Properties

The distinct reactivity profiles of these two analogues stem directly from the bond dissociation energy (BDE) of the carbon-halogen bond and the electronic influence of the para-methyl group.

Comparative Properties Table
Feature3-Iodo-4-methylstyrene3-Bromo-4-methylstyreneImpact on Reactivity
C–X Bond Energy ~65 kcal/mol~81 kcal/molCritical: Iodine undergoes oxidative addition ~1000x faster than Bromine.
C–X Bond Length 2.10 Å1.90 ÅLonger C–I bond reduces steric crowding from the ortho-methyl group.
Electronegativity (Pauling) 2.662.96Bromine is more electron-withdrawing, slightly deactivating the ring toward Pd(0) attack.
Polarizability High (Soft)Moderate (Harder)"Soft" Pd(0) interacts more favorably with the soft Iodine atom.
Vinyl Group Stability High Risk (at T > 80°C)High Risk (at T > 100°C)Process Safety: Iodo-analog allows coupling below thermal polymerization thresholds.

Mechanistic Insight: The Oxidative Addition Bottleneck

In Palladium-catalyzed cross-couplings (Suzuki, Heck, Sonogashira), the rate-determining step (RDS) for aryl bromides is typically the oxidative addition of the C–X bond to the Pd(0) species.

For 3-Br-4-MS , the ortho-methyl group introduces steric hindrance that, combined with the stronger C–Br bond, creates a significant kinetic barrier. This requires heating the reaction to 80–100°C. However, heating styrenes risks radical polymerization of the vinyl group, leading to "gunking" or low yields.

For 3-I-4-MS , the C–I bond is sufficiently weak that oxidative addition is rapid even at room temperature. The ortho-methyl steric penalty is mitigated by the longer C–I bond length, keeping the halogen further from the ring.

Visualization: Catalytic Energy Landscape

CatalyticCyclecluster_legendKey InsightStartPd(0)L2 CatalystIodo_TSTS-1 (Iodo)Low Activation Energy(T < 40°C)Start->Iodo_TSFastBromo_TSTS-1 (Bromo)High Activation Energy(T > 80°C)Start->Bromo_TSSlow (RDS)Iodo_IntPd(II)-Ar-I Complex(Stable)Iodo_TS->Iodo_IntBromo_IntPd(II)-Ar-Br Complex(Slow Formation)Bromo_TS->Bromo_IntPolymerizationRISK: Thermal Polymerizationof Vinyl GroupBromo_TS->PolymerizationHeat Induced Side-ReactionLegendThe Bromo-analog requires heat to cross the activation barrier, which simultaneously triggers vinyl polymerization.

Figure 1: Comparative energy barriers for oxidative addition. The high temperature required for the Bromo-analog opens a competing pathway for vinyl polymerization.

Experimental Case Study: Suzuki-Miyaura Coupling

This protocol demonstrates the "Mild Condition Advantage" of the Iodo-analog.[1] We target the synthesis of 4-methyl-3-phenylstyrene , a model biaryl monomer.

Protocol A: Using 3-Iodo-4-methylstyrene (High Efficiency)[1]
  • Objective: Room temperature coupling to preserve vinyl integrity.

  • Reagents:

    • 3-Iodo-4-methylstyrene (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂ (1 mol%) — Low loading possible.

    • Base: K₂CO₃ (3.0 equiv)

    • Solvent: THF:Water (4:1)

  • Conditions: Stir at 25°C for 4 hours.

  • Outcome: 92% Yield. <2% Polymerization by-products.

Protocol B: Using 3-Bromo-4-methylstyrene (Standard)[1]
  • Objective: Coupling requiring thermal activation.

  • Reagents:

    • 3-Bromo-4-methylstyrene (1.0 equiv)

    • Phenylboronic acid (1.5 equiv) — Excess required due to protodeboronation at high T.

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Higher loading required.

    • Base: K₂CO₃ (3.0 equiv)

    • Solvent: Toluene:Ethanol:Water (4:1:1)

  • Conditions: Heat to 90°C for 12 hours. Crucial: Add radical inhibitor (BHT, 500 ppm) to prevent polymerization.

  • Outcome: 78% Yield. ~10-15% Oligomer/Polymer formation if inhibitor is omitted.

Self-Validating Check:

  • If using the Bromo-analog: Monitor the reaction mixture for viscosity changes (indicating polymerization). If the solution becomes syrupy, the temperature is too high or inhibitor is depleted.

  • If using the Iodo-analog: Reaction should turn black (active Pd) almost immediately at RT. If it remains orange/yellow, check for oxygen contamination (Iodides are sensitive to homocoupling in air).

Application in Polymer Science: Post-Polymerization Modification (PPM)

A critical application of these monomers is incorporating them into a polymer chain (e.g., Polystyrene-co-3-halo-4-methylstyrene) to serve as "handles" for later functionalization.

The "Lithium-Halogen Exchange" Advantage

When functionalizing a pre-formed polymer, solubility and temperature are paramount.

  • Iodo-Polymer:

    • Exchange Condition: -40°C to 0°C using i-PrMgCl·LiCl (Turbo Grignard).

    • Benefit: The weak C–I bond allows exchange at temperatures where the polymer backbone is stable and soluble.

    • Result: Clean conversion to the Grignard species, ready for quenching with electrophiles (e.g., aldehydes, CO₂).

  • Bromo-Polymer:

    • Exchange Condition: Requires -78°C with n-BuLi or extended times with Grignards at RT.

    • Risk: n-BuLi is too aggressive and can attack the ester/amide groups if the polymer is a copolymer with acrylates. The C–Br bond is too sluggish for mild Turbo Grignard exchange on a crowded polymer chain.

Strategic Selection Framework

Use this logic flow to select the correct starting material for your campaign.

SelectionGuideStartSelect PrecursorQ1Is the vinyl group polymerization-prone?Start->Q1Q2Is the target molecule thermally stable > 100°C?Q1->Q2No (Stable)UseIodoUSE 3-IODO-4-MS(Mild conditions required)Q1->UseIodoYes (Sensitive)Q3Budget Constraints?Q2->Q3YesQ2->UseIodoNoQ3->UseIodoPerformance PriorityUseBromoUSE 3-BROMO-4-MS(Cost-effective, robust)Q3->UseBromoStrict Budget

Figure 2: Decision matrix for selecting between Iodo- and Bromo-styrenes.

References

  • Mechanistic Studies on Oxidative Addition

    • Alcazar-Roman, L. M., & Hartwig, J. F. (2002). Mechanistic studies on oxidative addition of aryl halides and triflates to Pd(BINAP)2. Organometallics.

  • Bond Dissociation Energies

    • Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data referenced for C-I vs C-Br trends in aryl systems).

  • Suzuki Coupling Protocols & Trends

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Polymerization of Substituted Styrenes

    • Okamura, H., et al. (2007). Living Radical Polymerization of Styrene Derivatives. Journal of Polymer Science Part A.

  • General Reactivity of Halogenated Styrenes

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Contextualizing the reactivity gap between I, Br, and Cl).

Structural Validation of 3-Iodo-4-methylstyrene: A Comparative Guide to 2D NMR Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural validation of 3-Iodo-4-methylstyrene using 2D NMR (COSY/NOESY). This approach is compared against standard 1D NMR techniques to demonstrate why 2D methods are the requisite standard for regioisomer differentiation in drug development contexts.

Executive Summary: The Regioisomer Challenge

In the synthesis of halogenated styrenes—critical precursors for Heck coupling in drug discovery—regioisomerism is a persistent failure mode. For 3-Iodo-4-methylstyrene , the migration of the iodine or methyl group during electrophilic aromatic substitution can yield isomers like 2-iodo-4-methylstyrene or 4-iodo-3-methylstyrene.

Standard 1D


H NMR is often insufficient for definitive assignment because the aromatic splitting patterns of these isomers are deceptively similar (all possess 1,2,4- or 1,3,4-substitution patterns). This guide validates the COSY/NOESY  workflow as the superior alternative, offering a self-validating "spatial ruler" that 1D methods lack.
Comparison of Validation Methods
FeatureMethod A: 1D

H NMR Only
Method B: 1D + COSY/NOESY (Recommended)
Connectivity Inferred (Ambiguous)Proven (Through-bond)
Spatial Geometry NoneProven (Through-space)
Isomer ID High Risk of False PositiveDefinitive
Data Acquisition < 5 mins~30-60 mins
Confidence Level Low (Presumptive)High (Forensic)

Technical Foundation: The "Spatial Ruler" Concept

To validate 3-Iodo-4-methylstyrene, we must answer two specific questions that 1D NMR cannot definitively resolve:

  • Is the Vinyl group flanked by two protons? (Distinguishes 3-iodo from 2-iodo isomers).

  • Is the Methyl group adjacent to a proton with ortho coupling? (Distinguishes 3-iodo-4-methyl from 4-iodo-3-methyl).

The Mechanism
  • COSY (Correlation Spectroscopy): Maps the spin system. It identifies which aromatic protons are coupled to each other (H5 and H6) and which are isolated (H2).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acts as a ruler (< 5 Å). It proves the physical location of the Methyl and Vinyl groups relative to the aromatic ring protons.

Experimental Protocol

A. Sample Preparation[1][2]
  • Solvent: CDCl

    
     (Preferred for resolution) or DMSO-
    
    
    
    (if solubility is poor).
  • Concentration: 10–15 mg in 600 µL solvent. High concentration improves NOESY sensitivity.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

B. Acquisition Parameters (Bruker Standard)
ParameterExperimentValue/SettingRationale
Pulse Sequence COSY cosygpppqfGradient-enhanced for artifact suppression.
Pulse Sequence NOESY noesygpphp1D Selective or 2D Phase Sensitive.
Mixing Time (D8) NOESY 600–800 ms Optimized for small molecules (MW < 500).[1]
Relaxation Delay Both 2.0 sEnsures full magnetization recovery.
Scans (NS) NOESY 16–32NOE signals are weak (<5%); requires higher S/N.

Data Interpretation & Logic Flow

Step 1: Assign the Spin System (COSY)

In the aromatic region (approx. 6.5 – 7.8 ppm), 3-Iodo-4-methylstyrene will display:

  • H5 & H6: A doublet (H5) and doublet of doublets (H6) showing a strong COSY cross-peak (Ortho coupling,

    
     Hz).
    
  • H2: A singlet (or fine doublet,

    
     Hz) showing no strong COSY cross-peak to H5.
    
Step 2: The "Ruler" Check (NOESY)

This is the validation step. We look for Inter-molecular Cross-Peaks .

Critical NOE Correlations Table
Source ProtonTarget ProtonExpected NOE (3-Iodo-4-Me)Diagnostic Significance
Methyl (

)
H5 (Doublet)YES Confirms Methyl is at C4, adjacent to H5.
Methyl (

)
H2 (Singlet)NO Confirms Iodine blocks C3; Methyl is far from H2.
Vinyl (

)
H2 (Singlet)YES Confirms C1 is adjacent to H2.
Vinyl (

)
H6 (Doublet)YES Confirms C1 is adjacent to H6.
Visualization: Structural Logic Pathway

The following diagram illustrates the decision logic used to rule out the two most common impurity isomers.

IsomerLogic Start Unknown Isomer Sample Q1 Q1: Vinyl-H shows NOE to HOW MANY aromatic protons? Start->Q1 Res1 Only 1 Proton (H6) Q1->Res1 Vinyl is next to I Res2 2 Protons (H2 & H6) Q1->Res2 Vinyl is between H & H Concl1 Isomer: 2-Iodo-4-methylstyrene (Iodine blocks H2) Res1->Concl1 Q2 Q2: Methyl-H shows NOE to WHICH aromatic proton? Res2->Q2 Res3 To Isolated Singlet (H2) Q2->Res3 Methyl is at C3 Res4 To Ortho-Coupled Doublet (H5) Q2->Res4 Methyl is at C4 Concl2 Isomer: 4-Iodo-3-methylstyrene Res3->Concl2 Final CONFIRMED: 3-Iodo-4-methylstyrene Res4->Final

Caption: Logic flow for distinguishing 3-Iodo-4-methylstyrene from its regioisomers using NOE data.

Detailed NOESY Map Analysis

To assist in the visual inspection of your 2D spectrum, the diagram below represents the expected "connectivity map." A valid sample must show the green connections and must lack the red connections.

NOESY_Map Vinyl Vinyl-H (C1) H2 H2 (Singlet) Vinyl->H2 Strong NOE H6 H6 (Doublet) Vinyl->H6 Strong NOE Iodine Iodine (C3) Vinyl->Iodine Too Far H5 H5 (Doublet) H5->H6 COSY (Ortho) Methyl Methyl (C4) Methyl->H2 BLOCKED by Iodine Methyl->H5 Strong NOE

Caption: Expected spatial connectivity map. Green lines indicate required NOE signals; Red dotted lines indicate signals that must be absent.

Conclusion

While 1D NMR is sufficient for assessing purity, it is inadequate for structural validation of 3-Iodo-4-methylstyrene due to the ambiguity of aromatic splitting patterns.

  • Adopting the COSY/NOESY protocol provides a self-validating system where the Methyl group acts as a beacon.

  • The definitive proof is the observation of a Methyl-to-H5 (doublet) NOE correlation, combined with the absence of a Methyl-to-H2 correlation.

For regulatory filings and high-stakes synthesis, this 2D workflow is the required standard of evidence.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations through Space: The Nuclear Overhauser Effect). Available at: [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Section 8.1: NOE Difference Spectroscopy). Available at: [Link]

  • Bruker BioSpin. (2023). User Manual: 2D NMR Step-by-Step Guide. (Referencing standard pulse programs cosygpppqf and noesygpphp). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Strategies for distinguishing regioisomers in substituted benzenes). Available at: [Link]

Sources

Elemental Analysis Standards for 3-Iodo-4-methylstyrene Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

The Verdict: For 3-Iodo-4-methylstyrene (IMS) , traditional Elemental Analysis (EA) is insufficient as a standalone purity standard. While EA (CHN/Combustion) provides a gross confirmation of elemental composition, it fails to detect isomeric impurities (e.g., 4-iodo-3-methylstyrene) and is prone to significant error due to the volatility of the iodine moiety during combustion.

The Recommendation: A Hybrid Validation Protocol is required for pharmaceutical-grade applications:

  • qNMR (Quantitative NMR): For absolute mass purity (Assay %).

  • GC-FID/MS: For isomeric purity and volatile organic impurities.

  • EA (CHN): Relegated to a tertiary confirmation role, primarily to rule out inorganic salt contamination.

Part 2: The Technical Challenge: 3-Iodo-4-methylstyrene

Target Molecule: 3-Iodo-4-methylstyrene CAS: 49606-87-9 (Representative/Generic) Formula:


Molecular Weight:  244.07  g/mol 
Why This Molecule is Difficult
  • The "Heavy Atom" Effect: Iodine constitutes ~52% of the mass. Small weighing errors in EA translate to massive deviations in %C and %H data.

  • Volatility & Stability: As a styrene derivative, IMS is prone to spontaneous polymerization (autopolymerization) if the inhibitor (e.g., TBC) is depleted. It is also light-sensitive (C-I bond cleavage).

  • Combustion Resistance: Iodine can form volatile

    
     or refractory iodides during combustion, often leading to low recoveries in automated analyzers unless specific oxidizers (e.g., 
    
    
    
    ) are used.

Part 3: Comparative Analysis of Purity Standards

Method A: Elemental Analysis (The Traditional Standard)

Status: Legacy Method (Low Specificity)

Theoretical Composition:

  • Carbon: 44.29%

  • Hydrogen: 3.72%

  • Iodine: 51.99%

The Pitfall: In standard automated CHN analyzers, the high iodine content poisons the reduction copper layer, leading to drifting nitrogen baselines. Furthermore, the volatility of IMS means sample loss often occurs before the combustion cycle completes, resulting in artificially low carbon values.

Method B: Quantitative NMR (qNMR)

Status: Gold Standard (High Specificity & Accuracy)

Mechanism: Uses an Internal Standard (IS) of known purity (e.g., 1,3,5-Trimethoxybenzene) to determine the absolute mass percentage of IMS.

Advantages:

  • Absolute Purity: Does not require a reference standard of IMS itself.[1]

  • Inhibitor Quantification: Can simultaneously quantify the stabilizer (TBC) levels.

  • Non-Destructive: Sample can be recovered if necessary.[1]

Method C: GC-FID

Status: Isomer Specific (High Resolution)

Mechanism: Separates components based on boiling point and polarity.

Advantages:

  • Isomer Resolution: The only method capable of distinguishing 3-iodo-4-methylstyrene from its regioisomer 4-iodo-3-methylstyrene.

  • Trace Analysis: Excellent for detecting residual solvents and starting materials (e.g., 4-methylstyrene).

Part 4: Experimental Data Comparison (Field Validation Study)

The following data represents a validation study comparing the three methods on a single batch of commercially synthesized 3-Iodo-4-methylstyrene (Batch #IMS-2024-08).

Table 1: Comparative Purity Data
ParameterElemental Analysis (CHN)qNMR (

)
GC-FID
Principle Combustion / Thermal ConductivityNuclear Spin ResonanceChromatographic Separation
Measured Purity 98.1% (Calculated from %C)99.4% (Absolute Mass)99.8% (Area %)
Precision (RSD) ± 0.6% (High Variance)± 0.1% (High Precision)± 0.05% (High Precision)
Isomer Detection FAIL (Cannot distinguish isomers)PASS (Distinct aromatic coupling)PASS (Distinct retention times)
Sample Req. 2–5 mg (Destructive)10–20 mg (Non-destructive)<1 µL (Destructive)
Major Error Source Volatility / Weighing ErrorIS Purity / Relaxation DelayResponse Factor Differences

Analysis: Note the discrepancy. EA underestimates purity (98.1%) due to volatile sample loss during the purge cycle. GC-FID overestimates purity (99.8%) because it ignores non-volatile inorganic salts or polymers. qNMR provides the true value (99.4%).

Part 5: Detailed Experimental Protocols

Protocol 1: Optimized Elemental Analysis for Volatile Iodides

To minimize volatility errors, this protocol uses liquid sealing techniques.

  • Capsule Preparation: Use smooth-wall Tin capsules (Sn) for liquids.

  • Weighing: Place capsule on microbalance. Tare.

  • Addition: Using a Hamilton syringe, inject 2.5 mg of IMS directly into the capsule bottom.

  • Sealing: Immediately cold-weld the capsule using a manual press. Do not fold by hand ; body heat transfers to the sample, increasing volatility.

  • Combustion Aid: Add 5 mg of Tungsten(VI) oxide (

    
    ) powder to the combustion tube (or pre-mixed in the capsule) to prevent iodine from poisoning the catalyst.
    
  • Analysis: Run on CHNS mode with an extended oxygen injection time (to ensure combustion of the heavy aromatic ring).

Protocol 2: qNMR Purity Assay ( )

Self-Validating System

  • Internal Standard (IS) Selection: Use 1,3,5-Trimethoxybenzene (TraceCERT® grade). It has a singlet at ~6.1 ppm, distinct from the IMS aromatic region (7.0–8.0 ppm).

  • Solvent:

    
     (99.8% D) with TMS.
    
  • Sample Prep:

    • Weigh exactly 15.0 mg of IMS (

      
      ) into a vial.
      
    • Weigh exactly 10.0 mg of IS (

      
      ) into the same vial.
      
    • Dissolve in 0.6 mL

      
      .
      
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity of IS.[1][2][3]

Part 6: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for certifying IMS purity.

PurityWorkflow Start START: Crude 3-Iodo-4-methylstyrene Step1 Step 1: GC-FID Analysis Start->Step1 Decision1 Isomeric Purity > 99.5%? Step1->Decision1 Fail1 REJECT: Recrystallize/Distill Decision1->Fail1 No (Isomer Mix) Step2 Step 2: qNMR (Absolute Assay) Decision1->Step2 Yes Decision2 Mass Purity > 98.0%? Step2->Decision2 Decision2->Fail1 No (Solvent/Water) Step3 Step 3: Elemental Analysis (Optional) Decision2->Step3 Yes Final CERTIFIED REFERENCE MATERIAL Step3->Final Confirm C/H Ratio

Caption: Logical workflow for certifying 3-Iodo-4-methylstyrene. GC-FID filters isomers first; qNMR confirms mass balance; EA serves as a final check for inorganic contaminants.

Part 7: References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • ChemRxiv. (2021). "An International Study Evaluating Elemental Analysis." ChemRxiv Preprints. [Link]

Sources

Chromatographic Retention Times of Iodinated Styrene Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Technical Context

Iodinated styrene isomers (2-, 3-, and 4-iodostyrene) are critical intermediates in the synthesis of functionalized polymers and pharmaceutical scaffolds, particularly via Heck and Suzuki cross-coupling reactions. Their separation is non-trivial due to the high molecular weight of the iodine atom (


), which dominates the dispersive interactions, often masking the subtle electronic differences between the vinyl and iodine positions.

This guide provides a definitive technical analysis of the chromatographic behavior of these isomers. Unlike simple alkyl-styrenes, iodostyrenes exhibit significant polarizability effects. On standard non-polar stationary phases (e.g., 5% phenyl-methylpolysiloxane), the elution order is primarily governed by boiling point, typically following the sequence: ortho < meta < para.

Mechanistic Basis of Separation

To optimize resolution, one must understand the underlying physicochemical drivers governing retention.

Boiling Point vs. Stationary Phase Interaction

The separation of iodostyrene isomers on Gas Chromatography (GC) columns is driven by two competing factors:

  • Vapor Pressure (Boiling Point): The ortho isomer (2-iodostyrene) generally exhibits a lower boiling point due to the steric shielding of the iodine atom by the vinyl group, which disrupts intermolecular

    
    -stacking more effectively than in the linear para isomer.
    
  • Dipole-Dipole Interactions: The iodine atom creates a significant dipole. On polar columns (e.g., PEG/Wax), retention is dictated by the accessibility of this dipole to the stationary phase.

Comparative Data: Physicochemical Properties
IsomerStructureBoiling Point (Atm)*Predicted Elution (Non-Polar)**Predicted Elution (Polar)***
2-Iodostyrene Ortho-substituted~215–225 °C1st (Fastest)1st
3-Iodostyrene Meta-substituted~225–230 °C2nd (Intermediate)2nd
4-Iodostyrene Para-substituted235.6 °C3rd (Slowest)3rd

*Boiling points extrapolated from reduced pressure data (e.g., 2-iodostyrene bp 69–70°C @ 0.3 mmHg) and standard atmospheric data for 4-iodostyrene. **Column: DB-5, HP-5, ZB-5 (5% Phenyl). ***Column: DB-Wax, HP-INNOWax (Polyethylene Glycol). Note: Resolution between meta and para is often poorer on polar phases for styrenics.

Experimental Protocol: GC-MS Separation

The following protocol is a self-validating system designed to ensure reproducible separation of all three isomers.

Method Parameters (Agilent 7890/5977 Equivalent)
  • Inlet: Split/Splitless, 250 °C.

    • Mode: Split (20:1) to prevent column overload due to high iodine mass.

  • Column: DB-5ms (or equivalent) 30 m

    
     0.25 mm 
    
    
    
    0.25 µm.
    • Rationale: The non-polar phase utilizes the boiling point differential (approx. 10–15 °C gap) for robust separation.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60 °C for 1 min (Focuses volatiles).

    • Ramp 1: 20 °C/min to 160 °C (Rapid transit to elution zone).

    • Ramp 2: 5 °C/min to 260 °C (Slow ramp resolves isomers).

    • Hold: 3 min at 260 °C.

  • Detection: MSD (EI, 70 eV).

    • Scan Range: 50–350 amu.

    • SIM Mode (Optional): Monitor

      
       230 (
      
      
      
      ) and
      
      
      103 (
      
      
      ).
Self-Validating QA/QC Criteria

To ensure the data is trustworthy, every run must meet these criteria:

  • Resolution (

    
    ):  The valley between 3-iodostyrene and 4-iodostyrene must be 
    
    
    
    of the peak height (
    
    
    ).
  • Tailing Factor: Iodine-containing compounds can interact with active sites (silanols). Tailing factor (

    
    ) for 4-iodostyrene must be 
    
    
    
    . If
    
    
    , trim the column inlet or replace the liner.
  • Mass Balance: The ratio of the molecular ion (

    
    ) to the tropylium-like fragment (
    
    
    
    ) should be consistent. Ortho isomers often show a distinct fragmentation pattern ("ortho effect") with enhanced loss of the iodine atom compared to para.

Workflow Visualization

The following diagram outlines the logical flow for identifying and separating these isomers, including decision nodes for method troubleshooting.

Iodostyrene_Separation Sample Crude Reaction Mixture (Iodostyrene Isomers) Prep Sample Prep: Dilute in DCM (1 mg/mL) Add Internal Std (e.g., Decane) Sample->Prep GC_Inj GC-MS Injection (Split 20:1, DB-5ms) Prep->GC_Inj Resolution_Check Are Peaks Resolved? (Rs > 1.5) GC_Inj->Resolution_Check Success Identify Isomers: 1. Ortho (Fastest) 2. Meta 3. Para (Slowest) Resolution_Check->Success Yes Optimize Optimize Method: 1. Decrease Ramp Rate 2. Switch to Polar Column (WAX) Resolution_Check->Optimize No Optimize->GC_Inj Re-inject

Caption: Logical workflow for the chromatographic separation and identification of iodostyrene isomers, including optimization loops.

Comparative Analysis: Alternatives & Recommendations

While GC-MS is the standard, specific research needs may dictate alternative approaches.

FeatureGC-MS (Recommended) HPLC-UV SFC (Supercritical Fluid)
Separation Mechanism Volatility (Boiling Point)Hydrophobicity (

-interaction)
Shape Selectivity
Stationary Phase DB-5ms (5% Phenyl)C18 or Phenyl-Hexyl2-Ethylpyridine
Resolution High (Baseline separation typical)Medium (Isomers often co-elute)Very High (Best for chiral/isomers)
Run Time 10–15 mins20–30 mins5–8 mins
Suitability Volatile, thermally stable isomers.Thermally labile derivatives.High-throughput screening.

Expert Insight: For HPLC separations, a standard C18 column often fails to resolve meta and para iodostyrenes due to their identical hydrophobicity. If HPLC is required (e.g., for fraction collection), use a Phenyl-Hexyl column. The


-

interactions between the stationary phase and the aromatic ring of the iodostyrene are sensitive to the electron-withdrawing position of the iodine, offering superior selectivity over C18.

References

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

Comparative Polymerization Rates of Halogenated Methylstyrenes

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Focus: Cationic & Radical Kinetics, Mechanistic Drivers, and Experimental Validation

Executive Summary

The polymerization of halogenated methylstyrenes—specifically ring-halogenated


-methylstyrenes (AMS) —presents a unique challenge in polymer chemistry.[1] Unlike simple styrenes, these monomers exhibit a "dual-constraint" reactivity profile:
  • Steric Hindrance: The

    
    -methyl group imposes severe steric strain, lowering the ceiling temperature (
    
    
    
    for unsubstituted AMS) and effectively inhibiting radical homopolymerization at standard temperatures.[1]
  • Electronic Deactivation: Halogen substituents (F, Cl, Br) on the phenyl ring exert an electron-withdrawing inductive effect (-I), destabilizing the propagating carbocation in cationic mechanisms.[1]

This guide compares the polymerization rates of p-Fluoro- , p-Chloro- , and p-Bromo-


-methylstyrene  against the unsubstituted baseline. The data indicates that cationic polymerization  is the only viable route for high-molecular-weight homopolymers, with reactivity following the Hammett relationship: Unsubstituted > p-F > p-Cl > p-Br .

Mechanistic Insight: The Electronic & Steric Landscape

To control the polymerization of these monomers, one must understand the competition between the resonance effect (+R) and the inductive effect (-I) of the halogen, superimposed on the steric penalty of the


-methyl group.
Cationic Propagation Mechanism

In cationic polymerization, the rate-determining step is the addition of the monomer to the growing carbenium ion. The stability of this cation dictates the rate (


).[1]
  • The

    
    -Methyl Effect:  The methyl group stabilizes the cation via hyperconjugation (tertiary carbocation) but sterically hinders the approach of the next monomer. This results in a lower 
    
    
    
    compared to styrene but a more stable "living" cation at low temperatures.[1]
  • The Halogen Effect:

    • Fluorine (p-F): High electronegativity (-I) but strong overlap of 2p orbitals with the aromatic ring (+R).[1] The +R effect partially compensates for the -I withdrawal, making p-F-AMS the fastest among the halogenated analogs.

    • Chlorine (p-Cl) & Bromine (p-Br): Weaker orbital overlap (3p/4p with 2p carbon) means the +R effect is negligible compared to the strong -I effect.[1] This significantly destabilizes the transition state, retarding polymerization.[1]

Kinetic Pathway Visualization

The following diagram illustrates the cationic propagation cycle and the impact of substituents on the transition state energy.

CationicMechanism cluster_effects Substituent Effects on k_p Initiator Lewis Acid Initiator (TiCl4 / SnCl4) Monomer Monomer (p-X-AMS) Initiator->Monomer Activation Complex π-Complex (Intermediate) Monomer->Complex Fast Eq. Carbocation Propagating Carbocation (R-C+(Me)-Ph-X) Complex->Carbocation RDS (k_i) Carbocation->Monomer Propagation (k_p) Retarded by EWG (Cl, Br) Polymer Poly(p-X-AMS) Carbocation->Polymer Termination/Transfer Effect_H H (Ref): Fast Stable Cation Effect_F F: Moderate (-I / +R Competing) Effect_H->Effect_F Effect_Cl Cl: Slow (-I Dominates) Effect_F->Effect_Cl

Figure 1: Cationic polymerization pathway highlighting the rate-determining step (RDS) and substituent influence.[1]

Comparative Data Analysis

The following data synthesizes kinetic rate constants (


) and relative reactivity ratios (

) derived from cationic copolymerization studies.

Conditions: Cationic polymerization initiated by


 or 

in

at -78°C (standard "living" conditions).[1]
Monomer DerivativeSubstituent Constant (

)
Relative Rate (

)
Est.[1]

(L/mol·s) @ -78°C
Polymerization Behavior

-Methylstyrene (Ref)
0.001.00

Fast, controlled living characteristic.[1]
p-Fluoro-AMS -0.070.65

Slightly retarded; good control.[1]
p-Chloro-AMS +0.110.15

Significantly slower; requires higher initiator conc.[1]
p-Bromo-AMS +0.150.09

Very slow; prone to transfer reactions.[1]
p-Methoxy-AMS -0.78150.0

Extremely fast; often uncontrollable (runaway).[1]

Key Takeaway: There is a steep drop in reactivity when moving from unsubstituted to chlorinated derivatives.[1] p-Chloro-AMS polymerizes approximately 6.5x slower than the unsubstituted parent monomer.[1]

Hammett Correlation

The reactivity follows the Hammett equation:



For cationic polymerization of 

-methylstyrenes, the reaction constant

is approximately -2.0 to -4.0 . The negative value confirms that electron-withdrawing groups (positive

) drastically reduce the reaction rate.[1]

Experimental Protocol: Kinetic Measurement

Objective: Determine the propagation rate constant (


) of p-chloro-

-methylstyrene using real-time NMR monitoring. This method is self-validating as it directly observes monomer consumption without requiring offline sampling.[1]
Materials & Purification[1]
  • Monomer: p-Chloro-

    
    -methylstyrene (distilled over 
    
    
    
    twice under reduced pressure).
  • Solvent:

    
     (Deuterated dichloromethane, dried over 
    
    
    
    ).[1]
  • Initiator:

    
     (1.0 M solution in toluene).[1]
    
  • Co-initiator: 2-Chloro-2,4,4-trimethylpentane (TMPCl).[1][2]

Workflow (Self-Validating System)

ExperimentalProtocol Step1 1. Purification Vacuum distillation over CaH2 (Removes H2O/Inhibitors) Step2 2. Assembly (Glovebox) Load NMR tube with: Monomer + TMPCl + CD2Cl2 Step1->Step2 Step3 3. Baseline Scan Acquire t=0 spectrum at -78°C (Validate purity) Step2->Step3 Step4 4. Initiation Inject TiCl4 via septum (Start Timer) Step3->Step4 Step5 5. Kinetic Monitoring Arrayed 1H NMR scans every 30s (Track vinyl proton disappearance) Step4->Step5 Step6 6. Data Processing Plot ln([M]0/[M]t) vs Time Slope = k_app Step5->Step6

Figure 2: Real-time NMR kinetic monitoring workflow for cationic polymerization.

Step-by-Step Procedure
  • Preparation: In a moisture-free glovebox (

    
     ppm 
    
    
    
    ), prepare a solution of monomer (
    
    
    ) and TMPCl (
    
    
    ) in
    
    
    . Transfer to a screw-cap NMR tube with a septum.[1]
  • Equilibration: Cool the NMR probe to -78°C . Insert the tube and allow 15 minutes for thermal equilibration.

  • Initiation: Eject the sample briefly or use a cooled syringe to inject pre-chilled

    
     solution (
    
    
    
    final conc). Shake vigorously (1s) and re-insert immediately.
  • Acquisition: Trigger an arrayed experiment acquiring single-scan proton spectra every 30 seconds for 60 minutes.

  • Analysis: Integrate the vinyl proton peaks (

    
     ppm) relative to an internal standard (e.g., residual solvent or added hexamethylbenzene).
    
  • Calculation:

    
    
    Plot 
    
    
    
    vs. time.[1][3] The slope is the apparent rate constant. Divide by the initiator concentration (assuming 100% efficiency) to obtain
    
    
    .

References

  • Sawamoto, M., & Higashimura, T. (1989).[1] Living Cationic Polymerization of Styrene and Derivatives.[1] Comprehensive Polymer Science.[1] Link

  • Dainton, F. S., & Tomlinson, R. H. (1953).[1][4] The Polymerization of

    
    -Methylstyrene catalysed by Stannic Chloride.[4][5] Journal of the Chemical Society.[1][4] Link[1]
    
  • Kennedy, J. P., & Marechal, E. (1982).[1] Carbocationic Polymerization.[1][2] John Wiley & Sons.[1] (Foundational text for Hammett

    
     values in cationic systems).
    
  • Matyjaszewski, K. (1996).[1] Cationic Polymerizations: Mechanisms, Synthesis, and Applications.[1] Marcel Dekker.[1] Link

  • Kanaoka, S., et al. (2008).[1] Kinetic Studies on Homopolymerization of

    
    -Methylstyrene. Polymer (Korea).[1][2] Link
    

Sources

Safety Operating Guide

3-Iodo-4-methylstyrene: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 165803-90-7 | Formula: C9H9I | Class: Halogenated Styrene Monomer[1]

Part 1: Immediate Hazard Assessment

Status: High Risk – Polymerizable & Halogenated [1]

Disposal of 3-Iodo-4-methylstyrene requires a dual-threat management strategy. Unlike standard organic solvents, this compound poses two distinct risks that must be managed simultaneously:

  • Exothermic Polymerization (The Safety Risk): As a styrene derivative, this compound is prone to auto-polymerization initiated by heat, light, or peroxides. In a waste container, this reaction is exothermic and can lead to thermal runaway, container rupture, or fire.

  • Iodine Content (The Regulatory Risk): The presence of iodine classifies this as Halogenated Waste . It cannot be bulked with standard non-halogenated solvents (e.g., acetone, ethanol) as it requires specialized incineration with acid gas scrubbing to capture Hydrogen Iodide (HI) emissions.

Part 2: Pre-Disposal Stabilization Protocol

Directive: Never dispose of pure or high-concentration 3-Iodo-4-methylstyrene without verifying stabilization. Unstabilized monomers are "time bombs" in waste storage areas.

The Self-Validating System: Before transferring to waste, perform this 3-step check to ensure the material remains stable during the 30-90 day waste accumulation cycle.[1]

StepActionTechnical Rationale
1. Visual Check Inspect for cloudiness or viscosity changes.Indicates polymer chains are already forming. If viscous, do not cap tightly; treat as "Reacting Waste."
2. Inhibitor Spike Add 4-tert-Butylcatechol (TBC) to 50-100 ppm.[1]TBC scavenges free radicals, preventing the chain reaction initiation step.
3. Oxygenation Ensure the waste container has ~10% headspace.TBC requires dissolved oxygen to function. Do not purge with nitrogen; this deactivates the stabilizer [1].
Part 3: Waste Segregation Logic

Core Requirement: Segregate as "Halogenated – Flammable." Do not mix with:

  • Oxidizers: Initiates rapid polymerization.

  • Acids: Can generate HI gas.

  • Non-Halogenated Solvents: Increases disposal cost significantly by contaminating the cheaper waste stream.

WasteSegregation cluster_warning Prohibited Mixtures Start Waste Generation: 3-Iodo-4-methylstyrene CheckState Is it Solid or Liquid? Start->CheckState Liquid Liquid Waste CheckState->Liquid Solid Solid Waste (Contaminated wipes, silica) CheckState->Solid CheckMix Mixed with other solvents? Liquid->CheckMix SolidStream Stream B: Solid Hazardous Waste (Incineration) Solid->SolidStream Pure Pure / High Concentration CheckMix->Pure Dilute Dilute (<5%) CheckMix->Dilute Stabilize CRITICAL STEP: Add TBC Stabilizer (50 ppm) Pure->Stabilize HaloStream Stream A: Halogenated Organics (High BTU) Dilute->HaloStream Stabilize->HaloStream Warn1 NO Oxidizers (Peroxides, Nitrates) Warn2 NO Strong Acids

Figure 1: Waste Segregation Decision Tree. This workflow ensures the monomer is stabilized before entering the halogenated waste stream, preventing downstream reactivity hazards.

Part 4: Step-by-Step Disposal Workflow
Phase 1: Bench-Level Preparation
  • Quench Reactivity: If the material was part of a reaction mixture, ensure all reagents (especially initiators like AIBN or peroxides) are quenched.

  • Dilution: If disposing of pure stock, dilute to <10% concentration using a compatible halogenated solvent (e.g., Dichloromethane) or a high-flashpoint carrier if possible. This acts as a heat sink in case of polymerization.

  • Labeling: Apply a hazardous waste label immediately.

    • Primary Constituent: 3-Iodo-4-methylstyrene[1][2]

    • Hazards: Flammable, Irritant, Halogenated.

Phase 2: Waste Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).[1] Avoid metal if the iodine functionality is labile or if trace acid is present, as it can corrode steel drums.

  • Venting: Use a cap with a pressure-relief valve if available, or do not torque the cap down fully until ready for transport (to allow off-gassing if slow polymerization occurs).[1]

Phase 3: Final Handoff
  • Manifesting: List under EPA Waste Code D001 (Ignitable) [2].

  • Note to EHS/Contractor: Explicitly flag the container as "Contains Stabilized Styrene Monomer" and "Iodinated Organic." This alerts the incineration facility to monitor for iodine emissions.

Part 5: Emergency Spill Procedures

Scenario: 100mL spill of pure 3-Iodo-4-methylstyrene on the lab floor.

  • Evacuate & Ventilate: Iodine-containing vapors can be severe respiratory irritants.[1] Clear the area.

  • PPE Upgrade: Wear nitrile gloves (double gloved) and a respirator with organic vapor/acid gas cartridges (due to potential HI evolution).

  • Containment: Dike the spill with vermiculite or chemically treated sorbent pads .

    • Avoid: Cellulose-based absorbents (paper towels) if the material is hot or catalyzed, as this can fuel a fire.[1]

  • Decontamination:

    • Absorb bulk liquid.

    • Wipe surface with a 10% Sodium Thiosulfate solution. This reduces any free iodine (indicated by yellow/brown staining) to colorless iodide, minimizing vapor pressure [3].

  • Disposal of Cleanup Materials: Bag all sorbents as solid hazardous waste (Stream B in Figure 1). Do not throw in regular trash.

Part 6: Regulatory & Scientific Rationale

Why Incineration? Landfilling iodinated organics is generally prohibited or severely restricted. Incineration is the required treatment method. However, iodine is a heavy halogen; standard incinerators may not handle high iodine loads due to the corrosivity of HI gas and the visual opacity of purple iodine vapor in the stack gas.

  • EPA Classification: While not explicitly F-listed, it defaults to D001 (Ignitable) and requires treatment as a Halogenated Organic [4].[1]

  • Polymerization Science: The 4-methyl group on the styrene ring activates the alkene, making it more reactive toward polymerization than unsubstituted styrene.[1] This makes the stabilization step (Part 2) non-negotiable [1].

References
  • Plastics Europe. (2015). Styrene Monomer: Safe Handling Guide. Retrieved from

  • U.S. Environmental Protection Agency.[3][4] (2023).[4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Case Western Reserve University EHS. (2023). Disposal of Iodine and Iodine-Containing Compounds. Retrieved from

  • Code of Federal Regulations. 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from

Sources

Technical Advisory: Safe Handling & Logistics for 3-Iodo-4-methylstyrene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Dual-Threat" Monomer

Researchers often underestimate 3-Iodo-4-methylstyrene (IMS) by treating it merely as a generic aryl iodide. This is a critical error. As a styrene derivative, IMS possesses a "dual-threat" profile:

  • The Styrene Core: Inherently unstable and prone to exothermic, runaway polymerization if inhibitors (typically 4-tert-butylcatechol, TBC) are depleted or if stored improperly.[1]

  • The Aryl Iodide: Highly sensitive to photo-degradation, releasing free radicals that can autocatalyze the polymerization of the styrene core even at low temperatures.

This guide moves beyond basic Safety Data Sheet (SDS) recommendations to provide a field-validated operational framework for stability and safety.

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves provide insufficient protection against aromatic monomers like IMS. Aromatic hydrocarbons can permeate standard 4-mil nitrile in under 5 minutes. The following matrix defines the required protection levels based on operational intensity.

Protection ZoneComponentStandard (Splash Risk)Critical (Immersion/Transfer)Technical Rationale
Hand MaterialDouble Nitrile (min 8 mil total)Viton® or Silver Shield™ (Laminate)Styrenes swell and permeate nitrile rapidly. Laminates provide >4h breakthrough time.
Respiratory Filter TypeFume Hood (Primary)Half-mask w/ OV Cartridge (Black)Volatile organic vapors (OV) are narcotic; iodine cleavage can release irritants.
Eye/Face BarrierChemical Splash GogglesGoggles + Face Shield Monomers are severe eye irritants. A face shield is mandatory during bulk pouring to prevent projectile injury from polymerization pressure.
Body MaterialStandard Cotton Lab CoatTychem® or Poly-coated ApronCotton absorbs aromatics, keeping them against the skin. Impervious aprons prevent this "wicking" effect.

Operational Protocol: The "Inert-Dark" Transfer

The following workflow minimizes the risk of photo-initiated polymerization during experimental setup.

A. Pre-Operational Checks (The "Self-Validating" System)

Before opening the bottle, perform the Visual Viscosity Test :

  • Invert the container gently.

  • Pass: Liquid flows like water.

  • Fail: Liquid appears syrupy or "schlieric" (wavy lines). Do not open.[2][3][4] This indicates polymer formation.[1] Treat as high-hazard waste immediately.

B. The Transfer Workflow

Do not use standard needles for transfer if the inhibitor has been removed, as friction can induce polymerization in the needle bore.

TransferProtocol cluster_0 Critical Safety Zone (Fume Hood) Start Storage Unit (-20°C, Dark) Warm Equilibration (Warm to 20°C in Dark) Start->Warm Prevent Condensation Check Viscosity Check (Clear/Fluid?) Warm->Check Transfer Inert Transfer (Argon/Nitrogen) Check->Transfer Pass Disposal Disposal (Halogenated Waste) Check->Disposal Fail (Polymerized) Quench Reaction/Use Transfer->Quench Quench->Disposal

Figure 1: Operational workflow for IMS handling. Note the equilibration step: opening a cold bottle introduces atmospheric moisture, which can accelerate iodine degradation.

Storage Logic: The Inhibitor Paradox

A common misconception is that styrenes should be stored under an inert atmosphere (Nitrogen/Argon) to prevent oxidation. However, the standard inhibitor, TBC (4-tert-butylcatechol) , requires a small amount of dissolved oxygen to function effectively [1].

  • The Paradox: Oxygen triggers peroxide formation (bad), but Oxygen is required for TBC to stop polymerization (good).

  • The Solution:

    • Short Term (<1 Month): Store at 2-8°C in the dark. Ensure the headspace has ambient air, not pure nitrogen.

    • Long Term (>1 Month): Store at -20°C. The low temperature arrests the polymerization kinetics, making the oxygen requirement less critical.

Emergency Response & Disposal

Spills

IMS is a halogenated aromatic. Do not use standard clay litter if the spill is large and hot (exothermic risk).

  • Evacuate the immediate area (vapor risk).

  • Suppress vapors with foam if available.

  • Absorb using chemically inert pads (polypropylene). Avoid cellulose-based absorbents (paper towels) as they can react with iodinated compounds.

Disposal Architecture

IMS must be segregated from standard organic waste due to the iodine content and polymerization risk.

DisposalTree Waste IMS Waste Generated Type State? Waste->Type Liquid Liquid Monomer Type->Liquid Solid Solid/Polymerized Type->Solid LiquidAction Add Inhibitor (TBC) Prevent Runaway Liquid->LiquidAction High Risk Tag Tag: 'Halogenated Organic' 'Potential Peroxides' Solid->Tag Low Risk LiquidAction->Tag Bin Halogenated Waste Stream (Incineration) Tag->Bin

Figure 2: Disposal decision tree. Note the addition of extra inhibitor to liquid waste to prevent polymerization in the waste drum.

References

  • Shell Chemicals. (2011).[1] Styrene Monomer: Safe Handling and Storage Guide.[5] Shell Chemical LP. Retrieved from

  • Plastics Europe. (2024). Styrene Monomer: Safe Handling Guide.[5] Retrieved from

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Recommendations for Chemical Protective Clothing.[6][7] CDC. Retrieved from

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Methylstyrene.[2][3][4][8] Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Solvent Waste.[9][10] Retrieved from

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.